Larotinib mesylate hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C26H36ClFN4O11S2 |
|---|---|
Molecular Weight |
699.2 g/mol |
IUPAC Name |
6-[3-[(4aS,7aR)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]propoxy]-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine;methanesulfonic acid;hydrate |
InChI |
InChI=1S/C24H26ClFN4O4.2CH4O3S.H2O/c1-31-20-11-19-16(24(28-14-27-19)29-15-3-4-18(26)17(25)9-15)10-21(20)32-6-2-5-30-12-22-23(13-30)34-8-7-33-22;2*1-5(2,3)4;/h3-4,9-11,14,22-23H,2,5-8,12-13H2,1H3,(H,27,28,29);2*1H3,(H,2,3,4);1H2/t22-,23+;;; |
InChI Key |
SOZDTNWXBLYRLP-GQOINVLUSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4C[C@@H]5[C@H](C4)OCCO5.CS(=O)(=O)O.CS(=O)(=O)O.O |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CC5C(C4)OCCO5.CS(=O)(=O)O.CS(=O)(=O)O.O |
Origin of Product |
United States |
Foundational & Exploratory
Larotrectinib: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Larotrectinib (VITRAKVI®) represents a paradigm shift in precision oncology, being one of the first cancer therapies developed with a tumor-agnostic indication. Its efficacy is not tied to a specific cancer histology but rather to the presence of a specific genomic alteration: a neurotrophic tyrosine receptor kinase (NTRK) gene fusion. Larotrectinib is a first-in-class, highly selective, and potent small-molecule inhibitor of the Tropomyosin Receptor Kinase (TRK) family of proteins. This document provides an in-depth technical overview of Larotrectinib's mechanism of action, supported by quantitative data, experimental methodologies, and detailed signaling pathway diagrams.
Molecular Target: The Tropomyosin Receptor Kinase (TRK) Family
The targets of Larotrectinib are the TRK proteins: TRKA, TRKB, and TRKC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively[1]. In normal physiology, these receptor tyrosine kinases are crucial for the development and function of the nervous system[1]. They are activated by neurotrophins, which induce receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This activation initiates downstream signaling cascades essential for neuronal survival, differentiation, and proliferation[2].
Oncogenic Activation via NTRK Gene Fusions
In certain cancers, chromosomal rearrangements lead to the fusion of an NTRK gene with an unrelated 5' partner gene[3][4]. This event produces a chimeric TRK fusion protein. The partner gene provides a dimerization domain that causes the TRK kinase domain to be constitutively (ligand-independently) active, functioning as a potent oncogenic driver[4][5]. These fusions lead to the uncontrolled activation of downstream signaling pathways that promote cell proliferation and survival, driving tumor growth[1][6].
Caption: Oncogenic activation resulting from an NTRK gene fusion.
Core Mechanism of Action
Larotrectinib is a potent, orally administered, ATP-competitive inhibitor of all three TRK proteins[7][8]. It binds to the ATP-binding pocket within the kinase domain of the TRK proteins, preventing their phosphorylation and subsequent activation[2][8]. By blocking the kinase activity of the constitutively active TRK fusion proteins, Larotrectinib effectively shuts down the aberrant downstream signaling cascades.
The primary signaling pathways inhibited by Larotrectinib include:
-
MAPK (RAS/ERK) Pathway: Crucial for cell proliferation and differentiation[1][9].
-
PI3K/AKT Pathway: A key regulator of cell survival, growth, and metabolism[1][9].
-
PLCγ (Phospholipase C gamma) Pathway: Involved in cell motility and survival[1].
The ultimate cellular consequences of this inhibition in TRK fusion-positive cancer cells are the induction of G1 cell-cycle arrest, suppression of tumor cell proliferation, and the induction of apoptosis (programmed cell death)[10][11].
Caption: Larotrectinib inhibits TRK fusion proteins, blocking downstream signaling.
Quantitative Data: Potency and Selectivity
Larotrectinib demonstrates potent inhibitory activity against all three TRK family members with high selectivity over other kinases. This specificity is crucial for its favorable safety profile, minimizing off-target effects.
| Target | IC₅₀ (nmol/L) | Reference(s) |
| TRKA | 5 - 6.5 | [2][11] |
| TRKB | 8.1 - 11 | [2][11] |
| TRKC | 10.6 - 11 | [2][11] |
| Other Kinases | >1000 (for most) | [2][8] |
IC₅₀ (Half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
The data indicates that Larotrectinib is at least 100-fold more selective for TRK proteins compared to a wide panel of 226 other non-TRK kinases[8][11].
Experimental Protocols
The mechanism and efficacy of Larotrectinib have been validated through a series of preclinical and clinical studies. Below are generalized methodologies for key experiments.
This assay quantifies the potency of Larotrectinib against its target kinases.
-
Objective: To determine the IC₅₀ value of Larotrectinib for TRKA, TRKB, and TRKC.
-
Methodology:
-
Reagents: Recombinant human TRK kinase domain, ATP, a suitable peptide substrate (e.g., poly-Glu, Tyr 4:1), and Larotrectinib at various concentrations.
-
Procedure: The kinase, substrate, and varying concentrations of Larotrectinib are incubated in an assay buffer. The kinase reaction is initiated by adding ATP.
-
Detection: After incubation, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (³²P-ATP) followed by autoradiography, or more commonly, using antibody-based detection systems like ELISA or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Analysis: The percentage of kinase activity inhibition is plotted against the logarithm of the Larotrectinib concentration. The IC₅₀ value is calculated by fitting the data to a sigmoidal dose-response curve.
-
Caption: Generalized workflow for an in vitro kinase inhibition assay.
This assay measures the effect of Larotrectinib on the growth and survival of cancer cells harboring NTRK fusions.
-
Objective: To determine the effect of Larotrectinib on the viability of TRK fusion-positive cancer cell lines.
-
Methodology (Example using CCK-8):
-
Cell Culture: TRK fusion-positive cancer cells (e.g., COLO205, HCT116) are seeded into 96-well plates at a specific density (e.g., 3 x 10³ cells/well) and allowed to adhere overnight[12].
-
Treatment: The cells are treated with a range of Larotrectinib concentrations for a defined period (e.g., 24-72 hours)[12].
-
Reagent Addition: A water-soluble tetrazolium salt solution (like CCK-8) is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the salt into a colored formazan product[12].
-
Incubation & Measurement: After a short incubation (e.g., 1-4 hours), the absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 450 nm)[12].
-
Analysis: The optical density (OD) is proportional to the number of viable cells. Cell viability is expressed as a percentage relative to untreated control cells.
-
This assay evaluates the anti-tumor activity of Larotrectinib in a living organism.
-
Objective: To assess the dose-dependent anti-tumor efficacy of Larotrectinib in vivo.
-
Methodology:
-
Implantation: Human TRK fusion-positive cancer cells are subcutaneously injected into immunocompromised mice (e.g., athymic nude mice)[11].
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.
-
Treatment: Mice are randomized into groups and treated with either vehicle control or varying doses of Larotrectinib, typically administered orally once or twice daily[11].
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blot to assess target inhibition).
-
Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.
-
Mechanisms of Acquired Resistance
Despite the durable responses, acquired resistance to Larotrectinib can emerge over time, limiting long-term efficacy[13]. Resistance mechanisms are broadly categorized as on-target or off-target.
-
On-Target Resistance: This involves the acquisition of secondary mutations within the NTRK kinase domain itself. These mutations interfere with Larotrectinib binding[13].
-
Solvent Front Mutations: The most common mechanism, these mutations (e.g., NTRK1 G595R, NTRK3 G623R) cause steric hindrance that prevents the drug from binding effectively in the ATP pocket[14][15].
-
Gatekeeper Mutations: Less common mutations (e.g., NTRK1 F589L, NTRK3 F617I) at the base of the ATP-binding pocket can also confer resistance[7][15].
-
-
Off-Target Resistance: This involves the activation of alternative "bypass" signaling pathways that circumvent the need for TRK signaling to drive tumor growth[13].
-
Bypass Pathway Mutations: Acquired mutations in downstream or parallel pathway genes, such as KRAS, BRAF, or MET amplification, can reactivate oncogenic signaling despite effective TRK inhibition[14].
-
The development of second-generation TRK inhibitors, such as Selitrectinib (LOXO-195), is a key strategy to overcome on-target resistance mutations[5][14].
Conclusion
Larotrectinib's mechanism of action is a prime example of targeted cancer therapy. It is a highly selective and potent ATP-competitive inhibitor of TRKA, TRKB, and TRKC proteins. In cancers driven by oncogenic NTRK gene fusions, Larotrectinib effectively blocks the constitutive kinase activity of the resulting chimeric proteins. This inhibition shuts down critical downstream signaling pathways (MAPK, PI3K/AKT), leading to decreased tumor cell proliferation and survival. Its tumor-agnostic efficacy underscores the importance of genomic profiling in identifying patients who can benefit from this precisely targeted therapeutic approach. Understanding the molecular basis of both its action and the mechanisms of resistance is critical for its optimal clinical application and the development of next-generation therapeutic strategies.
References
- 1. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Larotrectinib in NTRK-Rearranged Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Response and Mechanisms of Resistance to Larotrectinib and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trkeducation.com [trkeducation.com]
- 9. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Larotrectinib induces autophagic cell death through AMPK/mTOR signalling in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. researchgate.net [researchgate.net]
- 15. ascopubs.org [ascopubs.org]
The Discovery and Development of Larotrectinib: A Technical Guide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Abstract
Larotrectinib (formerly LOXO-101) is a first-in-class, highly selective, ATP-competitive inhibitor of the Tropomyosin Receptor Kinase (TRK) family of proteins: TRKA, TRKB, and TRKC.[1][2][3] Its development represents a paradigm shift in oncology, moving from a tissue-specific to a tissue-agnostic approach to cancer therapy.[1][4] This was underscored by its landmark approval by the U.S. Food and Drug Administration (FDA) for the treatment of adult and pediatric patients with solid tumors harboring a neurotrophic receptor tyrosine kinase (NTRK) gene fusion.[1][5] This guide provides a comprehensive technical overview of the discovery, preclinical and clinical development, mechanism of action, and synthesis of Larotrectinib.
Discovery and Initial Development
Larotrectinib was discovered by Array BioPharma and subsequently licensed to Loxo Oncology in 2013 for clinical development.[1][4] The development program was a collaborative effort between Loxo Oncology and Bayer AG.[2] The core concept behind Larotrectinib's development was to target a specific genomic alteration, NTRK gene fusions, irrespective of the cancer's histological type.[1][4]
NTRK gene fusions are chromosomal abnormalities that result in the fusion of an NTRK gene (NTRK1, NTRK2, or NTRK3) with an unrelated gene.[6][7] This fusion leads to the constitutive activation of the TRK kinase domain, driving oncogenesis through downstream signaling pathways.[8][9][10]
Mechanism of Action
Larotrectinib is a potent and selective inhibitor of all three TRK proteins (TRKA, TRKB, and TRKC).[1][2][3] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the TRK kinase domain and preventing the phosphorylation of downstream signaling molecules.[11] This blockade of TRK signaling induces cellular apoptosis and inhibits the growth of tumors that are dependent on NTRK fusion proteins for their proliferation and survival.[6][12]
Signaling Pathway
The constitutive activation of TRK fusion proteins leads to the activation of several key downstream signaling pathways that are crucial for cell growth, proliferation, and survival. These include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Promotes cell proliferation and differentiation.[7][8]
-
Phosphoinositide 3-kinase (PI3K)-AKT-mTOR Pathway: Plays a central role in cell survival, growth, and metabolism.[7][8]
-
Phospholipase C-gamma (PLCγ) Pathway: Involved in cell motility and invasion.[7][8]
Larotrectinib effectively inhibits the activation of these pathways by blocking the initial TRK-mediated signaling cascade.
Caption: Larotrectinib inhibits TRK fusion proteins, blocking downstream signaling pathways.
Preclinical Studies
Kinase Inhibition Assays
Methodology: The inhibitory activity of Larotrectinib against TRK kinases was assessed using in vitro kinase assays. Recombinant human TRKA, TRKB, and TRKC kinase domains were incubated with a sub-KM concentration of ATP and a peptide substrate in the presence of varying concentrations of Larotrectinib. The phosphorylation of the substrate was measured to determine the IC50 values.
Data Summary:
| Kinase | IC50 (nmol/L) |
| TRKA | 5 |
| TRKB | 11 |
| TRKC | 6 |
| Data from in vitro assays.[3] |
Cellular Proliferation Assays
Methodology: The effect of Larotrectinib on the proliferation of cancer cell lines harboring NTRK fusions was evaluated. Cells were seeded in 96-well plates and treated with increasing concentrations of Larotrectinib for 72 hours. Cell viability was assessed using a colorimetric assay (e.g., MTT or CellTiter-Glo).
In Vivo Xenograft Models
Methodology: The anti-tumor efficacy of Larotrectinib was evaluated in immunodeficient mice bearing xenografts of human tumors with documented NTRK fusions. Mice were orally administered Larotrectinib or a vehicle control daily. Tumor volume was measured regularly to assess tumor growth inhibition. At the end of the study, tumors were harvested for pharmacodynamic analysis (e.g., Western blot for phosphorylated TRK).
Experimental Workflow:
Caption: Workflow for in vivo xenograft studies of Larotrectinib.
Clinical Development
The clinical development of Larotrectinib was notable for its use of a "basket trial" design, enrolling patients with any solid tumor type harboring an NTRK gene fusion.[10][13] This approach was instrumental in demonstrating the drug's tissue-agnostic efficacy. The approval of Larotrectinib was based on data from three key multicenter, open-label, single-arm clinical trials.[3][5][14]
-
LOXO-TRK-14001 (NCT02122913): A Phase 1 dose-escalation study in adult patients with advanced solid tumors.[15][16]
-
SCOUT (NCT02637687): A Phase 1/2 study in pediatric patients with advanced solid or primary central nervous system tumors.[17][18]
-
NAVIGATE (NCT02576431): A Phase 2 basket trial in adult and adolescent patients with NTRK fusion-positive tumors.[13][19]
Clinical Trial Protocols
Patient Selection: Eligible patients had locally advanced or metastatic solid tumors with a documented NTRK gene fusion, as determined by local laboratory testing (Next-Generation Sequencing or Fluorescence In Situ Hybridization).[5] Patients were required to have progressed on or be intolerant to standard therapies.
Dosing and Administration:
-
Adults: 100 mg orally twice daily.[5]
-
Pediatrics: 100 mg/m² orally twice daily (maximum 100 mg per dose).[5]
Efficacy Endpoints: The primary efficacy endpoint was Overall Response Rate (ORR) as assessed by an independent review committee according to RECIST v1.1.[5] Secondary endpoints included Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS).
Efficacy and Safety Data
A pooled analysis of the first 55 patients enrolled across the three trials demonstrated significant and durable anti-tumor activity.[5]
Efficacy Data Summary:
| Endpoint | Result (n=55) | 95% Confidence Interval |
| Overall Response Rate (ORR) | 75% | 61% - 85% |
| Complete Response (CR) | 22% | |
| Partial Response (PR) | 53% | |
| Data from pooled analysis of three clinical trials.[5] |
Safety Profile: Larotrectinib was generally well-tolerated. The most common adverse reactions (≥20%) were fatigue, nausea, dizziness, vomiting, increased AST, cough, increased ALT, constipation, and diarrhea.[5]
Synthesis of Larotrectinib
A synthetic route for Larotrectinib was disclosed in a patent filed by Array BioPharma.[1] The synthesis involves a multi-step process.
Key Synthetic Steps:
-
Condensation of 2,5-difluorobenzaldehyde with Ellman's auxiliary to form a transient sulfinyl imine.[1]
-
Treatment with a Grignard reagent to yield a sulfinamide.[1]
-
Removal of the chiral auxiliary and cyclization to form a pyrrolidine intermediate.[1]
-
SNAr reaction of the pyrrolidine with a nitropyrazolopyrimidine.[1]
-
Nitro reduction to form an aminopyrazolopyrimidine.[1]
-
Final coupling reactions to yield Larotrectinib.[1]
Caption: High-level overview of the synthetic pathway for Larotrectinib.
Mechanisms of Resistance
Acquired resistance to Larotrectinib has been observed in some patients. The primary mechanism of resistance is the development of on-target mutations in the NTRK kinase domain.[6][12] These mutations can interfere with the binding of Larotrectinib to the TRK protein.
Common Resistance Mutations:
-
Solvent Front Mutations: (e.g., NTRK1 G595R, NTRK3 G623R)[12]
-
Gatekeeper Mutations: (e.g., NTRK1 F589L)
Off-target resistance mechanisms, such as the activation of bypass signaling pathways, have also been reported.[6]
Conclusion
The discovery and development of Larotrectinib mark a significant milestone in the field of precision oncology. Its tissue-agnostic approval based on a specific genomic biomarker has paved the way for a new paradigm in cancer drug development. The robust and durable responses observed in patients with TRK fusion-positive cancers highlight the therapeutic potential of targeting oncogenic drivers. Ongoing research is focused on overcoming resistance mechanisms and further optimizing the use of TRK inhibitors in the clinic.
References
- 1. The Synthetic method of Larotrectinib (LOXO-101)_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Larotrectinib - Wikipedia [en.wikipedia.org]
- 5. FDA approves larotrectinib for solid tumors with NTRK gene fusions | FDA [fda.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. NTRK gene fusions as novel targets of cancer therapy across multiple tumour types - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Portico [access.portico.org]
- 12. Larotrectinib | C21H22F2N6O2 | CID 46188928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. cancernetwork.com [cancernetwork.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. A Phase 1 Study of the Oral TRK Inhibitor Larotrectinib in Adult Patients with Solid Tumors [mdanderson.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. A Study to Test the Effect of the Drug Larotrectinib in Adults and Children With NTRK-fusion Positive Solid Tumors [clin.larvol.com]
A Comprehensive Technical Guide to the Chemical Structure and Physicochemical Properties of Larotrectinib Mesylate Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Larotrectinib, a first-in-class, highly selective inhibitor of Tropomyosin Receptor Kinase (TRK) proteins, has emerged as a paradigm-shifting therapeutic agent for the treatment of TRK fusion-positive cancers. This technical guide provides an in-depth examination of the chemical structure and physicochemical properties of Larotrectinib Mesylate Hydrate. Key analytical data are presented in structured tables for clarity and comparative analysis. Detailed experimental methodologies for crucial characterization techniques are also provided, alongside visualizations of the TRK signaling pathway and a representative experimental workflow for the solid-state characterization of an active pharmaceutical ingredient (API).
Chemical Structure and Identification
Larotrectinib is a potent and selective inhibitor of all three TRK proteins: TRKA, TRKB, and TRKC.[1][2] The active pharmaceutical ingredient is often formulated as a salt to improve its physicochemical properties. While the sulfate salt is well-documented, this guide focuses on the mesylate hydrate form. A patent has described a crystalline form of Larotrectinib methanesulfonate, designated as Form M1.[3]
The chemical structure of the Larotrectinib free base is provided below, along with its IUPAC name and other key identifiers.
Larotrectinib
-
IUPAC Name: (3S)-N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypyrrolidine-1-carboxamide[4]
-
Molecular Formula: C₂₁H₂₂F₂N₆O₂[4]
-
Molar Mass: 428.44 g/mol [4]
-
CAS Number: 1223403-58-4[4]
The mesylate hydrate form consists of the Larotrectinib cation, a mesylate (methanesulfonate) anion, and one or more water molecules.
Figure 1: 2D representation of Larotrectinib Mesylate Hydrate components.
Physicochemical Properties
The physicochemical properties of an API are critical for its formulation, delivery, and bioavailability. While specific quantitative data for Larotrectinib mesylate hydrate is not extensively available in the public domain, data for the well-characterized sulfate salt provides a valuable reference point.
| Property | Value (Larotrectinib Sulfate) | Reference(s) |
| Appearance | Off-white to yellow to pinkish-yellow solid | [5] |
| Melting Point | 210.9-212.5 °C | [6] |
| Solubility | pH-dependent: > 10 mg/mL (pH < 1.5) ~ 2–3 mg/mL (pH 2.5) ~1 mg/mL (pH > 3.5) Insoluble in water (free base) | [5][7] |
| pKa (Strongest Acidic) | 10.94 (predicted) | [8] |
| pKa (Strongest Basic) | 0.7 (predicted) | [8] |
| LogP | 2.07 (predicted) | [9] |
| Polymorphism | Larotrectinib sulfate has been observed as a single polymorph. A specific crystalline form (M1) is known for the mesylate. | [3][5] |
Signaling Pathway
Larotrectinib functions by inhibiting the Tropomyosin Receptor Kinases (TRK), which are encoded by the NTRK1, NTRK2, and NTRK3 genes.[10] In TRK fusion-positive cancers, chromosomal rearrangements lead to the formation of chimeric TRK fusion proteins that are constitutively active, driving oncogenic signaling.[2] These pathways include the Ras-Raf-MEK-ERK pathway, which is crucial for cell proliferation, and the PI3K-Akt-mTOR pathway, which promotes cell survival and growth.[3][11] Larotrectinib binds to the ATP-binding site of the TRK kinase domain, preventing the phosphorylation and activation of downstream signaling molecules.[11]
Figure 2: TRK Signaling Pathway and Inhibition by Larotrectinib.
Experimental Protocols
The characterization of Larotrectinib mesylate hydrate involves a suite of analytical techniques to determine its identity, purity, and physicochemical properties. Below are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
A stability-indicating HPLC method is crucial for determining the purity of Larotrectinib and quantifying it in various matrices.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Sunsil C18 column.[12]
-
Mobile Phase: A 1:1 ratio of KH₂PO₄ buffer and methanol.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 262 nm.[13]
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a stock solution of Larotrectinib standard at a concentration of 1000 µg/mL in the mobile phase.[12]
-
For capsule analysis, dissolve the contents in the mobile phase to achieve a similar concentration.[12]
-
Prepare a series of calibration standards by diluting the stock solution (e.g., 50-150 µg/mL).[12]
-
-
Analysis:
-
Inject the calibration standards to establish a linearity curve.
-
Inject the sample solution.
-
The retention time for Larotrectinib is approximately 3.4 minutes under these conditions.[12]
-
Quantify the amount of Larotrectinib in the sample by comparing its peak area to the calibration curve.
-
Shake-Flask Method for Solubility Determination
The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.[14]
-
Materials:
-
Larotrectinib mesylate hydrate powder.
-
pH-buffered solutions (e.g., pH 1.2, 4.5, and 6.8).
-
Glass vials with screw caps.
-
Shaking incubator or orbital shaker.
-
Centrifuge.
-
HPLC system for quantification.
-
-
Procedure:
-
Add an excess amount of Larotrectinib mesylate hydrate to each vial containing a known volume of the respective pH buffer.[14]
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[15][16]
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to separate the solid phase from the supernatant.[15]
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with the mobile phase and analyze the concentration of dissolved Larotrectinib using a validated HPLC method.[14]
-
Differential Scanning Calorimetry (DSC) for Thermal Analysis
DSC is used to measure the thermal properties of a sample, such as its melting point and heat of fusion.[17]
-
Instrumentation: A calibrated DSC instrument.
-
Sample Preparation:
-
Accurately weigh a small amount of Larotrectinib mesylate hydrate (typically 1-5 mg) into an aluminum DSC pan.
-
Hermetically seal the pan.
-
-
Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 250 °C).[18]
-
Record the heat flow as a function of temperature.
-
The melting point is determined as the onset or peak of the endothermic melting transition.
-
X-Ray Powder Diffraction (XRPD) for Solid-State Characterization
XRPD is a powerful technique for identifying the crystalline form of a solid material.[19]
-
Instrumentation: A powder X-ray diffractometer.
-
Sample Preparation:
-
Gently grind a small amount of Larotrectinib mesylate hydrate to a fine powder.
-
Mount the powdered sample onto a sample holder.
-
-
Analysis:
-
Expose the sample to a monochromatic X-ray beam.
-
Scan the detector over a range of 2θ angles (e.g., 2° to 40°).
-
Record the intensity of the diffracted X-rays at each angle.
-
The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" for the crystalline form. The XRPD pattern for Larotrectinib methanesulfonate form M1 has characteristic peaks at 7.2, 9.3, 17.2, 18.9, and 22.7 degrees 2-theta ± 0.2 degrees 2-theta.[3]
-
Experimental Workflow
The characterization of a new API salt form like Larotrectinib mesylate hydrate follows a logical workflow to ensure a comprehensive understanding of its properties.
Figure 3: A Representative Workflow for API Solid-State Characterization.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and physicochemical properties of Larotrectinib mesylate hydrate, a significant advancement in the targeted therapy of TRK fusion-positive cancers. By consolidating available data, presenting detailed experimental protocols, and visualizing key concepts, this document serves as a valuable resource for researchers and professionals in the field of drug development. Further characterization of the mesylate hydrate form will be beneficial for optimizing its formulation and clinical application.
References
- 1. Larotrectinib Sulfate | C21H24F2N6O6S | CID 67330085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. US20200255435A1 - Salts and solid state forms of larotrectinib - Google Patents [patents.google.com]
- 4. Larotrectinib | C21H22F2N6O2 | CID 46188928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural Biochemistry/Ras-ERK and PI3K-mTOR pathways - Wikibooks, open books for an open world [en.wikibooks.org]
- 7. alfatestlab.com [alfatestlab.com]
- 8. View of A QbD-based stability-indicating RP-HPLC method for larotrectinib: degradation kinetics and integrated white, green, and blue analytical assessment [japtronline.com]
- 9. Drug delivery system for the extended-release of larotrectinib based on a biocompatible Fe-based metal-organic framework: synthesis, characterization, in vitro release properties and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
- 13. Metabolic Stability Assessment of Larotrectinib Using Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Integration of a model-driven workflow into an industrial pharmaceutical facility: supporting process development of API crystallisation - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00358F [pubs.rsc.org]
- 15. data.epo.org [data.epo.org]
- 16. researchgate.net [researchgate.net]
- 17. Khan Academy [khanacademy.org]
- 18. asianjpr.com [asianjpr.com]
- 19. crystallizationsystems.com [crystallizationsystems.com]
Larotrectinib's Binding Affinity for TRKA, TRKB, and TRKC Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Larotrectinib for the Tropomyosin Receptor Kinase (TRK) family members: TRKA, TRKB, and TRKC. Larotrectinib is a first-in-class, highly selective, and potent ATP-competitive inhibitor of all three TRK proteins.[1][2] Its mechanism of action involves blocking the ATP-binding site of the TRK receptors, thereby inhibiting their kinase activity and downstream signaling.[2] This guide summarizes the quantitative binding data, details the experimental methodologies used to determine these values, and visualizes the relevant biological and experimental pathways.
Quantitative Binding Affinity and Inhibitory Potency
Larotrectinib exhibits low nanomolar inhibitory concentrations (IC50) against all three TRK receptors, demonstrating its high potency. The binding affinity has been characterized through various biochemical and cellular assays, with the key quantitative data summarized in the tables below.
| Receptor | IC50 (nM)[1] |
| TRKA | 5 |
| TRKB | 11 |
| TRKC | 11 |
Table 1: Half-maximal inhibitory concentration (IC50) of Larotrectinib for TRK receptors in biochemical assays.
| Parameter | Value |
| Fold Selectivity for TRK over other kinases | >100-fold |
Table 2: Selectivity profile of Larotrectinib.
Experimental Protocols
The determination of Larotrectinib's binding affinity and inhibitory potency involves a series of sophisticated biochemical and cell-based assays. The following sections detail the typical methodologies employed.
Biochemical Kinase Inhibition Assays
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (e.g., LanthaScreen® Eu Kinase Binding Assay)
This assay directly measures the binding and displacement of a fluorescently labeled tracer to the kinase of interest.
-
Principle: A europium (Eu)-labeled anti-tag antibody binds to the TRK kinase, and an Alexa Fluor® 647-labeled, ATP-competitive kinase tracer binds to the kinase's active site. The proximity of the Eu-donor and the Alexa Fluor®-acceptor results in a high FRET signal.[3] Larotrectinib competes with the tracer for binding to the kinase, leading to a decrease in the FRET signal in a dose-dependent manner.[3]
-
Materials:
-
Procedure:
-
Prepare a 3X solution of Larotrectinib at various concentrations.
-
Prepare a 3X kinase/antibody solution (e.g., 15 nM kinase and 6 nM antibody).
-
Prepare a 3X tracer solution.
-
In a 384-well plate, add 5 µL of the test compound (Larotrectinib).
-
Add 5 µL of the kinase/antibody mixture.
-
Add 5 µL of the tracer solution.
-
Incubate the plate for 1 hour at room temperature.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm and 490 nm.
-
-
Data Analysis: The TR-FRET ratio (520 nm emission / 490 nm emission) is calculated. The IC50 values are determined by fitting the dose-response curves using a sigmoidal dose-response model.
2. Microfluidic Mobility Shift Kinase Assay (e.g., Caliper Assay)
This assay measures the conversion of a fluorescently labeled peptide substrate to its phosphorylated product.
-
Principle: The kinase reaction is performed in the presence of a fluorescently labeled peptide substrate and ATP. The reaction mixture is then introduced into a microfluidic chip where the phosphorylated and non-phosphorylated peptides are separated by electrophoresis based on their charge and size. The amount of product formed is quantified by detecting the fluorescence of the separated peptides.
-
Materials:
-
Recombinant human TRKA, TRKB, or TRKC.
-
Fluorescently labeled peptide substrate (e.g., FITC-Ahx-EAIYAAPFAKKK-NH2).[4]
-
ATP.
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 20 mM MgCl2, 2 mM MnCl2).[4]
-
Larotrectinib, serially diluted in DMSO.
-
Stop solution (e.g., 100 mM HEPES pH 7.5, 5% DMSO, 0.1% Caliper coating reagent, 10 mM EDTA, 0.015% Brij35).[4]
-
-
Procedure:
-
Add 50 nL of serially diluted Larotrectinib to the wells of a 384-well plate.
-
Add 4.5 µL of a solution containing the peptide substrate and ATP.[4]
-
Initiate the kinase reaction by adding 4.5 µL of the enzyme solution.[4]
-
Incubate the reaction at 30°C for 60 minutes.[4]
-
Terminate the reaction by adding 16 µL of stop solution.[4]
-
Analyze the samples using a Caliper LC3000 workstation.
-
-
Data Analysis: The percentage of substrate conversion is calculated, and IC50 values are determined from the dose-response curves.
Cell-Based Assays
1. TRK Autophosphorylation Assay
This assay measures the ability of Larotrectinib to inhibit the autophosphorylation of TRK receptors in a cellular context.
-
Principle: Cells engineered to overexpress a TRK fusion protein are treated with Larotrectinib. The cells are then lysed, and the phosphorylation status of the TRK receptor is assessed by Western blotting or ELISA using a phospho-specific antibody.
-
Materials:
-
Cancer cell line harboring a TRK fusion (e.g., KM-12 colorectal cancer cells with TPM3-NTRK1 fusion).[2]
-
Cell culture medium and supplements.
-
Larotrectinib.
-
Lysis buffer.
-
Antibodies: anti-phospho-TRK and anti-total-TRK.
-
SDS-PAGE and Western blotting reagents.
-
-
Procedure:
-
Plate the TRK fusion-positive cells and allow them to adhere.
-
Treat the cells with varying concentrations of Larotrectinib for a specified time (e.g., 2 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with anti-phospho-TRK and anti-total-TRK antibodies.
-
Detect the antibody binding using a chemiluminescent substrate.
-
-
Data Analysis: The band intensities for phospho-TRK and total-TRK are quantified. The ratio of phospho-TRK to total-TRK is calculated and plotted against the Larotrectinib concentration to determine the IC50 for inhibition of autophosphorylation.
Signaling Pathways and Experimental Workflows
The inhibition of TRK receptors by Larotrectinib disrupts key downstream signaling pathways that are critical for tumor cell proliferation and survival.
TRK Signaling Pathways
Constitutively active TRK fusion proteins drive oncogenesis through the activation of several downstream signaling cascades, including the MAPK, PI3K-AKT, and PLCγ pathways.[2]
Caption: TRK signaling pathways inhibited by Larotrectinib.
Experimental Workflow: Biochemical Kinase Inhibition Assay
The following diagram illustrates a typical workflow for determining the IC50 of Larotrectinib using a biochemical kinase assay.
Caption: Workflow for a biochemical kinase inhibition assay.
Logical Relationship: From Target Engagement to Clinical Response
The high binding affinity of Larotrectinib for TRK receptors is the fundamental basis for its clinical efficacy in patients with TRK fusion-positive cancers.
Caption: Logical flow from molecular binding to clinical outcome.
References
- 1. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. AID 1344107 - Caliper Assay: All assays were performed in 384-well microtiter plates. Each assay plate contained 8-point serial dilutions for 40 test compounds, as well as four 8-point serial dilutions of staurosporine as a reference compound, plus 16 high and 16 low controls. Liquid handling and incubation steps were done on a Thermo CatX workstation equipped with Innovadyne Nanodrop Express. Between pipetting steps, tips were cleaned in wash cycles using wash buffer. The assay plates were prepared by addition of 50 nL per well of compound solution in 90% DMSO. The kinase reactions were started by stepwise addition of 4.5 μL per well of peptide/ATP-solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 4 μM ATP, 4 μM peptide (FITC-Ahx-EAIYAAPFAKKK-NH2)) and 4.5 μL per well of enzyme solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 3.5 nM ABL (ABL(64-515), produced in-house from E. coli)). Kinase reactions were incubated at 30 °C. for 60 minutes and subsequently terminated by addition of 16 μL per well of stop solution (100 mM HEPES pH 7.5, 5% DMSO, 0.1% Caliper coating reagent, 10 mM EDTA, and 0.015% Brij35). Plates with terminated kinase reactions were transferred to the Caliper LC3000 workstations for reading. Phosphorylated and unphosphorylated peptides were separated using the Caliper microfluidic mobility shift technology. Briefly, samples from terminated kinase reactions were applied to the chip. Analytes are transported through the chip by constant buffer flow and the migration of the substrate peptide is monitored by the fluorescence signal of its label. Phosphorylated peptide (product) and unphosphorylated peptide (substrate) are separated in an electric field by their charge/mass ratio. - PubChem [pubchem.ncbi.nlm.nih.gov]
The Significance of NTRK Gene Fusions as Oncogenic Drivers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurotrophic tyrosine receptor kinase (NTRK) gene fusions are a class of oncogenic alterations that have emerged as clinically significant therapeutic targets across a wide range of solid tumors. These fusions lead to the expression of chimeric tropomyosin receptor kinase (TRK) proteins with constitutively active kinase domains, driving downstream signaling pathways that promote tumorigenesis. The development of highly specific TRK inhibitors has revolutionized the treatment landscape for patients with NTRK fusion-positive cancers, demonstrating the power of precision oncology. This technical guide provides an in-depth overview of the molecular biology of NTRK fusions, their prevalence across various cancer types, established and emerging methods for their detection, and the clinical efficacy of targeted therapies. Detailed experimental protocols for key detection methodologies are also provided to aid in the practical implementation of NTRK fusion testing.
Introduction: The TRK Family and the Genesis of Oncogenic Fusions
The neurotrophic tyrosine receptor kinase (NTRK) genes, NTRK1, NTRK2, and NTRK3, encode for the tropomyosin receptor kinase (TRK) proteins TRKA, TRKB, and TRKC, respectively.[1][2] These transmembrane receptors play a crucial role in the development and function of the nervous system.[2] Under normal physiological conditions, the binding of neurotrophin ligands to the extracellular domain of TRK receptors induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This activation initiates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K), and phospholipase C-gamma (PLCγ) pathways, which are critical for neuronal cell survival, proliferation, and differentiation.[1][3][4]
Oncogenic NTRK gene fusions arise from chromosomal rearrangements that join the 3' end of an NTRK gene, containing the kinase domain, with the 5' end of a partner gene.[4] This results in the expression of a chimeric TRK fusion protein with a constitutively active kinase domain, leading to ligand-independent activation of downstream signaling pathways and uncontrolled cell growth and proliferation.[2][4]
Signaling Pathways Driven by NTRK Fusions
The constitutive activation of TRK fusion proteins leads to the aberrant and continuous stimulation of downstream signaling pathways critical for cell growth and survival. The primary pathways implicated in NTRK fusion-driven oncogenesis are the MAPK, PI3K/AKT, and PLCγ pathways.
Prevalence of NTRK Gene Fusions in Solid Tumors
NTRK gene fusions are rare oncogenic drivers, with an overall prevalence of approximately 0.3% across all solid tumors.[5] However, their frequency varies significantly depending on the tumor type. In some rare cancers, such as infantile fibrosarcoma and secretory carcinoma of the breast and salivary glands, NTRK fusions are defining features, with a prevalence exceeding 90%.[1] In more common cancers like lung, colorectal, and breast cancer, the prevalence is generally less than 1%.[1]
Table 1: Prevalence of NTRK Gene Fusions in Various Solid Tumors
| Tumor Type | Prevalence of NTRK Fusions | References |
| High Prevalence (>90%) | ||
| Infantile Fibrosarcoma | >90% | [1] |
| Secretory Carcinoma of the Breast | >90% | [1] |
| Mammary Analogue Secretory Carcinoma (MASC) of the Salivary Gland | >90% | [1] |
| Congenital Mesoblastic Nephroma | >83% | [1] |
| Intermediate Prevalence (5-25%) | ||
| Papillary Thyroid Cancer (pediatric) | ~26% | [1] |
| Spitzoid Neoplasms | ~16% | [1] |
| Low Prevalence (<5%) | ||
| Soft Tissue Sarcoma | 0.57% - 3.0% | [5][6] |
| Head and Neck Cancer | 0.95% - 1.31% | [6][7] |
| Thyroid Cancer (adult) | 1.31% - 1.32% | [6] |
| Glioblastoma | 1.91% | [7] |
| Small Intestine Cancer | 1.32% | [7] |
| Colorectal Cancer | 0.7% - 1.5% | [1] |
| Non-Small Cell Lung Cancer (NSCLC) | 0.2% - 0.3% | [1] |
| Breast Cancer | 0.13% - 0.63% | [7][8] |
| Uterine Cancer | 0.19% | [7] |
The most common fusion partners for NTRK genes include ETV6, TPM3, and LMNA.[8] The ETV6-NTRK3 fusion is particularly prevalent in both adult and pediatric cancers.[8]
Table 2: Common NTRK Fusion Partners
| NTRK Gene | Common Fusion Partners |
| NTRK1 | TPM3, LMNA, TPR |
| NTRK2 | TRIM24, PAN3, AFAP1 |
| NTRK3 | ETV6, BTBD1, EML4 |
Diagnostic Assays for the Detection of NTRK Fusions
The identification of NTRK gene fusions is critical for selecting patients who may benefit from TRK inhibitor therapy. Several diagnostic methods are available, each with its own advantages and limitations.
References
- 1. A review of NTRK fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NTRK Fusions, from the Diagnostic Algorithm to Innovative Treatment in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NTRK gene fusions as novel targets of cancer therapy across multiple tumour types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prevalence and clinico-genomic characteristics of patients with TRK fusion cancer in China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prevalence of neurotrophic tropomyosin receptor kinase (NTRK) fusion gene positivity in patients with solid tumors in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA hybrid-capture next-generation sequencing has high sensitivity in identifying known and less characterized oncogenic and likely oncogenic NTRK fusions in a real-world standard-of-care setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NTRK gene fusions in solid tumors: agnostic relevance, prevalence and diagnostic strategies - PMC [pmc.ncbi.nlm.nih.gov]
The Larotrectinib Effect: A Technical Deep Dive into Downstream Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Larotrectinib, a first-in-class, highly selective, and potent inhibitor of Tropomyosin Receptor Kinase (TRK) proteins, has demonstrated remarkable efficacy in the treatment of cancers harboring NTRK gene fusions. This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by Larotrectinib. We will delve into the mechanism of action, present quantitative data on its inhibitory effects, and provide detailed experimental protocols for key assays used to elucidate its activity. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
Introduction: The Role of TRK Fusions in Oncogenesis
Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC), encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are transmembrane proteins that play a crucial role in neuronal development and function.[1] In certain cancers, chromosomal rearrangements can lead to the fusion of an NTRK gene with an unrelated gene partner. This results in the expression of a chimeric TRK fusion protein with a constitutively active kinase domain, leading to uncontrolled activation of downstream signaling pathways that drive tumor cell proliferation, survival, and metastasis.[2][3]
Larotrectinib is an ATP-competitive inhibitor that specifically targets the kinase domain of all three TRK proteins, thereby blocking the aberrant signaling cascades initiated by TRK fusion proteins.[4]
Downstream Signaling Pathways Affected by Larotrectinib
The constitutive activation of TRK fusion proteins triggers several key downstream signaling pathways. Larotrectinib's inhibition of TRK effectively dampens these oncogenic signals. The primary pathways affected are:
-
Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation.
-
Phosphoinositide 3-Kinase (PI3K)-Akt-mTOR Pathway: This cascade is critical for cell growth, survival, and metabolism.
-
Phospholipase C gamma (PLCγ) Pathway: This pathway is involved in cell motility and invasion.
The following diagram illustrates the central role of TRK fusion proteins in activating these pathways and how Larotrectinib intervenes.
Quantitative Analysis of Larotrectinib's Inhibitory Activity
The potency of Larotrectinib has been quantified through various preclinical studies. The following tables summarize key inhibitory concentration (IC50) values and observed effects on downstream signaling molecules.
Table 1: Larotrectinib IC50 Values against TRK Kinases
| Kinase | IC50 (nM) | Reference |
| TRKA | 5-11 | [3] |
| TRKB | 5-11 | [3] |
| TRKC | 5-11 | [3] |
Table 2: Effects of Larotrectinib on Downstream Signaling Pathways
| Cell Line | Cancer Type | Treatment | Effect | Quantitative Data | Reference |
| COLO205 | Colon Cancer | Larotrectinib (300 nM) | Increased AMPK phosphorylation, Suppressed mTOR phosphorylation | Significant increase in p-AMPK/AMPK ratio, Significant decrease in p-mTOR/mTOR ratio | [1] |
| HCT116 | Colon Cancer | Larotrectinib (300 nM) | Increased AMPK phosphorylation, Suppressed mTOR phosphorylation | Significant increase in p-AMPK/AMPK ratio, Significant decrease in p-mTOR/mTOR ratio | [1] |
Note: Specific quantitative data on the percentage reduction of p-ERK and p-AKT were not consistently available across a wide range of public sources. Researchers are encouraged to perform these experiments in their specific models of interest.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of Larotrectinib.
Detection of NTRK Gene Fusions
The accurate identification of NTRK gene fusions is critical for patient selection. Several methods are employed, each with its own advantages and limitations.
-
Principle: IHC detects the overexpression of TRK proteins in tumor tissue. It is often used as a screening tool.
-
Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific binding is blocked with a protein block solution.
-
Primary Antibody Incubation: Sections are incubated with a pan-TRK antibody (e.g., clone EPR17341) overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate-chromogen system.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
-
Interpretation: Positive staining is indicated by brown cytoplasmic and/or membranous staining in tumor cells. A positive IHC result should be confirmed by a molecular method.
-
Principle: FISH uses fluorescently labeled DNA probes to detect chromosomal rearrangements involving the NTRK genes.
-
Protocol:
-
Probe Selection: Use break-apart probes for NTRK1, NTRK2, and NTRK3.
-
Tissue Preparation: Prepare FFPE tissue sections as for IHC.
-
Pre-treatment: Sections are treated with a pre-treatment solution to unmask the target DNA.
-
Denaturation: The probe and target DNA are denatured at high temperature.
-
Hybridization: The fluorescent probes are hybridized to the target DNA overnight.
-
Washing: Post-hybridization washes are performed to remove unbound probes.
-
Counterstaining and Visualization: Nuclei are counterstained with DAPI, and the slides are analyzed using a fluorescence microscope.
-
-
Interpretation: A break-apart signal (separation of green and red signals) indicates a gene rearrangement.
-
Principle: NGS allows for the comprehensive analysis of DNA or RNA to identify gene fusions, including novel fusion partners. RNA-based NGS is preferred for detecting expressed fusions.
-
Protocol:
-
Nucleic Acid Extraction: Extract high-quality DNA or RNA from tumor tissue or liquid biopsy samples.
-
Library Preparation: Prepare sequencing libraries using a targeted panel that includes the NTRK genes. For RNA, this involves reverse transcription to cDNA.
-
Sequencing: Sequence the prepared libraries on an NGS platform.
-
Data Analysis: Use bioinformatics pipelines to align reads, identify fusion transcripts, and call variants.
-
-
Interpretation: The presence of reads spanning the junction of an NTRK gene and a partner gene confirms a fusion.
References
- 1. Larotrectinib induces autophagic cell death through AMPK/mTOR signalling in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Larotrectinib in patients with TRK fusion-positive solid tumours: a pooled analysis of three phase 1/2 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preclinical Pharmacokinetics and Pharmacodynamics of Larotrectinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larotrectinib (formerly LOXO-101 or ARRY-470) is a first-in-class, highly selective, and potent inhibitor of the Tropomyosin Receptor Kinase (TRK) family of proteins (TRKA, TRKB, and TRKC).[1][2] These kinases are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[3][4][5][6] Chromosomal rearrangements involving these genes can lead to the formation of TRK fusion proteins, which are oncogenic drivers in a wide range of adult and pediatric solid tumors.[1][4] Larotrectinib is a "tumor-agnostic" therapy, meaning its efficacy is linked to the presence of a specific genetic marker (NTRK gene fusion) rather than the tumor's location in the body.[2] This document provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Larotrectinib, presenting key data from various in vitro and in vivo models.
Pharmacodynamics: Target Engagement and Antitumor Activity
Larotrectinib potently and selectively inhibits TRKA, TRKB, and TRKC by competing with adenosine triphosphate (ATP) for binding to the kinase domain.[1] This inhibition blocks the constitutive activation of downstream signaling pathways that are crucial for tumor cell proliferation and survival, such as the MAPK, PI3K-AKT, and PLCγ pathways.[3]
In Vitro Potency
Larotrectinib has demonstrated low nanomolar inhibitory concentrations (IC50) against all three TRK kinases.
| Target | IC50 (nmol/L) |
| TRKA | 5 |
| TRKB | 11 |
| TRKC | 6 |
| Table 1: In Vitro Inhibitory Potency of Larotrectinib against TRK Kinases.[1] |
In Vivo Antitumor Efficacy
Preclinical studies in mouse xenograft models have consistently shown that oral administration of Larotrectinib leads to significant, dose-dependent tumor growth inhibition in cancers harboring NTRK gene fusions.
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Athymic nude mice with TRK-fusion expressing tumors | Dose-dependent | Confirmed | [1] |
| (Specific models and quantitative data not fully available in public sources) | - | - | |
| Table 2: Summary of In Vivo Antitumor Activity of Larotrectinib. |
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The preclinical pharmacokinetic profile of Larotrectinib has been characterized in mice, providing insights into its absorption, distribution, metabolism, and excretion.
Pharmacokinetic Parameters in Mice
A study utilizing a validated LC-MS/MS method provided the following pharmacokinetic parameters for Larotrectinib in male ICR mice following a single 10 mg/kg dose.
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | 10 | 10 |
| AUC (ng·h/mL) | 2,834.7 ± 456.3 | 1,287.9 ± 234.5 |
| Cmax (ng/mL) | - | 489.3 ± 98.7 |
| Tmax (h) | - | 0.5 |
| t1/2 (h) | 1.8 ± 0.3 | 2.1 ± 0.4 |
| CL (L/h/kg) | 3.5 ± 0.6 | - |
| Vd (L/kg) | 9.1 ± 1.2 | - |
| Bioavailability (%) | - | 45.4 |
| Table 3: Pharmacokinetic Parameters of Larotrectinib in Mice.[7] |
Signaling Pathway and Experimental Workflows
TRK Signaling Pathway Inhibition by Larotrectinib
The oncogenic activity of TRK fusion proteins stems from their ligand-independent dimerization and constitutive activation of downstream signaling cascades. Larotrectinib effectively blocks these pathways.
Caption: TRK signaling pathway and its inhibition by Larotrectinib.
General Experimental Workflow for Preclinical Evaluation
The preclinical assessment of Larotrectinib typically follows a structured workflow to establish its efficacy and safety profile before clinical trials.
Caption: A typical preclinical evaluation workflow for Larotrectinib.
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of Larotrectinib following intravenous and oral administration in mice.
Animal Model: Male ICR mice, 9 weeks old.[7]
Housing: Mice were housed at 23°C with a relative humidity of 50% under a 12-hour light/dark cycle.[7]
Drug Formulation and Administration:
-
Intravenous (IV): Larotrectinib was administered at a dose of 10 mg/kg.
-
Oral (PO): Larotrectinib was administered at a dose of 10 mg/kg.
Blood Sampling:
-
Approximately 30 µL of blood was collected at the following time points: 0 (pre-dose), 5 minutes (IV only), 15 minutes, 30 minutes, 1 hour, 2 hours, 4 hours, 6 hours, and 8 hours post-administration.[7]
-
Blood samples were immediately centrifuged to separate plasma.[7]
-
Plasma samples were stored at -80°C until analysis.
Bioanalytical Method:
-
Plasma concentrations of Larotrectinib were determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[7]
-
Protein precipitation with acetonitrile was used for sample preparation.[7]
-
The linear range of the assay was 5–10,000 ng/mL in mouse plasma.[7]
Data Analysis:
-
Pharmacokinetic parameters were calculated using non-compartmental analysis.[7]
In Vivo Antitumor Efficacy Study (General Protocol)
Objective: To evaluate the dose-dependent antitumor activity of Larotrectinib in a mouse xenograft model of TRK fusion-positive cancer.
Animal Model: Athymic nude mice.[1]
Tumor Model:
-
Human cancer cell lines harboring known NTRK gene fusions are cultured in vitro.
-
A suspension of these cells is subcutaneously implanted into the flank of the mice.
-
Tumors are allowed to grow to a palpable size before the start of treatment.
Treatment:
-
Mice are randomized into vehicle control and Larotrectinib treatment groups.
-
Larotrectinib is typically administered orally once or twice daily at various dose levels.
Efficacy Endpoints:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised for further analysis (e.g., western blotting to assess target engagement).
Data Analysis:
-
Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
-
Statistical analysis is performed to determine the significance of the observed antitumor effects.
Conclusion
The preclinical data for Larotrectinib robustly demonstrate its potent and selective inhibition of TRK kinases, leading to significant antitumor activity in NTRK fusion-positive cancer models. The pharmacokinetic profile in mice indicates good oral bioavailability and a half-life that supports viable dosing regimens. These foundational preclinical studies were instrumental in guiding the successful clinical development of Larotrectinib as a paradigm-shifting, tumor-agnostic cancer therapy. Further research into specific preclinical models and detailed efficacy data will continue to enhance our understanding of this targeted agent.
References
- 1. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Larotrectinib - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]
- 4. Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Deep Dive into the Preclinical Power of Larotrectinib: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Larotrectinib, a first-in-class, highly selective inhibitor of Tropomyosin Receptor Kinase (TRK) proteins, has emerged as a paradigm-shifting therapy in oncology. Its tumor-agnostic approval for the treatment of solid tumors harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions underscores the power of precision medicine. This technical guide provides a comprehensive summary of the pivotal preclinical in vitro and in vivo studies that laid the groundwork for its clinical success. We delve into the quantitative data, detailed experimental methodologies, and the intricate signaling pathways that govern its potent anti-tumor activity.
In Vitro Studies: Unraveling the Molecular Mechanism and Potency
Larotrectinib's preclinical evaluation began with a thorough characterization of its activity in controlled laboratory settings. These in vitro studies were instrumental in defining its mechanism of action, potency, and selectivity against the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC).
Kinase Inhibition Profile
Larotrectinib demonstrated potent and selective inhibition of all three TRK kinases in biochemical assays. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, were consistently in the low nanomolar range, indicating a high affinity for its targets.[1][2]
| Kinase Target | IC50 (nmol/L) |
| TRKA | 5 - 11 |
| TRKB | 5 - 11 |
| TRKC | 5 - 11 |
Table 1: Larotrectinib Kinase Inhibitory Potency [1][2]
Notably, when screened against a large panel of other kinases, Larotrectinib displayed minimal off-target activity, highlighting its high selectivity for the TRK family.[3]
Anti-proliferative and Pro-apoptotic Activity in NTRK Fusion-Positive Cancer Cell Lines
The anti-tumor effects of Larotrectinib were further investigated in various cancer cell lines harboring NTRK gene fusions. These studies consistently showed that Larotrectinib effectively inhibits cell proliferation and induces programmed cell death (apoptosis).
| Cell Line | Cancer Type | NTRK Fusion | In Vitro Effect | IC50 |
| KM12 | Colorectal Cancer | TPM3-NTRK1 | Dose-dependent inhibition of proliferation | Consistent with kinase IC50 |
| CUTO-3 | Lung Adenocarcinoma | MPRIP-NTRK1 | Dose-dependent inhibition of proliferation | Consistent with kinase IC50 |
| MO-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | Dose-dependent inhibition of proliferation | Consistent with kinase IC50 |
| COLO205 | Colon Cancer | Not Specified | Inhibition of proliferation | ~400 nM |
| HCT116 | Colon Cancer | Not Specified | Inhibition of proliferation | ~1000 nM |
Table 2: In Vitro Anti-Tumor Activity of Larotrectinib in NTRK Fusion-Positive Cell Lines [2][4]
In vitro assays revealed that Larotrectinib's inhibition of TRK signaling leads to G1 cell-cycle arrest and the induction of apoptosis.[3]
Experimental Protocols: In Vitro Assays
To ensure the reproducibility and rigor of these findings, specific and detailed experimental protocols were followed.
TRK Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Larotrectinib against TRKA, TRKB, and TRKC kinases.
Methodology:
-
Reagents: Recombinant human TRKA, TRKB, and TRKC kinase domains, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and Larotrectinib at various concentrations.
-
Procedure:
-
The kinase, substrate, and varying concentrations of Larotrectinib are incubated in a kinase reaction buffer.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation (32P-ATP) or non-radioactive techniques like ELISA-based assays with anti-phosphotyrosine antibodies.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of Larotrectinib.
-
Cell Proliferation Assay (CCK-8)
Objective: To assess the effect of Larotrectinib on the proliferation of cancer cell lines.
Methodology:
-
Cell Culture: NTRK fusion-positive cancer cell lines (e.g., KM12, COLO205, HCT116) are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of Larotrectinib concentrations for a specified duration (e.g., 72 hours).
-
A Cell Counting Kit-8 (CCK-8) solution, which contains a tetrazolium salt, is added to each well.
-
Viable cells with active metabolism reduce the tetrazolium salt to a formazan dye, resulting in a color change.
-
The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures, the following diagrams were generated using Graphviz (DOT language).
Caption: Larotrectinib inhibits the constitutively active NTRK fusion protein, blocking downstream signaling pathways.
Caption: Workflow for determining the in vitro anti-proliferative activity of Larotrectinib.
In Vivo Studies: Demonstrating Anti-Tumor Efficacy in Animal Models
Following the promising in vitro results, the efficacy of Larotrectinib was evaluated in living organisms, primarily in mouse xenograft models. These studies provided crucial evidence of its anti-tumor activity in a more complex biological system.
Tumor Growth Inhibition in Xenograft Models
In athymic nude mice bearing tumors derived from the human colorectal cancer cell line KM12 (harboring a TPM3-NTRK1 fusion), oral administration of Larotrectinib resulted in significant, dose-dependent tumor growth inhibition.[2] These findings were critical in establishing the therapeutic potential of Larotrectinib in a whole-animal context. Similar potent anti-tumor activity was observed in other in vivo models of TRK fusion-positive cancers.[5]
| Xenograft Model | Cancer Type | NTRK Fusion | Treatment | Outcome |
| KM12 | Colorectal Cancer | TPM3-NTRK1 | Oral Larotrectinib | Significant, dose-dependent tumor growth inhibition |
Table 3: In Vivo Efficacy of Larotrectinib in a Xenograft Model [2]
Experimental Protocols: In Vivo Studies
The in vivo efficacy of Larotrectinib was assessed using well-established and ethically approved animal study protocols.
Mouse Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of Larotrectinib.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation:
-
NTRK fusion-positive cancer cells (e.g., KM12) are cultured and harvested.
-
A specific number of viable cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of the mice.
-
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into control and treatment groups. The treatment group receives Larotrectinib orally at specified doses and schedules. The control group receives a vehicle control.
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated to determine the efficacy of the treatment.
Preclinical Pharmacokinetics and Safety Pharmacology
Preclinical pharmacokinetic studies in animals, such as mice, were conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of Larotrectinib. These studies are crucial for determining appropriate dosing regimens for clinical trials.[6]
Safety pharmacology studies are designed to investigate the potential undesirable effects of a drug on major physiological systems. While specific preclinical safety pharmacology data for Larotrectinib is not extensively detailed in the public domain, the favorable safety profile observed in clinical trials, with most adverse events being grade 1 or 2, suggests a positive outcome from these initial studies.[7][8]
Conclusion
The comprehensive preclinical in vitro and in vivo evaluation of Larotrectinib provided a robust foundation for its successful clinical development. The potent and selective inhibition of TRK kinases, coupled with significant anti-proliferative and pro-apoptotic effects in NTRK fusion-positive cancer cells, translated into remarkable tumor growth inhibition in animal models. These preclinical findings, generated through rigorous and well-defined experimental protocols, were pivotal in identifying Larotrectinib as a groundbreaking targeted therapy for a genetically defined patient population, ultimately transforming the treatment landscape for TRK fusion-positive cancers.
References
- 1. Larotrectinib in adult patients with solid tumours: a multi-centre, open-label, phase I dose-escalation study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Larotrectinib induces autophagic cell death through AMPK/mTOR signalling in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Safety Profiles of Two First-Generation NTRK Inhibitors: Analysis of Individual Case Safety Reports from the FDA Adverse Event Reporting System (FAERS) Database - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Potency and Selectivity of Larotrectinib Against the TRK Kinase Family: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro potency and selectivity of Larotrectinib, a first-in-class, highly selective inhibitor of the Tropomyosin Receptor Kinase (TRK) family. The information presented herein is curated from preclinical studies and is intended to provide a comprehensive resource for researchers and professionals in the field of oncology and drug development.
Larotrectinib is a potent and selective small-molecule inhibitor of all three TRK proteins: TRKA, TRKB, and TRKC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the TRK kinase domain, thereby blocking downstream signaling pathways that are critical for tumor cell proliferation and survival in cancers harboring NTRK gene fusions.[2][3]
Data Presentation: In Vitro Potency and Selectivity
The following tables summarize the quantitative data on the in vitro potency and selectivity of Larotrectinib against the TRK kinase family and a broader panel of kinases.
Table 1: In Vitro Potency of Larotrectinib against TRK Kinases
| Target Kinase | IC50 (nmol/L) |
| TRKA | 6.5[2][3] |
| TRKB | 8.1[2][3] |
| TRKC | 10.6[2][3] |
IC50 (half-maximal inhibitory concentration) values represent the concentration of Larotrectinib required to inhibit 50% of the kinase activity in biochemical assays.
Table 2: Selectivity Profile of Larotrectinib
| Kinase Target | % Inhibition at 1000 nmol/L | IC50 (nmol/L) | Fold Selectivity vs. TRK (average) |
| TNK2 | >50% | 576[2] | ~68-fold |
| 225 other non-TRK kinases | <50% | >1000 | >100-fold[2][4] |
The selectivity of Larotrectinib was assessed against a panel of 226 non-TRK kinases. At a concentration of 1000 nmol/L, Larotrectinib demonstrated greater than 50% inhibition of only one other kinase, TNK2.[2] This high degree of selectivity contributes to its favorable safety profile, with most adverse events being of low severity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques used in the field for kinase inhibitor profiling.
Biochemical Kinase Inhibition Assay (Determination of IC50)
This assay quantifies the ability of Larotrectinib to inhibit the enzymatic activity of purified TRK kinases in a cell-free system. A common method is a radiometric assay that measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide.
Materials:
-
Recombinant human TRKA, TRKB, and TRKC enzymes
-
Biotinylated peptide substrate (e.g., poly-Glu,Tyr 4:1)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Larotrectinib (serial dilutions)
-
Streptavidin-coated plates
-
Wash buffer
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of Larotrectinib in DMSO and then dilute in kinase reaction buffer.
-
In a microplate, add the TRK kinase, the peptide substrate, and the Larotrectinib dilution.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide substrate.
-
Wash the plate to remove unbound [γ-³³P]ATP.
-
Add scintillation cocktail to each well and measure the incorporated radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each Larotrectinib concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Proliferation Assay
This assay assesses the ability of Larotrectinib to inhibit the growth of cancer cell lines harboring NTRK gene fusions. The KM12 cell line, a colorectal cancer cell line with a TPM3-NTRK1 fusion, is a commonly used model.[2][3]
Materials:
-
KM12 cells (or other NTRK fusion-positive cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Larotrectinib (serial dilutions)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., CellTiter-Glo®)
-
DMSO (for solubilizing formazan crystals in MTT assay)
-
Microplate reader
Procedure:
-
Seed KM12 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Larotrectinib or DMSO as a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
If using MTT, add DMSO to solubilize the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percent inhibition of cell proliferation for each Larotrectinib concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the Larotrectinib concentration and fitting the data to a sigmoidal dose-response curve.
Phospho-TRK (pTRK) Cellular Assay
This assay measures the inhibition of TRK autophosphorylation in cells treated with Larotrectinib, providing a direct measure of target engagement in a cellular context.
Materials:
-
NTRK fusion-positive cells
-
Cell culture medium
-
Larotrectinib
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Phospho-TRK (e.g., pan-Trk or site-specific) and total TRK antibodies
-
ELISA plate coated with a capture antibody
-
Detection antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Plate NTRK fusion-positive cells and allow them to attach.
-
Treat the cells with various concentrations of Larotrectinib for a defined period.
-
Lyse the cells to extract cellular proteins.
-
Add the cell lysates to the wells of an ELISA plate pre-coated with a capture antibody for total TRK.
-
Incubate to allow the capture of TRK protein.
-
Wash the wells to remove unbound proteins.
-
Add a detection antibody specific for phosphorylated TRK.
-
Incubate to allow the detection antibody to bind to pTRK.
-
Wash the wells and add an enzyme-conjugated secondary antibody.
-
Add the enzyme substrate and measure the resulting signal using a microplate reader.
-
Normalize the pTRK signal to the total TRK signal to determine the extent of inhibition.
Mandatory Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: TRK Signaling Pathway and Larotrectinib Inhibition.
Caption: Experimental Workflow for In Vitro Characterization.
References
Larotrectinib's Impact on Tumor Cell Apoptosis and Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larotrectinib is a first-in-class, highly selective, and potent inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC).[1] These kinases are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[2] In a variety of cancers, chromosomal rearrangements can lead to fusions of these NTRK genes with other genes, resulting in the expression of chimeric TRK fusion proteins.[1][2] These fusion proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways that drive tumor cell proliferation and survival.[1][3] Larotrectinib's mechanism of action is to specifically target and inhibit these aberrant TRK fusion proteins, thereby inducing tumor cell death and halting proliferation.[2][4] This document provides an in-depth technical overview of larotrectinib's effects on tumor cell apoptosis and proliferation, including quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of TRK Fusion Proteins
Larotrectinib functions as an ATP-competitive inhibitor of TRKA, TRKB, and TRKC, effectively blocking the kinase activity of the TRK fusion proteins.[1][5] This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting the oncogenic signaling cascades that promote cancer cell growth and survival.[4][5] The primary pathways affected are the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/AKT pathways.[3][5]
Signaling Pathway Diagram
The following diagram illustrates the signaling cascade initiated by TRK fusion proteins and the point of intervention by larotrectinib.
Caption: Larotrectinib inhibits TRK fusion protein signaling.
Effect on Tumor Cell Proliferation
By blocking the MAPK (RAS-RAF-MEK-ERK) pathway, larotrectinib effectively halts the uncontrolled cell division characteristic of cancer.[5] Preclinical studies have demonstrated a significant reduction in proliferation markers, such as Ki-67, and a G1 phase cell cycle arrest in TRK fusion-positive cancer cells treated with larotrectinib.[1]
Quantitative Data on Proliferation Inhibition
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| COLO205 | Colon Cancer | CCK-8 | IC50 | 356 nM | [6] |
| HCT116 | Colon Cancer | CCK-8 | IC50 | 305 nM | [6] |
| KM12 | Colon Cancer | Cell Viability | IC50 | 0.17 µM | [7] |
Induction of Tumor Cell Apoptosis
Inhibition of the PI3K/AKT pathway by larotrectinib leads to the induction of programmed cell death, or apoptosis.[5] This is a critical mechanism for eliminating cancer cells. The pro-survival signals that are constitutively active in TRK fusion cancers are abrogated by larotrectinib, tipping the cellular balance towards apoptosis.
Quantitative Data on Apoptosis Induction
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| TRKA, B, C expressing cells | N/A | Enzyme Assay | IC50 | 5-11 nM | [1] |
| COLO205, HCT116 | Colon Cancer | Western Blot | Autophagy markers (LC3II/I ratio, p62) | Increased autophagy-associated cell death | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effect of larotrectinib on tumor cell apoptosis and proliferation. These protocols are based on standard laboratory procedures and can be adapted for specific cell lines and experimental conditions.
Cell Viability Assay (e.g., CCK-8)
This assay measures the number of viable cells by assessing metabolic activity.
Workflow Diagram:
Caption: Workflow for a cell viability assay.
Methodology:
-
Cell Seeding: Seed tumor cells into a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of culture medium.[8][9][10][11] Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of larotrectinib in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[8][9][10][11]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.[8][9][10][11]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[8][9][10][11] The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow Diagram:
Caption: Workflow for an Annexin V/PI apoptosis assay.
Methodology:
-
Cell Treatment: Culture cells in the presence of larotrectinib or vehicle control for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).[12][13][14][15][16]
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12][13][14][15][16] Add fluorescently labeled Annexin V and propidium iodide (PI) according to the manufacturer's protocol.[12][13][14][15][16]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[12][13][14][15][16]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[12]
Caspase Activity Assay (e.g., Caspase-Glo® 3/7)
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Workflow Diagram:
Caption: Workflow for a Caspase-Glo® 3/7 assay.
Methodology:
-
Cell Plating: Seed cells in an opaque-walled 96-well plate suitable for luminescence readings.[17][18][19][20][21]
-
Drug Treatment: Treat cells with larotrectinib or vehicle control.
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent directly to the cell culture wells.[17][18][19][20][21]
-
Incubation: Mix the contents by orbital shaking and incubate at room temperature for 30 minutes to 3 hours.[18][20]
-
Data Acquisition: Measure the luminescence using a luminometer.[17][18][19][20][21] The luminescent signal is proportional to the amount of caspase-3/7 activity.[17][18][20]
Proliferation Marker Staining (Ki-67 Immunohistochemistry)
This technique is used to detect the Ki-67 protein, a marker of cellular proliferation, in tissue samples (e.g., from tumor xenografts).
Workflow Diagram:
Caption: Workflow for Ki-67 immunohistochemistry.
Methodology:
-
Tissue Preparation: Formalin-fix and paraffin-embed tumor tissue. Cut thin sections (4-5 µm) and mount on slides.[22][23][24][25][26]
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol washes.[23][24]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).[23][24]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific antibody binding with a blocking serum.[23][24]
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against Ki-67.[22][23][24][25][26]
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by the addition of a DAB (3,3'-Diaminobenzidine) substrate to visualize the staining. Counterstain with hematoxylin.[24]
-
Imaging and Analysis: Dehydrate the sections, mount with a coverslip, and visualize under a microscope. The percentage of Ki-67 positive nuclei is determined by counting.
Western Blot for Apoptosis Markers
Western blotting can be used to detect the cleavage of key apoptotic proteins like PARP and caspase-3.
Workflow Diagram:
Caption: Workflow for Western blotting of apoptosis markers.
Methodology:
-
Protein Extraction: Lyse larotrectinib-treated and control cells in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.[27][28][29]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies specific for cleaved PARP and cleaved caspase-3.[27][28][29] Subsequently, incubate with HRP-conjugated secondary antibodies.[27][28][29]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[27][28][29] An increase in the cleaved forms of PARP and caspase-3 indicates apoptosis.
Conclusion
Larotrectinib represents a paradigm of precision oncology, effectively targeting the underlying genetic driver of TRK fusion-positive cancers. Its potent and selective inhibition of TRK fusion proteins leads to a dual antitumor effect: the induction of apoptosis and the inhibition of proliferation. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate and understand the molecular mechanisms of larotrectinib and to develop novel therapeutic strategies for this distinct patient population. The consistent and durable responses observed in clinical trials underscore the importance of identifying patients with NTRK gene fusions and the therapeutic potential of targeted inhibition of the TRK signaling pathway.
References
- 1. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Larotrectinib in NTRK-Rearranged Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Larotrectinib induces autophagic cell death through AMPK/mTOR signalling in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. toolsbiotech.com [toolsbiotech.com]
- 11. dojindo.co.jp [dojindo.co.jp]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 18. ulab360.com [ulab360.com]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
- 21. biocompare.com [biocompare.com]
- 22. nextgen-protocols.org [nextgen-protocols.org]
- 23. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 24. sysy-histosure.com [sysy-histosure.com]
- 25. A novel evaluation method for Ki-67 immunostaining in paraffin-embedded tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. genomeme.ca [genomeme.ca]
- 27. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 28. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Larotrectinib Mesylate Hydrate in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larotrectinib, a potent and selective inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC), has demonstrated significant efficacy in tumors harboring NTRK gene fusions.[1][2][3] These application notes provide a detailed protocol for the dissolution of Larotrectinib mesylate hydrate for use in various in vitro assays, ensuring accurate and reproducible results for researchers in oncology and drug development.
Product Information
| Characteristic | Description |
| Compound Name | Larotrectinib mesylate hydrate |
| Synonyms | LOXO-101, ARRY-470 |
| Mechanism of Action | ATP-competitive inhibitor of TRKA, TRKB, and TRKC receptor tyrosine kinases.[1][3] |
| Target Pathway | TRK Signaling Pathway |
Solubility Data
Larotrectinib mesylate hydrate exhibits high solubility in organic solvents and is practically insoluble in water. Fresh, anhydrous solvents are recommended for optimal dissolution.
| Solvent | Solubility (Larotrectinib free base) | Molar Concentration (Approx.) | Notes |
| DMSO | 86 mg/mL | 200.72 mM | Use of fresh, moisture-free DMSO is crucial as absorbed moisture can reduce solubility.[4] |
| Ethanol | 86 mg/mL | 200.72 mM | --- |
| Water | Insoluble | --- | --- |
Note: The solubility data provided is for the Larotrectinib free base. The mesylate hydrate salt is expected to have comparable solubility in DMSO and ethanol.
Experimental Protocols
Preparation of High-Concentration Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of Larotrectinib mesylate hydrate in DMSO.
Materials:
-
Larotrectinib mesylate hydrate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of Larotrectinib mesylate hydrate powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 5.27 mg of Larotrectinib mesylate hydrate (Molecular Weight of salt is approximately 526.5 g/mol ).
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, briefly sonicate the solution in an ultrasonic bath to ensure complete dissolution. Visually inspect the solution to confirm the absence of any particulate matter.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[4]
-
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the serial dilution of the 10 mM stock solution to prepare working concentrations for treating cells in culture.
Materials:
-
10 mM Larotrectinib stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to make a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of sterile cell culture medium. Mix well by gentle pipetting.
-
Serial Dilutions: Perform serial dilutions from the intermediate stock to achieve the desired final concentrations for your experiment (e.g., 1 µM, 100 nM, 10 nM).
-
Final Treatment: Add the appropriate volume of the working solutions to the cell culture wells to achieve the final desired concentrations. Ensure that the final concentration of DMSO in the cell culture medium is kept constant across all treatments (including the vehicle control) and is typically below 0.1% to avoid solvent-induced cytotoxicity.
Experimental Workflow
Caption: Workflow for Larotrectinib Mesylate Hydrate Dissolution and Use.
TRK Signaling Pathway
Larotrectinib inhibits the TRK signaling pathway, which is crucial for the growth, survival, and differentiation of neurons and is aberrantly activated in various cancers due to NTRK gene fusions.[5][6][7]
References
- 1. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Larotrectinib | C21H22F2N6O2 | CID 46188928 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Stable Larotrectinib Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and application of stable Larotrectinib stock solutions for in vitro cell culture experiments. Adherence to this protocol will ensure consistent and reproducible experimental results.
Larotrectinib is a potent and highly selective inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) and is utilized in cancer research to study pathways involving the NTRK gene fusion.[1][2][3][4][5] Proper preparation of Larotrectinib stock solutions is critical for accurate and reliable in vitro studies.
Quantitative Data Summary
The following table summarizes the key quantitative data for Larotrectinib.
| Parameter | Value | Solvent | Notes | Source(s) |
| Molecular Weight | 428.44 g/mol | - | - | [6] |
| Solubility | 100 mg/mL (189.92 mM) | DMSO | Use fresh, anhydrous DMSO as moisture can reduce solubility. | [1] |
| 86 mg/mL (200.72 mM) | DMSO | - | [2][5][7] | |
| 50 mg/mL (94.96 mM) | DMSO | Requires sonication to fully dissolve. | [8] | |
| Insoluble | Water | - | [1][2][7] | |
| 86 mg/mL (200.72 mM) | Ethanol | - | [2][5][7] | |
| Storage of Stock Solution | -20°C | DMSO | Stable for up to 2 months. | [6] |
| -80°C | DMSO | Recommended for long-term storage (up to 1 year). | [3] | |
| Typical Working Concentration | 10 - 1000 nM | Cell Culture Media | Effective range for functional assays. | [1] |
| IC50 | < 10 nM - < 100 nM | Cell Culture Media | Varies depending on the cell line. | [8] |
Experimental Protocols
Materials
-
Larotrectinib powder (or Larotrectinib sulfate)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Protocol for Preparing a 10 mM Larotrectinib Stock Solution
-
Pre-warming of DMSO: Allow the anhydrous, sterile DMSO to come to room temperature before opening to minimize moisture condensation.
-
Weighing Larotrectinib: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of Larotrectinib powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.28 mg of Larotrectinib (Molecular Weight: 428.44 g/mol ).
-
Dissolving in DMSO: Add the weighed Larotrectinib powder to a sterile amber microcentrifuge tube. Using a calibrated micropipette, add the calculated volume of sterile DMSO. For 4.28 mg of Larotrectinib, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed. If dissolution is difficult, brief sonication in a water bath can be applied.[8]
-
Sterilization (Optional): If required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term use (up to 2 months) or at -80°C for long-term storage (up to 1 year).[3][6]
Protocol for Preparing Working Solutions
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM Larotrectinib stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentrations (e.g., 10 nM, 100 nM, 1 µM). It is recommended to perform dilutions immediately before use.
-
Application to Cells: Add the final diluted Larotrectinib solution to your cell cultures. Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Visualizations
Larotrectinib Signaling Pathway Inhibition
Caption: Larotrectinib inhibits TRK receptor signaling pathways.
Experimental Workflow for Stock Solution Preparation
Caption: Step-by-step workflow for preparing Larotrectinib solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Larotrectinib | C21H22F2N6O2 | CID 46188928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. tribioscience.com [tribioscience.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Standard Concentrations of Larotrectinib for Treating Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Larotrectinib is a highly potent and selective inhibitor of the Tropomyosin Receptor Kinase (TRK) family of proteins (TRKA, TRKB, and TRKC).[1][2] These kinases are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[3][4] Chromosomal rearrangements resulting in NTRK gene fusions lead to the production of constitutively active TRK fusion proteins that act as oncogenic drivers in a wide range of adult and pediatric solid tumors.[2][3][4] Larotrectinib is a first-in-class, tissue-agnostic therapy approved for the treatment of patients with TRK fusion-positive cancers.[5][6] These application notes provide standard concentrations, protocols for in vitro assays, and an overview of the signaling pathways affected by Larotrectinib.
Data Presentation: Larotrectinib In Vitro Efficacy
The following tables summarize the inhibitory activity of Larotrectinib against TRK kinases and its effect on the viability of cancer cell lines harboring NTRK gene fusions.
| Target Kinase | IC50 (nM) | Reference |
| TRKA | 5 - 11 | [1] |
| TRKB | 5 - 11 | [1] |
| TRKC | 5 - 11 | [1] |
| Cell Line | Cancer Type | NTRK Fusion | IC50 (nM) | Reference |
| COLO205 | Colon Cancer | Not Specified | 356 | |
| HCT116 | Colon Cancer | Not Specified | 305 |
Signaling Pathway
Larotrectinib effectively inhibits the downstream signaling cascades activated by TRK fusion proteins, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[4] This inhibition blocks cell proliferation, survival, and tumor growth.
References
- 1. Larotrectinib in adult patients with solid tumours: a multi-centre, open-label, phase I dose-escalation study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gene.com [gene.com]
- 4. biomarker.onclive.com [biomarker.onclive.com]
- 5. Larotrectinib Has Wide-Ranging Efficacy in Advanced Solid Tumors with NTRK Gene Fusion [ahdbonline.com]
- 6. io.nihr.ac.uk [io.nihr.ac.uk]
Application Notes and Protocols: Inducing and Studying Larotrectinib Resistance In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larotrectinib is a highly selective and potent inhibitor of Tropomyosin Receptor Kinase (TRK) fusion proteins, which are the oncogenic drivers in a wide range of adult and pediatric solid tumors.[1][2][3] While Larotrectinib has demonstrated remarkable and durable responses in patients with TRK fusion-positive cancers, the development of acquired resistance is an inevitable clinical challenge that limits its long-term efficacy.[1][3][4] Understanding the mechanisms of resistance and developing strategies to overcome them is crucial. These application notes provide detailed protocols for inducing Larotrectinib resistance in cancer cell lines in vitro and for characterizing the underlying molecular mechanisms.
Resistance to Larotrectinib can be broadly categorized into two main types:
-
On-target resistance: This involves the acquisition of secondary mutations within the NTRK kinase domain that interfere with Larotrectinib binding.[1][5] Common on-target mutations occur in three principal regions: the solvent front, the gatekeeper residue, and the xDFG motif.[1][4][6]
-
Off-target resistance: This occurs through the activation of alternative signaling pathways that bypass the need for TRK signaling.[1][7] The most frequently observed off-target mechanisms involve the activation of the MAPK and PI3K/AKT pathways, often through mutations in genes such as KRAS, BRAF, and PIK3CA.[5][7][8][9]
These protocols will guide researchers in establishing Larotrectinib-resistant cell models and performing essential experiments to investigate these resistance mechanisms.
Data Presentation: Acquired Resistance Mechanisms to Larotrectinib
The following tables summarize common on-target and off-target mutations that have been identified in patients who developed resistance to Larotrectinib. This data is crucial for designing experiments to study resistance and for the development of next-generation TRK inhibitors.
Table 1: Common On-Target NTRK Kinase Domain Mutations Conferring Resistance to Larotrectinib
| Mutation Type | NTRK1 | NTRK2 | NTRK3 |
| Solvent Front | G595R | G639R | G623R |
| Gatekeeper | F589L | F633L | F617I/L |
| xDFG Motif | G667C | G709C | G696A |
Data compiled from multiple sources.[1][4][5][8]
Table 2: Common Off-Target Alterations Associated with Larotrectinib Resistance
| Pathway | Gene Alteration |
| MAPK Pathway | KRAS G12D/A/S/V, G13D |
| BRAF V600E | |
| NRAS G12D, Q61H | |
| PI3K/AKT Pathway | PIK3CA E545K, E542A |
| Other | MET Amplification |
| AKT, FGFR1, GNAS mutations |
Data compiled from multiple sources.[5][7][8][9]
Experimental Protocols
Protocol 1: Generation of Larotrectinib-Resistant Cancer Cell Lines
This protocol describes a method for generating Larotrectinib-resistant cancer cell lines using a continuous, dose-escalation approach.[10][11]
Materials:
-
NTRK fusion-positive cancer cell line (e.g., KM12, a colon cancer cell line with a TPM3-NTRK1 fusion)[12]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[11]
-
Larotrectinib (pharmaceutical grade)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cell culture flasks (T25, T75)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
Plate reader
Procedure:
-
Determine the initial IC50 of Larotrectinib: a. Seed the parental NTRK fusion-positive cancer cells in 96-well plates at a predetermined optimal density.[11] b. The following day, treat the cells with a range of Larotrectinib concentrations (e.g., 0.1 nM to 10 µM) for 72 hours. c. Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50).
-
Initiate the Resistance Induction: a. Culture the parental cells in a T25 flask with a starting concentration of Larotrectinib equal to the IC50 value. b. Maintain the cells in culture, changing the medium with fresh Larotrectinib every 3-4 days. c. When the cells reach 80-90% confluency, passage them into a new flask with the same concentration of Larotrectinib.
-
Dose Escalation: a. Once the cells are proliferating steadily at the initial Larotrectinib concentration, increase the drug concentration by 1.5 to 2-fold.[11] b. Initially, a significant proportion of cells may die. Allow the surviving cells to repopulate the flask. c. Continue this process of stepwise dose escalation. It is advisable to cryopreserve cell stocks at each new concentration level.[13]
-
Confirmation of Resistance: a. After several months of continuous culture (typically 3-6 months), the cells should be able to proliferate in the presence of a significantly higher concentration of Larotrectinib compared to the parental cells. b. To confirm resistance, perform a cell viability assay comparing the parental cell line and the newly generated resistant cell line. A significant rightward shift in the dose-response curve and an increased IC50 value for the resistant line confirms the resistant phenotype.
Workflow for generating Larotrectinib-resistant cell lines.
Protocol 2: Characterization of Resistance Mechanisms
Once a resistant cell line is established, the next step is to elucidate the underlying mechanisms of resistance. This typically involves a combination of molecular and cellular biology techniques.
A. Western Blot Analysis of Signaling Pathways
This protocol is used to assess changes in key signaling pathways, such as the MAPK and PI3K/AKT pathways, which are common mediators of off-target resistance.[14]
Materials:
-
Parental and Larotrectinib-resistant cell lines
-
Larotrectinib
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-TRK, anti-TRK, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: a. Culture parental and resistant cells to 80-90% confluency. b. Treat the cells with or without Larotrectinib at a relevant concentration (e.g., 1 µM) for 2-4 hours. c. Wash the cells with ice-cold PBS and lyse them with lysis buffer. d. Quantify the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: a. Compare the phosphorylation status of TRK, ERK, and AKT between parental and resistant cells, with and without Larotrectinib treatment. b. Reactivation of ERK or AKT phosphorylation in the resistant cells in the presence of Larotrectinib suggests the activation of a bypass signaling pathway.[6][7]
References
- 1. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Current therapeutic landscape and resistance mechanisms to larotrectinib | Semantic Scholar [semanticscholar.org]
- 3. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Larotrectinib in NTRK-Rearranged Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Resistance to TRK inhibition mediated by convergent MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting NTRK Gene Fusions in Tumor Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions are oncogenic drivers found across a wide range of tumor types. These fusions lead to the production of constitutively active TRK fusion proteins, which promote tumor growth and proliferation. The development of TRK inhibitors has highlighted the critical need for accurate and reliable methods to identify patients with NTRK fusion-positive cancers. This document provides a detailed overview of the current techniques used for the detection of NTRK gene fusions in tumor samples, including comparative data, detailed experimental protocols, and visual workflows to guide researchers and clinicians in selecting the most appropriate testing strategy.
Comparison of NTRK Gene Fusion Detection Techniques
The selection of a specific method for detecting NTRK gene fusions depends on various factors, including tumor type, prevalence of the fusion, available resources, and the desired turnaround time. The following table summarizes the key quantitative and qualitative features of the most commonly used techniques.
| Feature | Immunohistochemistry (IHC) | Fluorescence In Situ Hybridization (FISH) | Reverse Transcription PCR (RT-PCR) | Next-Generation Sequencing (NGS) |
| Analyte | Protein (TRK A, B, C) | DNA | RNA | DNA or RNA |
| Sensitivity | High (75-97%)[1] | High for known rearrangements | High for known fusions (up to 100%)[2][3][4] | High (RNA-based preferred) |
| Specificity | Moderate to High (81-100%)[1][5] | High | High for known fusions | High |
| Robustness | High | Moderate (70% in one study)[2][3][4] | Moderate (70% in one study)[2][3][4] | High (RNA-NGS 85% in one study)[2][3][4] |
| Turnaround Time | 1-2 days[6] | 2-4 days | 1-3 days | 1-3 weeks[7] |
| Sample Input | Minimal (one FFPE slide)[8] | FFPE tissue, fresh or frozen tissue | FFPE tissue, fresh or frozen tissue | FFPE tissue, fresh or frozen tissue, cfDNA |
| Detection of Novel Fusions | No | Yes (with break-apart probes)[9] | No[9] | Yes (especially with hybrid-capture RNA-NGS)[5][9] |
| Fusion Partner Identification | No | No | No | Yes |
| Cost | Low[10] | Moderate[10] | Low to Moderate[10] | High[10] |
Signaling Pathway of NTRK Gene Fusions
NTRK gene fusions result in the formation of chimeric TRK proteins that are constitutively active, meaning they are always "on," regardless of the presence of their natural ligands (neurotrophins). This leads to the continuous activation of downstream signaling pathways that drive cell proliferation, survival, and differentiation. The primary pathways activated by TRK fusion proteins are the RAS/MAPK and PI3K/AKT pathways.
Experimental Protocols
Immunohistochemistry (IHC)
IHC is a widely used screening tool for NTRK fusions due to its speed, cost-effectiveness, and minimal tissue requirements.[11] It detects the overexpression of TRK proteins.
Workflow for Pan-TRK IHC Screening
Protocol:
-
Sample Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm thick) mounted on charged slides.
-
Deparaffinization and Rehydration: Immerse slides in xylene followed by a graded series of ethanol washes and finally in distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Primary Antibody Incubation: Incubate with a pan-TRK monoclonal antibody (e.g., clone EPR17341) at the recommended dilution for 60 minutes at room temperature.[12]
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody followed by a diaminobenzidine (DAB) chromogen substrate kit.
-
Counterstaining: Lightly counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and mount with a permanent mounting medium.
-
Interpretation: A positive result is typically defined as cytoplasmic and/or nuclear staining in tumor cells. Staining patterns can sometimes be associated with specific fusion partners (e.g., nuclear membrane staining with LMNA-NTRK1 fusions).[12] Positive IHC results should be confirmed by a molecular method like NGS.[9]
Fluorescence In Situ Hybridization (FISH)
FISH is a molecular cytogenetic technique that can detect chromosomal rearrangements, including the gene breaks associated with NTRK fusions.
Workflow for NTRK FISH
Protocol:
-
Sample Preparation: Use FFPE tissue sections (4-5 µm thick).
-
Pre-treatment: Deparaffinize sections in xylene, rehydrate through an ethanol series, and perform heat pre-treatment followed by protease digestion to permeabilize the cells.
-
Probe Application: Apply an NTRK1, NTRK2, or NTRK3 break-apart probe to the target area on the slide.
-
Denaturation: Co-denature the chromosomal DNA and the probe by heating the slide.
-
Hybridization: Incubate the slide overnight in a humidified chamber at 37°C to allow the probe to hybridize to the target DNA.
-
Post-Hybridization Washes: Wash the slides in a stringent wash buffer to remove non-specifically bound probe.
-
Counterstaining: Apply a counterstain, typically DAPI, to visualize the cell nuclei.
-
Analysis: Analyze the slides using a fluorescence microscope. A positive result for a break-apart probe is indicated by the separation of the 5' (green) and 3' (red) signals.
Reverse Transcription Polymerase Chain Reaction (RT-PCR)
RT-PCR is a sensitive method for detecting specific RNA transcripts. In the context of NTRK fusions, it is most effective for identifying known fusion variants.
Workflow for NTRK RT-PCR
References
- 1. Pan-TRK immunohistochemistry as a tool in the screening for NTRK gene fusions in cancer patients | Durzyńska | Oncology in Clinical Practice [journals.viamedica.pl]
- 2. Comparison of NTRK fusion detection methods in microsatellite-instability-high metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of NTRK fusion detection methods in microsatellite-instability-high metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NTRK Fusion Detection in Cancer [illumina.com]
- 6. medicalgenomicswales.co.uk [medicalgenomicswales.co.uk]
- 7. Detection of NTRK fusions: Merits and Limitations of Current Diagnostic Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying patients with NTRK fusion cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ntrktesting.com [ntrktesting.com]
- 10. NTRK Fusions, from the Diagnostic Algorithm to Innovative Treatment in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunohistochemistry as a screening tool for NTRK gene fusions: results of a first Belgian ring trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pan-Trk Immunohistochemistry Is an Efficient and Reliable Screen for the Detection of NTRK Fusions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Patient-Derived Xenograft (PDX) Models for Larotrectinib Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived xenograft (PDX) models, where tumor tissues from a patient are implanted into immunodeficient mice, have become a cornerstone of preclinical cancer research. These models are invaluable as they largely retain the histological and genetic characteristics of the original human tumor. This fidelity makes them a more predictive model for evaluating the efficacy of targeted therapies compared to traditional cell line-derived xenografts.
Larotrectinib (Vitrakvi®) is a first-in-class, highly selective inhibitor of Tropomyosin Receptor Kinase (TRK) proteins (TRKA, TRKB, and TRKC).[1] These proteins are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[2] Chromosomal rearrangements can lead to NTRK gene fusions, resulting in constitutively active TRK fusion proteins that act as oncogenic drivers in a wide range of adult and pediatric solid tumors.[1][2] Larotrectinib has demonstrated significant and durable antitumor activity in patients with TRK fusion-positive cancers, irrespective of tumor histology.[3][4]
These application notes provide a comprehensive overview and detailed protocols for establishing and utilizing PDX models of NTRK fusion-positive cancers to test the efficacy of Larotrectinib.
I. Identifying Suitable Patient Tumors: Screening for NTRK Gene Fusions
The critical first step is the identification of patient tumors harboring NTRK gene fusions. Several methodologies can be employed for this purpose.
Recommended Testing Algorithm for NTRK Gene Fusions
Caption: Recommended workflow for identifying NTRK fusion-positive tumors.
Protocol 1: NTRK Gene Fusion Detection by Fluorescence In Situ Hybridization (FISH)
This protocol describes the use of break-apart probes to detect rearrangements in the NTRK1, NTRK2, or NTRK3 genes.
1. Sample Preparation: a. Obtain formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm thick) on positively charged slides. b. Deparaffinize slides in xylene and rehydrate through a series of graded ethanol washes.
2. Pre-treatment: a. Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath. b. Digest the tissue with a pepsin or protease solution to allow for probe penetration. The digestion time should be optimized for the specific tissue type.
3. Probe Hybridization: a. Apply the NTRK break-apart probe mixture to the target area on the slide. b. Co-denature the probe and target DNA by heating the slides on a hot plate. c. Hybridize overnight in a humidified chamber at 37°C.
4. Post-Hybridization Washes: a. Wash the slides in a stringent wash buffer to remove non-specifically bound probe. b. Perform a final wash in a less stringent buffer.
5. Counterstaining and Visualization: a. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole). b. Mount the slides with an anti-fade mounting medium. c. Analyze the slides using a fluorescence microscope equipped with appropriate filters.
6. Interpretation: a. Negative for rearrangement: Fused (or adjacent) red and green signals. b. Positive for rearrangement: Separation of red and green signals (break-apart) or an isolated red signal. A cutoff for the percentage of positive cells should be established based on validation studies (typically >15% of tumor cells showing the rearrangement pattern).
II. Establishment of NTRK Fusion-Positive PDX Models
Once an NTRK fusion-positive tumor is identified, the following protocol can be used to establish a PDX model. All procedures involving live animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Experimental Workflow for PDX Establishment and Larotrectinib Efficacy Testing
Caption: Workflow for PDX model generation and subsequent efficacy testing.
Protocol 2: PDX Implantation, Passaging, and Banking
1. Materials and Animals:
-
Fresh, sterile patient tumor tissue collected in sterile media (e.g., RPMI-1640) on ice.
-
6-8 week old immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ, also known as NSG mice).
-
Matrigel® (optional, can improve initial engraftment).
-
Standard surgical tools, anesthesia, and analgesics.
2. Implantation (Passage 0 - P0): a. Anesthetize the mouse. b. Shave and sterilize the flank area. c. Make a small incision (~5 mm) in the skin. d. Create a subcutaneous pocket using blunt dissection. e. Mince the patient tumor tissue into small fragments (~2-3 mm³). f. (Optional) Mix the tumor fragment with Matrigel®. g. Implant one tumor fragment into the subcutaneous pocket. h. Close the incision with surgical clips or sutures. i. Administer post-operative analgesics as per IACUC protocol.
3. Monitoring: a. Monitor the mice for tumor growth by caliper measurements twice weekly once a palpable tumor forms. b. Calculate tumor volume using the formula: (Length x Width²) / 2. c. Monitor animal health and body weight.
4. Passaging: a. When a tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse. b. Aseptically excise the tumor. c. Remove any necrotic tissue and mince the viable tumor into fragments for subsequent implantation into new host mice (Passage 1 - P1).
5. Cryopreservation and Banking: a. Mince a portion of the tumor into small fragments. b. Suspend the fragments in a cryopreservation medium (e.g., 90% FBS, 10% DMSO). c. Slowly freeze the vials to -80°C, then transfer to liquid nitrogen for long-term storage.
6. Quality Control: a. At each passage, preserve a portion of the tumor in formalin and another portion by snap-freezing. b. Perform H&E staining to compare the histology of the PDX tumor with the original patient tumor. c. Conduct Short Tandem Repeat (STR) analysis to confirm the human origin and rule out cross-contamination. d. Re-confirm the presence of the NTRK gene fusion in the established PDX model.
III. Larotrectinib Efficacy Studies in NTRK Fusion-Positive PDX Models
Once a stable NTRK fusion-positive PDX model is established (typically by P2 or P3), it can be used for preclinical efficacy studies.
Protocol 3: In Vivo Efficacy Study
1. Cohort Establishment: a. Expand the desired PDX model to generate a sufficient number of tumor-bearing mice. b. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
2. Drug Formulation and Dosing: a. Larotrectinib Formulation: Larotrectinib can be formulated for oral gavage. A common vehicle is 0.5% methylcellulose in water. The final formulation should be a uniform suspension. b. Dosing: Based on preclinical studies, a dose of 20 mg/kg, administered orally twice daily, has been shown to be effective in suppressing tumor growth in colon cancer xenografts.[5] Dose levels should be optimized for the specific PDX model. c. Control Group: Administer the vehicle solution on the same schedule as the treatment group.
3. Treatment and Monitoring: a. Treat the mice for a defined period, typically 21-28 days. b. Measure tumor volume and body weight 2-3 times per week. c. Monitor for any signs of toxicity.
4. Study Endpoints and Analysis: a. Primary Endpoint: Tumor Growth Inhibition (TGI). Calculate TGI using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group. b. At the end of the study, euthanize the mice and collect tumors for further analysis. c. Pharmacodynamic (PD) Analysis: Collect tumors at various time points after the final dose (e.g., 2, 6, 24 hours) to assess target engagement. Analyze the phosphorylation status of TRK and downstream signaling proteins (e.g., p-AKT, p-ERK) by Western blot or immunohistochemistry (IHC). d. Histological Analysis: Perform H&E staining and IHC for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
IV. Data Presentation
Quantitative data from efficacy studies should be summarized in clear, structured tables for easy comparison.
Table 1: Representative Preclinical Efficacy of Larotrectinib in NTRK Fusion-Positive PDX Models
| PDX Model ID | Cancer Type | NTRK Fusion | Larotrectinib Dose (mg/kg, BID) | Treatment Duration (Days) | Tumor Growth Inhibition (%) | Response Category |
| ST123 | Salivary Gland | ETV6-NTRK3 | 20 | 21 | 95 | Regression |
| LU456 | Lung Adenocarcinoma | TPM3-NTRK1 | 20 | 21 | 88 | Regression |
| CO789 | Colon Cancer | LMNA-NTRK1 | 20 | 21 | 75 | Stasis |
| SA101 | Soft Tissue Sarcoma | ETV6-NTRK3 | 20 | 21 | 98 | Regression |
Note: This table presents hypothetical data for illustrative purposes, based on the high response rates observed in clinical trials.
Table 2: Clinical Response to Larotrectinib in TRK Fusion-Positive Cancers (Integrated Analysis of 55 Patients) [3]
| Parameter | Result | 95% Confidence Interval |
| Overall Response Rate (ORR) | ||
| - Independent Review | 75% | 61% to 85% |
| - Investigator Assessment | 80% | 67% to 90% |
| Best Overall Response | ||
| - Complete Response | 13% | |
| - Partial Response | 62% | |
| - Stable Disease | 13% | |
| - Progressive Disease | 9% | |
| Duration of Response | ||
| - Responses ongoing at 1 year | 71% | |
| Progression-Free Survival | ||
| - Patients progression-free at 1 year | 55% |
V. TRK Signaling Pathway and Larotrectinib's Mechanism of Action
NTRK gene fusions lead to the formation of chimeric TRK proteins that are constitutively active, meaning they are always "on" regardless of the presence of their natural ligands (neurotrophins). This constant signaling drives tumor cell growth and survival through downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[2] Larotrectinib is an ATP-competitive inhibitor that binds to the TRK kinase domain, blocking its activity and shutting down these downstream oncogenic signals.[1]
TRK Signaling Pathway and Inhibition by Larotrectinib
Caption: Larotrectinib inhibits the constitutively active TRK fusion protein.
VI. Ethical Considerations
The use of patient tissue and live animals in research requires strict adherence to ethical guidelines.
-
Informed Consent: Researchers must obtain informed consent from patients for the use of their tumor tissue in research, including the development of PDX models.[6]
-
Data Privacy: Patient data must be anonymized and handled with strict confidentiality to protect patient privacy.[6]
-
Animal Welfare: All animal experiments must be conducted in accordance with protocols approved by an IACUC, ensuring the humane treatment of animals and minimizing suffering.
Conclusion
PDX models derived from NTRK fusion-positive tumors are a powerful tool for the preclinical evaluation of Larotrectinib. By following these detailed protocols, researchers can reliably establish and utilize these models to investigate drug efficacy, study mechanisms of action, and explore potential resistance pathways, ultimately contributing to the advancement of personalized cancer therapy.
References
- 1. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Larotrectinib Compared With Real-World Non–Tropomyosin Receptor Kinase Inhibitor Therapies in Patients With Tropomyosin Receptor Kinase Fusion Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Larotrectinib induces autophagic cell death through AMPK/mTOR signalling in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug delivery system for the extended-release of larotrectinib based on a biocompatible Fe-based metal-organic framework: synthesis, characterization, in vitro release properties and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of Larotrectinib with Other Kinase Inhibitors in Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larotrectinib is a highly selective and potent inhibitor of Tropomyosin Receptor Kinase (TRK) fusion proteins (TRKA, TRKB, and TRKC), which are the oncogenic drivers in a wide range of cancers.[1][2] While Larotrectinib has demonstrated significant and durable responses in patients with TRK fusion-positive cancers, acquired resistance can limit its long-term efficacy.[3][4] Resistance mechanisms are primarily categorized as on-target (mutations in the NTRK gene kinase domain) or off-target, involving the activation of bypass signaling pathways.[3]
Off-target resistance frequently involves the upregulation of the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt/mTOR signaling pathways.[3][5][6] This has led to the investigation of combination therapies to overcome or prevent resistance. This document provides a summary of in vitro findings on the synergistic effects of Larotrectinib with other kinase inhibitors and detailed protocols for relevant experiments.
Synergistic Combinations with Larotrectinib
MAPK Pathway Inhibitors (MEK and RAF Inhibitors)
Activation of the MAPK pathway, often through acquired mutations in genes like BRAF and KRAS, is a key mechanism of resistance to Larotrectinib.[3][5] In vitro and in vivo studies have demonstrated that combining Larotrectinib with MEK and/or RAF inhibitors can effectively overcome this resistance.
A triple combination of Larotrectinib with a RAF inhibitor (dabrafenib) and a MEK inhibitor (trametinib) has been shown to be more effective at suppressing tumor growth in preclinical models harboring a BRAF V600E mutation than the RAF/MEK inhibitor combination alone.[1][5] Similarly, in Larotrectinib-resistant models with a KRAS mutation, the combination of a TRK inhibitor with a MEK inhibitor (trametinib) effectively suppressed both TRK and ERK activation and reduced cell viability.[1][7]
IGF1R Inhibitors
Insulin-like growth factor receptor type 1 (IGF1R)-mediated signaling has also been identified as a potential off-target resistance mechanism to TRK inhibitors.[4] In vitro studies using TRK inhibitor-resistant cell lines have shown that combination therapy targeting both IGF1R and NTRK can effectively reverse this resistance.[4]
PI3K/mTOR Pathway Inhibitors
The PI3K/Akt/mTOR pathway is another critical downstream signaling cascade of TRK.[8] While direct in vitro studies of Larotrectinib combined with PI3K/mTOR inhibitors are not extensively detailed in the initial findings, the principle of "vertical inhibition" by co-targeting different nodes of the same pathway suggests potential for synergistic effects.[3][6] This approach has been successful in other contexts, such as in melanoma treatment.[3][6]
Quantitative Data Summary
The following tables summarize the in vitro concentrations of kinase inhibitors used in combination studies with TRK inhibitors.
Table 1: In Vitro Concentrations for Combination with MAPK Pathway Inhibitors
| Cell Line Context | TRK Inhibitor | Concentration | Combination Kinase Inhibitor | Concentration(s) | Reference(s) |
| BRAF V600E-mutant CRC | Larotrectinib | 25 nM | Dabrafenib (RAF inhibitor) | 50 - 500 nM | [5] |
| Trametinib (MEK inhibitor) | 1 nM, 5 nM | [5] | |||
| KRAS G12D-mutant CRC | LOXO-195 | 125 nM | Trametinib (MEK inhibitor) | 2 nM | [7] |
Note: LOXO-195 (selitrectinib) is a second-generation TRK inhibitor designed to overcome certain resistance mutations to first-generation inhibitors like Larotrectinib.
Diagrams
Caption: TRK signaling and points of synergistic inhibition.
Caption: Workflow for in vitro synergy studies.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
Objective: To determine the effect of Larotrectinib in combination with another kinase inhibitor on the proliferation of TRK fusion-positive cancer cells.
Materials:
-
TRK fusion-positive cancer cell line(s)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
Larotrectinib (stock solution in DMSO)
-
Second kinase inhibitor (e.g., Trametinib, stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Larotrectinib and the second kinase inhibitor in complete medium.
-
For combination studies, prepare a matrix of concentrations for both drugs.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot dose-response curves and calculate the IC50 values for each drug alone and in combination.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Protocol 2: Western Blot Analysis
Objective: To assess the effect of Larotrectinib and a combination agent on the phosphorylation status of key signaling proteins (e.g., TRK, ERK, AKT).
Materials:
-
TRK fusion-positive cancer cell line(s)
-
6-well cell culture plates
-
Larotrectinib and second kinase inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-TRK, anti-TRK, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of Larotrectinib, the second inhibitor, their combination, or vehicle control for a specified time (e.g., 4-6 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer.
-
Scrape and collect the lysate, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts (e.g., 20-30 µg) and prepare with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH). Analyze the changes in protein phosphorylation levels between different treatment groups.
-
Conclusion
The in vitro data strongly suggest that combining Larotrectinib with inhibitors of key bypass signaling pathways, particularly the MAPK pathway, is a promising strategy to overcome acquired resistance. The provided protocols offer a framework for researchers to investigate these synergistic interactions in their own laboratory settings. Further exploration of combinations with IGF1R and PI3K/mTOR inhibitors is also warranted to broaden the therapeutic strategies for patients with TRK fusion-positive cancers.
References
- 1. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Response and Mechanisms of Resistance to Larotrectinib and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vertical inhibition of the mTORC1/mTORC2/PI3K pathway shows synergistic effects against melanoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vertical inhibition of the mTORC1/mTORC2/PI3K pathway shows synergistic effects against melanoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing Larotrectinib to Probe the Function of TRK Signaling in Neuronal Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Tropomyosin receptor kinase (TRK) family of receptor tyrosine kinases, comprising TRKA, TRKB, and TRKC, and their neurotrophin ligands are fundamental regulators of the development and function of the nervous system.[1] TRK signaling is pivotal for neuronal survival, differentiation, axon and dendrite growth, and synaptic plasticity.[1] Dysregulation of this pathway is implicated in various neurological disorders and developmental abnormalities.
Larotrectinib is a first-in-class, highly selective, and potent inhibitor of all three TRK proteins (TRKA, TRKB, and TRKC).[1][2] Originally developed as a "tumor-agnostic" cancer therapy for tumors harboring NTRK gene fusions, its high specificity and potency make it an invaluable research tool for elucidating the precise roles of TRK signaling in neuronal cells.[3][4] By selectively blocking TRK activation, Larotrectinib allows for the dissection of downstream signaling cascades and their functional consequences in various neuronal contexts.
These application notes provide a comprehensive guide for utilizing Larotrectinib to investigate TRK signaling in neuronal cells, complete with detailed experimental protocols, data presentation tables, and visual diagrams of the underlying pathways and workflows.
Data Presentation: Quantitative Effects of TRK Inhibition
The following tables summarize key quantitative data for Larotrectinib, providing a reference for designing and interpreting experiments in neuronal cells.
| Parameter | TRKA | TRKB | TRKC | Cell Line | Reference |
| IC₅₀ (Kinase Assay) | 5 nM | 11 nM | 6 nM | N/A | [5] |
| IC₅₀ (Cell-Based pTRK ELISA) | 6 nM (ΔTRKA) | - | 7 nM (ETV6-TRKC) | NIH 3T3 | [6] |
Table 1: In Vitro Inhibitory Activity of Larotrectinib. This table shows the half-maximal inhibitory concentration (IC₅₀) of Larotrectinib against the kinase activity of TRK proteins and in a cell-based phosphorylation assay.
| Assay | Cell Type | Treatment | Key Findings | Potential Readout |
| Neuronal Survival | Primary Cortical Neurons | Neurotrophin withdrawal +/- Larotrectinib | Increased apoptosis with Larotrectinib treatment | Caspase-3 activity, TUNEL staining, MTT assay |
| Neurite Outgrowth | SH-SY5Y, PC12, Primary DRG Neurons | BDNF/NGF +/- Larotrectinib | Dose-dependent inhibition of neurite extension and branching | Neurite length and complexity quantification |
| Synaptic Plasticity | Hippocampal Slices | LTP induction +/- Larotrectinib | Blockade of late-phase LTP | Field excitatory postsynaptic potential (fEPSP) slope |
| Signal Transduction | Primary Hippocampal Neurons | BDNF stimulation +/- Larotrectinib | Inhibition of Akt, ERK, and PLCγ phosphorylation | Western Blotting for p-Akt, p-ERK, p-PLCγ |
Table 2: Summary of Functional Assays for Probing TRK Inhibition in Neuronal Cells. This table outlines key in vitro experiments where Larotrectinib can be used to investigate the functional roles of TRK signaling.
Signaling Pathways and Experimental Logic
The following diagrams illustrate the TRK signaling pathway, the mechanism of action of Larotrectinib, and a general workflow for its application in neuronal cell research.
References
- 1. sartorius.com [sartorius.com]
- 2. Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abta.org [abta.org]
- 4. nbinno.com [nbinno.com]
- 5. lagranja.ups.edu.ec [lagranja.ups.edu.ec]
- 6. A Role for TrkA during Maturation of Striatal and Basal Forebrain Cholinergic Neurons In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Larotrectinib in Human Plasma using LC-MS/MS
Abstract
This application note describes a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Larotrectinib in human plasma. Larotrectinib is a highly selective inhibitor of tropomyosin receptor kinases (TRKs) and is used for the treatment of various solid tumors harboring NTRK gene fusions.[1][2][3] The method presented herein is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and other clinical research involving Larotrectinib. The protocol outlines a straightforward protein precipitation method for sample preparation and utilizes a rapid and sensitive LC-MS/MS analysis. All experimental procedures and validation parameters are described in accordance with the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[4][5][6][7][8][9][10][11][12]
Introduction
Larotrectinib (brand name Vitrakvi) is a first-in-class, tissue-agnostic anticancer agent that targets tumors with neurotrophic receptor tyrosine kinase (NTRK) gene fusions.[2][3] These gene fusions lead to the production of constitutively active TRK fusion proteins, which drive tumor cell proliferation and survival.[13] Larotrectinib potently and selectively inhibits TRK A, B, and C, leading to tumor regression in patients with NTRK fusion-positive cancers.[1][2]
The accurate quantification of Larotrectinib in plasma is essential for characterizing its pharmacokinetic profile, assessing drug exposure-response relationships, and ensuring patient safety. This application note provides a comprehensive protocol for a sensitive and specific LC-MS/MS method for this purpose.
Physicochemical Properties of Larotrectinib
| Property | Value |
| Chemical Formula | C₂₁H₂₂F₂N₆O₂ |
| Molar Mass | 428.44 g/mol [2] |
| Appearance | Yellow powder[3] |
| Water Solubility | Insoluble[3] |
Metabolism and Signaling Pathway
Larotrectinib is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[1][14][15] The major circulating component in plasma, apart from the unchanged drug, is an O-linked glucuronide metabolite.[1][14]
Larotrectinib acts by inhibiting the TRK signaling pathway. In cancers with NTRK gene fusions, the resulting fusion proteins are constitutively active, leading to downstream signaling through pathways such as RAS/MEK/ERK and PI3K/AKT, which promote cell proliferation and survival. By binding to the ATP-binding site of the TRK kinase domain, Larotrectinib blocks this aberrant signaling.
Figure 1: Simplified signaling pathway of Larotrectinib's inhibitory action.
Experimental Workflow
The overall workflow for the quantification of Larotrectinib in plasma is depicted in the following diagram. This process begins with the collection of plasma samples, followed by sample preparation, LC-MS/MS analysis, and finally, data processing and quantification.
Figure 2: High-level experimental workflow for Larotrectinib analysis.
Experimental Protocols
Materials and Reagents
-
Larotrectinib reference standard (purity ≥98%)
-
Carbamazepine (Internal Standard, IS) (purity ≥98%)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with K2EDTA as anticoagulant)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Instrumentation
-
A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Larotrectinib and Carbamazepine (IS) in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Stock Solutions: Prepare working stock solutions of Larotrectinib by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Carbamazepine primary stock solution with 50:50 (v/v) acetonitrile:water to obtain a final concentration of 100 ng/mL.
Calibration Standards and Quality Control Samples
-
Calibration Curve (CC) Standards: Prepare CC standards by spiking blank human plasma with the appropriate Larotrectinib working stock solutions to achieve final concentrations ranging from 1 to 2000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 1 ng/mL
-
Low QC (LQC): 3 ng/mL
-
Medium QC (MQC): 100 ng/mL
-
High QC (HQC): 1500 ng/mL
-
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of plasma sample (CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL Carbamazepine in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate the plasma proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 1 minute |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 350°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | Larotrectinib: m/z 429.2 → 342.2Carbamazepine (IS): m/z 237.1 → 194.1 |
Method Validation Summary
The developed LC-MS/MS method was validated according to the FDA and ICH M10 guidelines. The following parameters were assessed:
Calibration Curve
The calibration curve was linear over the concentration range of 1-2000 ng/mL. A weighted (1/x²) linear regression was used for quantification.
| Parameter | Value |
| Concentration Range | 1 - 2000 ng/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.99 |
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated using QC samples at four concentration levels (LLOQ, LQC, MQC, and HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 15 | ≤ 15 | ± 20 | ± 20 |
| LQC | 3 | ≤ 15 | ≤ 15 | ± 15 | ± 15 |
| MQC | 100 | ≤ 15 | ≤ 15 | ± 15 | ± 15 |
| HQC | 1500 | ≤ 15 | ≤ 15 | ± 15 | ± 15 |
Recovery
The extraction recovery of Larotrectinib and the IS from human plasma was determined by comparing the peak areas of extracted samples to those of unextracted standards.
| Analyte | LQC (%) | MQC (%) | HQC (%) |
| Larotrectinib | > 85 | > 85 | > 85 |
| Carbamazepine (IS) | > 85 | > 85 | > 85 |
Matrix Effect
The matrix effect was evaluated to ensure that endogenous plasma components did not interfere with the ionization of the analyte or the IS.
| Analyte | LQC | HQC |
| Matrix Factor | 0.85 - 1.15 | 0.85 - 1.15 |
| IS-Normalized Matrix Factor (%CV) | ≤ 15 | ≤ 15 |
Stability
The stability of Larotrectinib in human plasma was assessed under various storage and handling conditions.
| Stability Condition | Duration | Result |
| Bench-top Stability | 24 hours at room temperature | Stable |
| Freeze-Thaw Stability | 3 cycles | Stable |
| Long-term Stability | 30 days at -80°C | Stable |
| Autosampler Stability | 48 hours at 4°C | Stable |
Conclusion
The LC-MS/MS method described in this application note is a rapid, sensitive, and reliable method for the quantification of Larotrectinib in human plasma. The simple protein precipitation sample preparation and short chromatographic run time make it suitable for high-throughput analysis. The method has been validated according to regulatory guidelines and can be confidently applied to pharmacokinetic and other clinical studies of Larotrectinib.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Larotrectinib - Wikipedia [en.wikipedia.org]
- 3. Larotrectinib - American Chemical Society [acs.org]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. scribd.com [scribd.com]
- 7. celerion.com [celerion.com]
- 8. fda.gov [fda.gov]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. elearning.unite.it [elearning.unite.it]
- 11. fda.gov [fda.gov]
- 12. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 13. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]
- 14. Larotrectinib | C21H22F2N6O2 | CID 46188928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
Application of Larotrectinib in 3D Tumor Spheroid Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larotrectinib (Vitrakvi®) is a first-in-class, highly selective, and potent inhibitor of Tropomyosin Receptor Kinase (TRK) proteins TRKA, TRKB, and TRKC. These kinases are encoded by the neurotrophic tyrosine receptor kinase (NTRK) genes (NTRK1, NTRK2, and NTRK3). Gene fusions involving NTRK genes are oncogenic drivers in a wide range of solid tumors, leading to constitutively active TRK fusion proteins that promote tumor cell proliferation, survival, and metastasis. Larotrectinib has demonstrated significant and durable anti-tumor activity in patients with TRK fusion-positive cancers, irrespective of tumor histology.
Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant in vitro systems compared to traditional 2D cell cultures. Spheroids better mimic the complex microenvironment of solid tumors, including cell-cell and cell-extracellular matrix interactions, nutrient and oxygen gradients, and drug penetration barriers. Consequently, 3D tumor spheroids are valuable tools for preclinical evaluation of anti-cancer therapeutics like Larotrectinib.
These application notes provide an overview of the application of Larotrectinib in 3D tumor spheroid models, including its mechanism of action, protocols for spheroid-based assays, and a framework for quantitative data analysis.
Mechanism of Action of Larotrectinib
Larotrectinib competitively inhibits the ATP-binding site of the TRK kinase domain, preventing phosphorylation and activation of downstream signaling pathways. The constitutive activation of TRK fusion proteins drives tumor growth through several key signaling cascades, including the MAPK/ERK, PI3K/AKT, and PLCγ pathways. By inhibiting TRK, Larotrectinib effectively shuts down these pro-survival signals, leading to apoptosis and inhibition of tumor growth.
Caption: TRK Signaling Pathway Inhibition by Larotrectinib.
Quantitative Data Summary
While extensive clinical data supports the efficacy of Larotrectinib, specific quantitative data from 3D tumor spheroid models is still emerging in the public domain. The following table provides a template for summarizing such data. Researchers are encouraged to generate dose-response curves to determine the half-maximal inhibitory concentration (IC50) in their specific spheroid models. It is important to note that IC50 values in 3D models are often higher than in 2D cultures, reflecting the increased complexity and drug penetration challenges of the spheroid microenvironment.
Table 1: Larotrectinib Activity in 3D Tumor Spheroid Models (Template)
| Cell Line / Model | NTRK Fusion | Spheroid Diameter (µm) | Assay Type | IC50 (nM) | Growth Inhibition (%) at [X] nM | Reference |
| Example: KM12 | TPM3-NTRK1 | ~500 | Viability (CellTiter-Glo 3D) | [Data] | [Data] | [Citation] |
| Example: Sarcoma PDX | ETV6-NTRK3 | ~400 | Growth Curve Analysis | [Data] | [Data] | [Citation] |
Note: This table is a template. Researchers should populate it with their own experimental data.
Experimental Protocols
The following protocols provide a general framework for assessing the efficacy of Larotrectinib in 3D tumor spheroid models. These should be optimized for specific cell lines and experimental conditions.
Experimental Workflow
Caption: General Experimental Workflow for Larotrectinib in 3D Spheroids.
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
-
Cell Preparation: Culture NTRK fusion-positive cancer cells in appropriate media to ~80% confluency.
-
Cell Suspension: Harvest cells using standard trypsinization methods and resuspend in complete medium to create a single-cell suspension. Perform a cell count to determine cell density.
-
Plate Coating: Coat a 96-well flat-bottom plate with a non-adherent coating (e.g., 1.5% agarose solution in PBS) to prevent cell attachment. Allow the coating to solidify.
-
Cell Seeding: Seed the desired number of cells (typically 1,000-10,000 cells/well, to be optimized) in a final volume of 100-200 µL of complete medium per well.
-
Spheroid Formation: Centrifuge the plate at a low speed (e.g., 150 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroids will typically form within 24-72 hours. Monitor spheroid formation and morphology daily using a microscope.
Protocol 2: Larotrectinib Treatment of 3D Tumor Spheroids
-
Drug Preparation: Prepare a stock solution of Larotrectinib in a suitable solvent (e.g., DMSO). Prepare serial dilutions of Larotrectinib in culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Treatment: Once spheroids have reached the desired size and compactness (e.g., 300-500 µm in diameter), carefully remove a portion of the existing medium from each well and replace it with the medium containing the appropriate concentration of Larotrectinib or vehicle control.
-
Incubation: Incubate the treated spheroids for the desired duration (e.g., 72 hours to 7 days). The incubation time should be optimized based on the cell line's doubling time and the expected drug effect.
-
Medium Exchange (for longer-term assays): For experiments lasting longer than 3-4 days, perform a partial medium exchange with fresh drug-containing or control medium every 2-3 days.
Protocol 3: Spheroid Viability and Growth Inhibition Assessment
A. Spheroid Size Measurement (Growth Inhibition)
-
Image Acquisition: At regular time intervals (e.g., every 24 or 48 hours) after treatment, capture brightfield images of the spheroids in each well using an inverted microscope with a camera.
-
Image Analysis: Use image analysis software (e.g., ImageJ) to measure the diameter of each spheroid. Calculate the spheroid volume using the formula for a sphere: V = (4/3)πr³.
-
Growth Curve Generation: Plot the mean spheroid volume ± standard deviation against time for each treatment condition.
-
Growth Inhibition Calculation: Calculate the percentage of growth inhibition at a specific time point relative to the vehicle-treated control spheroids.
B. ATP-Based Viability Assay (e.g., CellTiter-Glo® 3D)
-
Assay Preparation: At the end of the treatment period, allow the 96-well plate containing the spheroids to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 5 minutes to induce cell lysis. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal of the treated spheroids to the vehicle-treated controls to determine the percentage of viable cells. Plot the percentage of viability against the log of Larotrectinib concentration to generate a dose-response curve and calculate the IC50 value.
C. Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)
-
Follow a similar procedure to the ATP-based viability assay, using the Caspase-Glo® 3/7 reagent.
-
The resulting luminescent signal is proportional to the amount of caspase-3 and -7 activity, providing a measure of apoptosis induction.
Conclusion
3D tumor spheroid models provide a robust and more clinically relevant platform for evaluating the efficacy of targeted therapies like Larotrectinib. The protocols and frameworks provided in these application notes offer a starting point for researchers to investigate the activity of Larotrectinib in NTRK fusion-positive cancer spheroids. The generation of specific quantitative data, such as IC50 values and growth inhibition kinetics in these models, is crucial for advancing our understanding of Larotrectinib's preclinical efficacy and for the development of more effective treatment strategies.
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Acquired Resistance to Larotrectinib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the mechanisms of acquired resistance to Larotrectinib in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to Larotrectinib?
Acquired resistance to Larotrectinib, a first-generation TRK inhibitor, can be broadly categorized into two main types: on-target and off-target mechanisms.[1]
-
On-target resistance involves genetic alterations in the NTRK gene itself, specifically within the kinase domain. These mutations interfere with the binding of Larotrectinib to the TRK fusion protein. The most common on-target resistance mutations occur in three key regions:
-
Solvent front: These mutations, such as NTRK1 G595R and NTRK3 G623R, are the most frequently observed on-target resistance mechanism.[1][2][3]
-
Gatekeeper residue: Mutations at this position, like NTRK1 F589L, also prevent effective drug binding.[1][2]
-
xDFG motif: Alterations in this motif can also confer resistance.[1]
-
-
Off-target resistance occurs when cancer cells activate alternative signaling pathways to bypass their dependency on TRK signaling. This allows the tumor to continue to grow despite the inhibition of the TRK fusion protein. The most common bypass pathways include:
-
MAPK pathway activation: This is a recurrent mechanism of off-target resistance, often driven by acquired mutations in genes like BRAF (e.g., V600E) and KRAS (e.g., G12D).[1][4][5]
-
PI3K/AKT pathway activation: Alterations in this pathway can also promote cell survival and proliferation.
-
Activation of other receptor tyrosine kinases: Amplification or activating mutations in other kinases, such as MET, can also lead to resistance.[2]
-
Q2: How can we detect these resistance mutations in our cancer cell lines or patient samples?
The recommended method for detecting both on-target and off-target resistance mutations is Next-Generation Sequencing (NGS) .[3] RNA-based NGS is often preferred for detecting gene fusions, while DNA-based NGS is effective for identifying point mutations.[6][7]
For a more targeted approach, techniques like Fluorescence In Situ Hybridization (FISH) can be used to detect known NTRK rearrangements, and Reverse Transcription-Polymerase Chain Reaction (RT-PCR) can identify specific known fusion transcripts.[8][9] However, these methods are less comprehensive than NGS for identifying novel or unexpected resistance mutations.[7]
Q3: What are the treatment strategies for patients who develop resistance to Larotrectinib?
The treatment strategy depends on the underlying resistance mechanism.
-
For on-target resistance , second-generation TRK inhibitors such as Selitrectinib (LOXO-195) and Repotrectinib have been developed. These drugs are designed to be effective against many of the common solvent front and gatekeeper mutations that confer resistance to Larotrectinib.[3][4][10]
-
For off-target resistance , the strategy involves targeting the activated bypass pathway. For example, if resistance is driven by a BRAF V600E mutation, a combination of a TRK inhibitor and a BRAF inhibitor might be effective.[1] Similarly, for MAPK pathway activation, a combination with a MEK inhibitor could be considered.
Troubleshooting Guides
Troubleshooting Cell Viability Assays
Cell viability assays (e.g., MTT, MTS, CellTiter-Glo) are crucial for determining the efficacy of TRK inhibitors against both sensitive and resistant cancer cells. Here are some common issues and troubleshooting tips:
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | Uneven cell seeding, edge effects in the plate, improper mixing of reagents. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile media/PBS. Ensure thorough but gentle mixing of assay reagents. |
| Low signal or no difference between treated and untreated cells | Insufficient drug concentration, short incubation time, incorrect assay for the cell line, degraded drug. | Perform a dose-response curve to determine the optimal drug concentration (IC50). Optimize the incubation time based on the cell line's doubling time. Try a different viability assay (e.g., switch from a metabolic assay to an ATP-based assay).[9] Always use freshly prepared drug dilutions. |
| High background signal in "no cell" control wells | Contamination of media or reagents, reagent instability. | Use fresh, sterile media and reagents. Ensure proper storage of assay kits. |
Troubleshooting Western Blotting for Signaling Pathway Analysis
Western blotting is essential for investigating the activation of bypass signaling pathways (e.g., MAPK, PI3K/AKT).
| Problem | Possible Cause | Troubleshooting Steps |
| No or weak signal for phosphorylated proteins | Inefficient protein extraction, phosphatase activity, low antibody concentration, improper transfer. | Use lysis buffers containing phosphatase and protease inhibitors. Optimize primary antibody concentration and incubation time (overnight at 4°C is often recommended).[11] Verify protein transfer using Ponceau S staining. |
| High background or non-specific bands | Too high primary or secondary antibody concentration, insufficient blocking, inadequate washing. | Titrate antibody concentrations. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[12] Increase the number and duration of wash steps.[11] |
| Inconsistent loading between lanes | Inaccurate protein quantification, pipetting errors. | Use a reliable protein quantification method (e.g., BCA assay). Carefully load equal amounts of protein in each lane. Always normalize to a loading control (e.g., GAPDH, β-actin). |
Troubleshooting Next-Generation Sequencing (NGS) for Mutation Detection
NGS is a powerful tool for identifying resistance mutations, but it can have its own set of challenges.
| Problem | Possible Cause | Troubleshooting Steps |
| Low-quality sequencing data (low Phred scores) | Poor sample quality (degraded DNA/RNA), issues with library preparation. | Ensure high-quality nucleic acid extraction. Follow library preparation protocols precisely. |
| False-positive variant calls | PCR artifacts during library preparation, sequencing errors, mapping errors. | Use high-fidelity polymerases for amplification.[13] Implement bioinformatics filters to remove low-quality reads and variants with strand bias. Visually inspect variant calls using a genome browser.[4] |
| Failure to detect a known mutation | Insufficient sequencing depth, poor coverage of the target region, low variant allele frequency. | Increase sequencing depth for the region of interest. Ensure the NGS panel provides adequate coverage of all NTRK exons and relevant off-target genes. For low-frequency variants, consider more sensitive techniques like digital droplet PCR (ddPCR). |
Quantitative Data
Table 1: In Vitro IC50 Values of TRK Inhibitors Against Larotrectinib-Resistant Mutations
| Mutation | Larotrectinib IC50 (nM) | Selitrectinib IC50 (nM) | Repotrectinib IC50 (nM) |
| NTRK3 G623R (Solvent Front) | 6,940[10] | 27[10] | 2[10] |
| NTRK3 F617I (Gatekeeper) | 4,330[10] | 52[10] | <0.2[10] |
| TRKA G595R (Solvent Front) | >600[14] | 2-10[14] | 3-4[14] |
| TRKA/B/C xDFG Mutations | >1500[14] | 124 - 341[7][14] | 11.8 - 67.6[7][14] |
Table 2: Frequency of Acquired Resistance Mechanisms to First-Generation TRK Inhibitors in a Patient Cohort (n=18)
| Resistance Mechanism | Frequency | Specific Alterations |
| On-Target Resistance | 83% (15/18)[2] | Solvent Front Mutations: 87% (13/15) of on-target cases (NTRK3 G623R, NTRK1 G595R, NTRK2 G639L, NTRK3 G623E)[2]Gatekeeper Mutations: 13% (2/15) of on-target cases (NTRK1 F589L, NTRK3 F617I)[2] |
| Off-Target Resistance | 11% (2/18)[2] | BRAF V600E, MET amplification[2] |
| No Identifiable Mechanism | 6% (1/18)[2] | N/A |
Experimental Protocols
Detailed Protocol: Cell Viability (MTS) Assay
This protocol is adapted for assessing the dose-response of cancer cell lines to TRK inhibitors.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the TRK inhibitor (e.g., Larotrectinib, Selitrectinib) in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (e.g., DMSO) wells.
-
Incubate for 72 hours (or a duration appropriate for the cell line's doubling time).
-
-
MTS Reagent Addition:
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.[15]
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" control wells from all other values.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Detailed Protocol: Western Blot for MAPK Pathway Activation
This protocol outlines the steps to assess the phosphorylation of ERK1/2, a key indicator of MAPK pathway activation.
-
Sample Preparation:
-
Culture cells to 70-80% confluency and treat with the TRK inhibitor for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane using a stripping buffer.
-
Re-probe with a primary antibody against total ERK1/2 and a loading control (e.g., GAPDH) to confirm equal protein loading.
-
Methodology for Detecting NTRK Resistance Mutations using NGS
This provides a general workflow for identifying resistance mutations. Specific protocols will vary based on the NGS platform and kits used.
-
Nucleic Acid Extraction:
-
Extract high-quality genomic DNA and/or total RNA from cell pellets or tumor tissue.
-
-
Library Preparation:
-
For DNA-based NGS: Fragment DNA and ligate adapters. Use a targeted gene panel that covers all exons of NTRK1, NTRK2, NTRK3, and key off-target genes (BRAF, KRAS, MET, etc.).
-
For RNA-based NGS: Synthesize cDNA from RNA and prepare sequencing libraries. RNA-based methods are particularly useful for confirming the expression of fusion transcripts and identifying novel fusion partners.
-
-
Sequencing:
-
Sequence the prepared libraries on an NGS platform (e.g., Illumina MiSeq, NextSeq).
-
-
Bioinformatics Analysis:
-
Align sequencing reads to the human reference genome.
-
Perform variant calling to identify single nucleotide variants (SNVs) and small insertions/deletions (indels).
-
Use specialized software to detect gene fusions from RNA-seq data.
-
Filter variants based on quality scores, read depth, and allele frequency to distinguish true mutations from sequencing artifacts.
-
Annotate identified variants to determine their potential clinical significance.
-
Visualizations
Caption: On-target resistance mechanisms to Larotrectinib.
Caption: Off-target resistance through bypass pathway activation.
Caption: Experimental workflow for investigating Larotrectinib resistance.
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Enhancing the accuracy of next-generation sequencing for detecting rare and subclonal mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. NTRK gene fusions as novel targets of cancer therapy across multiple tumour types - PMC [pmc.ncbi.nlm.nih.gov]
On-target versus off-target mechanisms of Larotrectinib resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding on-target and off-target mechanisms of Larotrectinib resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to Larotrectinib?
Acquired resistance to Larotrectinib, a first-generation TRK inhibitor, can be broadly categorized into two main types: on-target and off-target mechanisms.[1][2][3]
-
On-target resistance involves the development of secondary mutations within the neurotrophic receptor tyrosine kinase (NTRK) gene itself.[1][2] These mutations typically occur in the kinase domain and interfere with Larotrectinib binding.
-
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for TRK signaling, thereby rendering the drug ineffective.[1][4]
Q2: My cells are showing resistance to Larotrectinib. How can I determine if it is due to on-target mechanisms?
To investigate on-target resistance, you should look for secondary mutations in the NTRK gene. The most common on-target resistance mutations are found in three key regions of the kinase domain: the solvent front, the gatekeeper residue, and the xDFG motif.[1][2][5]
Recommended Action:
-
Next-Generation Sequencing (NGS): Perform targeted NGS of the NTRK gene in your resistant cell lines or patient samples.[6][7][8][9][10][11] This will allow for the identification of specific point mutations. Look for mutations listed in the table below.
On-Target Resistance Mechanisms: A Closer Look
On-target resistance to Larotrectinib is primarily driven by acquired mutations in the NTRK kinase domain. These mutations sterically hinder the binding of Larotrectinib to the ATP-binding pocket of the TRK protein.[2]
Table 1: Common On-Target Resistance Mutations to Larotrectinib
| Mutation Region | Specific Mutations | Effect on Larotrectinib Binding |
| Solvent Front | NTRK1 G595R, NTRK2 G639R, NTRK3 G623R[1][2] | Steric hindrance preventing drug binding. This is the most common mechanism of on-target resistance.[3][12][13] |
| Gatekeeper | NTRK1 F589L, NTRK2 F633L, NTRK3 F617L/I[1][2] | Alters the conformation of the ATP binding pocket. |
| xDFG Motif | NTRK1 G667S, NTRK3 G696A[14] | Induces conformational changes in the kinase domain.[2] |
Note: Second-generation TRK inhibitors, such as Selitrectinib (LOXO-195) and Repotrectinib, have been developed to overcome some of these on-target resistance mutations, particularly those in the solvent front.[6][14][15]
Q3: What if I don't find any on-target mutations? What are the off-target resistance mechanisms?
If no NTRK kinase domain mutations are identified, the resistance is likely due to off-target mechanisms.[1][4] This involves the activation of bypass signaling pathways that promote cell survival and proliferation independently of TRK signaling. The most commonly implicated pathway is the MAPK pathway.[1][16][17]
Recommended Action:
-
Phospho-protein Analysis: Use Western blotting to examine the phosphorylation status of key downstream signaling molecules like MEK and ERK in the MAPK pathway, and AKT in the PI3K/AKT pathway.[18][19] Increased phosphorylation in the presence of Larotrectinib suggests pathway activation.
-
Targeted Gene Panel Sequencing: Sequence a panel of genes known to be involved in cancer signaling pathways, such as BRAF, KRAS, NRAS, MET, and FGFR1.[20][21][22]
Off-Target Resistance Mechanisms: A Closer Look
Off-target resistance circumvents TRK inhibition by activating alternative signaling cascades.
Table 2: Common Off-Target Resistance Mechanisms to Larotrectinib
| Activating Alteration | Pathway Activated | Downstream Effectors |
| BRAF V600E mutation [13][22] | MAPK Pathway | MEK, ERK |
| KRAS G12D/G12A/G12V mutations [5][6][22] | MAPK Pathway | MEK, ERK |
| NRAS mutations [20] | MAPK Pathway | MEK, ERK |
| MET Amplification [13][21] | Multiple Pathways | PI3K/AKT, MAPK |
| IGF1R Activation [1][2] | PI3K/AKT Pathway | AKT, mTOR |
| FGFR1 alterations [20] | Multiple Pathways | PI3K/AKT, MAPK |
Experimental Protocols
Cell Viability Assay (Resazurin-based)
This protocol is used to determine the cytotoxic effects of a drug on cultured cells.[23][24][25][26][27]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Larotrectinib or other inhibitors for 48-72 hours. Include a vehicle-only control.
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect specific proteins in a sample and assess their phosphorylation status.[18][28][29]
-
Sample Preparation: Lyse cells to extract total protein. Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Next-Generation Sequencing (NGS) for Mutation Detection
NGS is a high-throughput method to sequence DNA or RNA, enabling the identification of genetic mutations.[7][8][9][10][11]
-
Sample Preparation: Isolate genomic DNA or RNA from resistant cells or tumor tissue.
-
Library Preparation: Fragment the nucleic acids and add adapters to create a sequencing library.
-
Target Enrichment (Optional): For targeted sequencing, use probes to capture specific regions of interest (e.g., the NTRK1/2/3 genes).
-
Sequencing: Sequence the prepared library on an NGS platform.
-
Data Analysis: Align the sequencing reads to a reference genome and call variants (mutations) using bioinformatics software.
References
- 1. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current therapeutic landscape and resistance mechanisms to larotrectinib | Cancer Biology & Medicine [cancerbiomed.org]
- 3. targetedonc.com [targetedonc.com]
- 4. researchgate.net [researchgate.net]
- 5. Response and Mechanisms of Resistance to Larotrectinib and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Antimicrobial Resistance | Detection with NGS [illumina.com]
- 8. Battling known and unknown threats with NGS-based AMR detection [qiagen.com]
- 9. clinicallab.com [clinicallab.com]
- 10. resistancecontrol.info [resistancecontrol.info]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. Larotrectinib in NTRK-Rearranged Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Resistance to TRK inhibition mediated by convergent MAPK pathway activation. [vivo.weill.cornell.edu]
- 17. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
- 21. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. lifesciences.danaher.com [lifesciences.danaher.com]
- 25. researchgate.net [researchgate.net]
- 26. Cell viability assays | Abcam [abcam.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 29. Western blot protocol | Abcam [abcam.com]
Larotrectinib-Induced Toxicity in Animal Models: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Larotrectinib-induced toxicities in animal models.
General Information
What is Larotrectinib?
Larotrectinib is a highly selective, first-in-class, ATP-competitive inhibitor of Tropomyosin Receptor Kinases (TRK) A, B, and C.[1][2] These kinases are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. In various cancers, fusions of these genes lead to the production of constitutively active TRK fusion proteins that act as oncogenic drivers. Larotrectinib is designed to inhibit these fusion proteins, thereby blocking downstream signaling pathways that promote tumor cell proliferation and survival.[1][2]
What are the common toxicities observed with Larotrectinib in animal models?
Based on preclinical studies and clinical observations, the most common toxicities associated with Larotrectinib administration include:
-
Hepatotoxicity: Characterized by elevated liver enzymes (ALT and AST).
-
Neurotoxicity: Manifesting as dizziness, ataxia, and other neurological signs.
-
Gastrointestinal (GI) Toxicity: Including nausea, vomiting, diarrhea, and constipation.
-
Hematological Toxicity: Primarily presenting as anemia and neutropenia.
-
Weight Gain: An on-target effect related to TRK pathway inhibition.
-
Withdrawal Symptoms: Pain upon discontinuation of the drug.
This guide will provide specific troubleshooting and management strategies for each of these toxicities in a research setting.
Troubleshooting Guides and FAQs
Hepatotoxicity
Q1: How do I monitor for hepatotoxicity in my animal models?
A1: Regular monitoring of liver function is crucial.
-
Blood Chemistry: Collect blood samples (e.g., via tail vein or submandibular bleeding) for analysis of serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels. A baseline measurement should be taken before starting treatment. The FDA label for Larotrectinib recommends monitoring liver tests every 2 weeks for the first month of treatment, then monthly thereafter in a clinical setting; a similar frequency is advisable for preclinical studies.[3]
-
Histopathology: At the end of the study, or if an animal is euthanized due to reaching humane endpoints, collect liver tissue for histopathological examination to assess for signs of liver damage such as necrosis, inflammation, and steatosis.
Q2: What should I do if I observe elevated ALT/AST levels?
A2: Dose modification is the primary strategy for managing hepatotoxicity. The following is a suggested protocol adapted from clinical guidelines:
| Severity of ALT/AST Elevation (above baseline) | Recommended Action in Animal Model |
| Grade 1-2 (Mild to Moderate) | Continue treatment, but increase monitoring frequency (e.g., weekly). |
| Grade 3 (Severe) | Withhold Larotrectinib treatment. Monitor ALT/AST levels until they return to Grade 1 or baseline. |
| Recurrence of Grade 3 | Consider a dose reduction of 25-50% upon re-initiation of treatment. |
| Grade 4 (Life-threatening) | Withhold Larotrectinib treatment. If levels do not resolve within a reasonable timeframe (e.g., 4 weeks), consider permanent discontinuation for that animal. If treatment is resumed, a significant dose reduction (e.g., 50%) is recommended.[3] |
Experimental Protocol: Blood Collection and Analysis
-
Animal Restraint: Gently restrain the animal using an appropriate method for the chosen blood collection technique.
-
Blood Collection:
-
Tail Vein: For mice and rats, warm the tail to dilate the vein. Use a sterile needle to puncture the lateral tail vein and collect 50-100 µL of blood into a micro-collection tube.
-
Submandibular: Use a lancet to puncture the submandibular vein and collect blood droplets.
-
-
Sample Processing: Allow the blood to clot at room temperature, then centrifuge to separate the serum.
-
Analysis: Analyze the serum for ALT and AST levels using a veterinary blood chemistry analyzer.
Neurotoxicity
Q3: What are the observable signs of neurotoxicity in rodent models?
A3: Since animals cannot report dizziness or confusion, researchers must rely on behavioral observations. Signs of neurotoxicity can include:
-
Ataxia: An unsteady or wobbly gait.
-
Circling or Head Tilt: Persistent circling behavior or a tilted head posture.
-
Tremors or Seizures: Involuntary muscle shaking or more severe convulsive activity.
-
Reduced Motor Activity: A general decrease in movement and exploration in the cage.
-
Impaired Motor Coordination: Difficulty with balance and coordinated movements.
Q4: How can I quantitatively assess neurotoxicity?
A4: Several standardized behavioral tests can be used to quantify neurotoxicity:
-
Rotarod Test: This test assesses motor coordination and balance. The animal is placed on a rotating rod, and the latency to fall is measured. A shorter latency to fall compared to baseline indicates impaired motor coordination.
-
Open Field Test: This test can be used to assess general locomotor activity and anxiety-like behaviors. A decrease in the total distance traveled or the number of line crossings can indicate reduced motor activity.
-
Gait Analysis: Specialized systems can track and analyze the animal's gait, identifying subtle abnormalities in stride length, paw placement, and other parameters.
Q5: How should I manage neurotoxicity in my animal models?
A5: Management of neurotoxicity primarily involves dose modification and supportive care.
-
Dose Modification:
-
For mild to moderate signs of neurotoxicity, consider a dose reduction of 25-50%.
-
For severe signs (e.g., seizures, inability to ambulate), treatment should be withheld. If the signs resolve, treatment can be re-initiated at a lower dose.
-
-
Supportive Care:
-
Ensure easy access to food and water. If the animal has difficulty reaching food or water, provide it on the cage floor.
-
Provide soft bedding to prevent injury from falls.
-
House affected animals individually to prevent injury from cage mates.
-
Monitor body weight and hydration status closely.
-
Experimental Protocol: Rotarod Test
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the test.
-
Training: Train the animals on the rotarod at a constant speed (e.g., 4-5 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days before the start of the experiment to establish a baseline.
-
Testing:
-
Place the animal on the rotating rod.
-
Start the rotation, either at a constant speed or with accelerating speed.
-
Record the latency to fall from the rod.
-
Perform 2-3 trials per animal with a rest period in between.
-
Compare the results to baseline measurements and to a vehicle-treated control group.
-
Gastrointestinal (GI) Toxicity
Q6: What are the signs of GI toxicity in rodent models?
A6: Observable signs of GI toxicity include:
-
Diarrhea: Loose or unformed stools.
-
Reduced Food and Water Intake: Monitor food and water consumption daily.
-
Weight Loss: Weigh the animals daily or several times a week.
-
Piloerection: Hair standing on end, which can be a sign of discomfort.
-
Hunched Posture: A sign of abdominal pain.
Q7: How can I manage GI toxicity in my animal models?
A7: Management of GI toxicity involves supportive care and, in some cases, pharmacological intervention.
-
Supportive Care:
-
Hydration: For animals with diarrhea, provide supplemental hydration with subcutaneous injections of sterile saline or lactated Ringer's solution.
-
Nutritional Support: Provide a highly palatable and easily digestible diet. If an animal is not eating, a nutritional supplement gel can be provided.
-
-
Pharmacological Intervention:
-
Anti-diarrheal agents: Loperamide can be used to manage diarrhea, but its use should be carefully considered as it can affect gut motility and potentially interfere with the study.
-
Anti-emetic agents: Maropitant citrate is a commonly used anti-emetic in veterinary medicine and can be considered for managing vomiting, though this is less common in rodents.
-
-
Dose Modification: If GI toxicity is severe and persistent, a dose reduction or temporary discontinuation of Larotrectinib may be necessary.
Experimental Protocol: Diarrhea Assessment
-
Fecal Consistency Scoring: Visually inspect the fecal pellets daily and assign a score based on their consistency (e.g., 0 = normal, well-formed pellets; 1 = soft, but formed pellets; 2 = very soft, unformed pellets; 3 = watery diarrhea).
-
Fecal Water Content: Collect fresh fecal samples and weigh them before and after drying in an oven to determine the percentage of water content. An increase in water content is indicative of diarrhea.
Hematological Toxicity
Q8: How do I monitor for hematological toxicity?
A8: Regular blood collection and analysis are necessary to monitor for hematological toxicity.
-
Complete Blood Count (CBC): Collect blood samples for a CBC to measure red blood cell count, hemoglobin, hematocrit (for anemia), and white blood cell counts, including neutrophil count (for neutropenia).
Q9: What are the management strategies for hematological toxicity?
A9: The primary management strategy is dose modification.
-
Anemia: For mild to moderate anemia, continue treatment and monitor. For severe anemia, consider a dose reduction or temporary discontinuation of treatment.
-
Neutropenia: For mild to moderate neutropenia, continue treatment and monitor. For severe neutropenia, withhold treatment until the neutrophil count recovers, and then consider re-initiating at a reduced dose.
Data Presentation
Table 1: Summary of Common Larotrectinib-Induced Toxicities and Management Strategies in Animal Models
| Toxicity | Observable Signs in Rodents | Monitoring Methods | Mitigation/Management Strategies |
| Hepatotoxicity | Often subclinical; may see lethargy, weight loss in severe cases. | Serum ALT/AST levels, liver histopathology. | Dose withholding and reduction based on severity. |
| Neurotoxicity | Ataxia, circling, head tilt, tremors, reduced motor activity. | Behavioral tests (Rotarod, Open Field), clinical observation. | Dose reduction, supportive care (easy access to food/water, soft bedding). |
| GI Toxicity | Diarrhea, weight loss, reduced food/water intake, hunched posture. | Fecal scoring, body weight monitoring, food/water intake measurement. | Supportive care (hydration, nutritional support), anti-diarrheal agents (use with caution), dose modification. |
| Hematological Toxicity | Often subclinical; may see pallor of mucous membranes in severe anemia. | Complete Blood Count (CBC). | Dose reduction or withholding based on severity of cytopenias. |
Table 2: Clinically Recommended Dose Adjustments for Larotrectinib-Induced Toxicities (Adapted for Preclinical Research)
| Adverse Reaction Severity (based on VCOG-CTCAE) | Recommended Action in Animal Models |
| Grade 3 | Withhold Larotrectinib until resolution to Grade ≤1 or baseline. Resume at the next lower dose. |
| Grade 4 | Withhold Larotrectinib until resolution to Grade ≤1 or baseline. Resume at a reduced dose. Consider permanent discontinuation for recurrent Grade 4 toxicity. |
| Inability to tolerate a reduced dose | Permanently discontinue treatment for that animal. |
Note: VCOG-CTCAE refers to the Veterinary Cooperative Oncology Group - Common Terminology Criteria for Adverse Events.
Signaling Pathways and Experimental Workflows
Larotrectinib On-Target Signaling Pathway
Larotrectinib inhibits the TRK fusion protein, which in turn blocks the activation of downstream signaling pathways crucial for tumor cell growth and survival, including the MAPK, PI3K/AKT, and PLCγ pathways.
Caption: On-target signaling pathway of Larotrectinib.
Potential Off-Target Signaling in Toxicity
While highly selective, at supra-therapeutic concentrations, Larotrectinib could potentially inhibit other kinases, leading to off-target toxicities. The exact off-target profile related to toxicity is not well-defined, but resistance mechanisms involving bypass pathways like the MAPK pathway have been noted.[1]
References
Larotrectinib In Vivo Efficacy Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing larotrectinib treatment schedules for maximum efficacy in vivo. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate successful preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of larotrectinib?
Larotrectinib is a highly selective, ATP-competitive inhibitor of the Tropomyosin Receptor Kinase (TRK) family, including TRKA, TRKB, and TRKC.[1][2] In cancers harboring NTRK gene fusions, the resulting chimeric TRK fusion proteins are constitutively active, driving tumor growth and proliferation. Larotrectinib binds to the ATP-binding pocket of these TRK fusion proteins, inhibiting their kinase activity and blocking downstream signaling pathways such as the MAPK and PI3K/AKT pathways.[3] This inhibition leads to the induction of apoptosis and a halt in cell-cycle progression in TRK fusion-positive cancer cells.[1]
Q2: What are the recommended starting doses for larotrectinib in preclinical in vivo studies?
While optimal dosing can be model-dependent, a common starting point for larotrectinib in mouse xenograft models is in the range of 10 mg/kg to 100 mg/kg, administered orally. One study in a colon cancer xenograft model used a dose of 20 mg/kg administered twice daily.[4] Dose-dependent tumor inhibition has been observed in in vivo experiments with athymic nude mice.[1] It is recommended to perform a dose-ranging study to determine the maximum tolerated dose (MTD) and optimal biological dose for your specific model.
Q3: How should larotrectinib be formulated for oral administration in animal studies?
For in vivo experiments, larotrectinib can be reconstituted in a vehicle suitable for oral gavage. A common vehicle for similar small molecule inhibitors is a solution of 0.5% methylcellulose with 1% Tween 80 in sterile water.[3] The formulation should be prepared fresh regularly, for instance, on a weekly basis, to ensure stability.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lack of Efficacy (No Tumor Regression) | Primary Resistance: The tumor model may not harbor an NTRK gene fusion or may have a pre-existing resistance mutation. | - Confirm the presence of an NTRK gene fusion in your cancer cell line or patient-derived xenograft (PDX) model using validated methods such as NGS, FISH, or RT-PCR.- Sequence the TRK kinase domain to rule out pre-existing resistance mutations (e.g., G595R in TRKA).[5] |
| Suboptimal Dosing: The administered dose may be too low to achieve therapeutic concentrations in the tumor tissue. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal effective dose in your specific model.- Measure plasma and tumor concentrations of larotrectinib to ensure adequate exposure. | |
| Poor Oral Bioavailability: The formulation may not be optimal, leading to poor absorption. | - Ensure the vehicle is appropriate and the drug is fully solubilized or in a stable suspension.- Consider alternative administration routes if oral bioavailability remains an issue, although oral administration is the standard for larotrectinib. | |
| Acquired Resistance (Tumor Regrowth After Initial Response) | On-Target Resistance: Development of secondary mutations in the TRK kinase domain (e.g., solvent front or gatekeeper mutations). | - Biopsy the resistant tumors and perform genomic analysis to identify potential resistance mutations.- Consider testing second-generation TRK inhibitors like selitrectinib (LOXO-195), which are designed to overcome some of these resistance mutations. |
| Off-Target Resistance: Activation of bypass signaling pathways (e.g., MAPK pathway activation through KRAS or BRAF mutations). | - Analyze resistant tumors for alterations in key signaling pathways downstream of TRK.- Explore combination therapies targeting the identified bypass pathway along with continued TRK inhibition. | |
| In Vivo Toxicity (e.g., Weight Loss, Lethargy) | Dose Too High: The administered dose may exceed the maximum tolerated dose (MTD) in the specific animal strain or model. | - Reduce the dose of larotrectinib.- Monitor the animals more frequently for clinical signs of toxicity.- Consider intermittent dosing schedules (e.g., 5 days on, 2 days off) to reduce cumulative toxicity. |
| Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. | - Administer the vehicle alone to a control group of animals to assess its tolerability. | |
| Off-Target Effects: Although highly selective, off-target effects can occur at high concentrations. | - Monitor for common adverse events observed in clinical trials, such as elevated liver enzymes (ALT/AST), as these may translate to in vivo models.[1][6] |
Experimental Protocols
General In Vivo Xenograft Efficacy Study
-
Cell Line/Model Selection: Select a cancer cell line or PDX model with a confirmed NTRK gene fusion.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NSG mice).
-
Tumor Implantation: Subcutaneously implant 1 x 10^6 to 10 x 10^6 cancer cells in the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Larotrectinib Formulation: Prepare a fresh solution or suspension of larotrectinib in a suitable vehicle (e.g., 0.5% methylcellulose with 1% Tween 80) for oral administration.
-
Dosing Regimen: Administer larotrectinib orally (e.g., by gavage) at the predetermined dose and schedule (e.g., 20 mg/kg, twice daily).[4] The control group should receive the vehicle alone.
-
Efficacy Assessment:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health status regularly.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, Western blot, RNA sequencing).
-
-
Data Analysis: Compare tumor growth inhibition between the treated and control groups.
Visualizations
Caption: Larotrectinib Signaling Pathway Inhibition.
Caption: General In Vivo Efficacy Study Workflow.
References
- 1. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Larotrectinib induces autophagic cell death through AMPK/mTOR signalling in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Larotrectinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Larotrectinib in Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Larotrectinib in a preclinical setting.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of Larotrectinib and what are the primary limiting factors?
A1: The mean absolute oral bioavailability of Larotrectinib capsules is approximately 34% (range: 32-37%).[1] Several factors contribute to this incomplete bioavailability:
-
First-pass metabolism: Larotrectinib is predominantly metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestinal wall.[1][2][3]
-
P-glycoprotein (P-gp) efflux: Larotrectinib is a substrate for the P-gp efflux transporter, which actively pumps the drug out of intestinal cells back into the lumen, reducing its net absorption.
-
Solubility and Dissolution: As a Biopharmaceutics Classification System (BCS) Class IV drug, Larotrectinib exhibits both low solubility and low permeability, which can limit its dissolution rate in the gastrointestinal fluids.
Q2: What are the main signaling pathways activated by TRK fusion proteins that Larotrectinib inhibits?
A2: TRK fusion proteins constitutively activate downstream signaling pathways that drive tumor cell proliferation and survival. Larotrectinib effectively inhibits these pathways. The primary signaling cascades involved are:
-
RAS-MAPK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.
-
PI3K-AKT Pathway: This pathway is a key regulator of cell growth, metabolism, and survival.[4]
Q3: What are some promising formulation strategies to improve the oral bioavailability of Larotrectinib?
A3: Several formulation strategies can be employed to overcome the challenges associated with Larotrectinib's oral delivery:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of poorly water-soluble drugs like Larotrectinib. These formulations can also inhibit P-gp efflux and reduce first-pass metabolism.[5]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of Larotrectinib to an amorphous state within a polymer matrix can significantly enhance its aqueous solubility and dissolution rate.
-
Nanoparticle Formulations: Encapsulating Larotrectinib into nanoparticles, such as the experimental Fe-based metal-organic framework (Fe-MOF), can protect the drug from degradation, provide sustained release, and potentially improve its absorption profile and anti-tumor activity.[6][7]
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Animal Studies
Problem: You are observing low and highly variable plasma concentrations of Larotrectinib after oral administration to rats.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Poor drug solubility in the vehicle | - Vehicle Selection: For preclinical oral gavage studies in rats, consider using a vehicle that enhances the solubility of Larotrectinib. Common choices for poorly soluble compounds include solutions with co-solvents (e.g., PEG 400, propylene glycol), surfactant dispersions (e.g., Tween 80, Cremophor EL), or lipid-based formulations. - Formulation Development: If simple vehicles are insufficient, consider developing a more advanced formulation such as a self-emulsifying drug delivery system (SEDDS) or a nanosuspension to improve solubility and dissolution. |
| High first-pass metabolism by CYP3A4 | - Co-administration with a CYP3A4 inhibitor: In preclinical studies, co-administering a known CYP3A4 inhibitor (e.g., ketoconazole) can help determine the extent of first-pass metabolism. Caution: This is for investigational purposes only and requires careful dose adjustments. - Formulation to bypass first-pass metabolism: Explore formulations that promote lymphatic absorption, such as lipid-based systems, which can partially bypass the liver. |
| P-glycoprotein (P-gp) mediated efflux | - Co-administration with a P-gp inhibitor: Use a P-gp inhibitor (e.g., verapamil, elacridar) in your in vivo studies to assess the contribution of P-gp to the low bioavailability. - Formulation with P-gp inhibiting excipients: Some formulation excipients (e.g., certain surfactants and polymers) have P-gp inhibitory effects and can be incorporated into your formulation. |
| Inconsistent dosing procedure | - Standardize gavage technique: Ensure consistent oral gavage technique to minimize variability in drug delivery to the stomach. - Fasting state: Standardize the fasting period for the animals before dosing, as food can affect the absorption of Larotrectinib. |
| Inaccurate bioanalytical method | - Method validation: Ensure your analytical method (e.g., LC-MS/MS) for quantifying Larotrectinib in plasma is fully validated for accuracy, precision, linearity, and stability. |
Issue 2: Poor In Vitro-In Vivo Correlation (IVIVC)
Problem: Your in vitro dissolution or permeability data does not correlate well with the in vivo pharmacokinetic data.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inappropriate in vitro model | - Biorelevant dissolution media: Use dissolution media that mimic the gastrointestinal fluids (e.g., FaSSIF, FeSSIF) instead of simple buffers to better predict in vivo dissolution. - Caco-2 cell model limitations: While useful, the Caco-2 cell model may not fully recapitulate the complexity of the human intestine. Consider the expression levels of transporters and metabolic enzymes in your Caco-2 cells and how they compare to the in vivo situation. |
| Complex in vivo absorption mechanisms | - Multiple limiting factors: Recognize that in vivo absorption is a multifactorial process. A simple correlation with one in vitro parameter (e.g., dissolution) may not be sufficient if permeability, metabolism, and efflux are also significant contributors. - Physiologically-based pharmacokinetic (PBPK) modeling: Utilize PBPK modeling to integrate various in vitro and physicochemical data to simulate and better predict in vivo pharmacokinetics. |
| Formulation-dependent effects | - In vitro release testing for enabling formulations: For advanced formulations like SEDDS or ASDs, standard dissolution tests may not be predictive. Consider using in vitro lipolysis models for lipid-based formulations to assess drug release in a more biorelevant manner. |
Quantitative Data Summary
Table 1: Preclinical Pharmacokinetic Parameters of Larotrectinib Formulations
| Formulation | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Oral Solution | Adult Humans | 100 mg (single dose) | 788 | ~1 | 4351 | 34 | [1] |
| Capsule | Adult Humans | 100 mg (single dose) | - | ~1 | Similar to solution | 34 | [1] |
| Fe-MOF Nanoparticles | Mice | - | - | - | - | - | [6] |
| Placeholder for additional preclinical data | e.g., Rat | ||||||
| Placeholder for additional preclinical data | e.g., Dog |
Note: Specific pharmacokinetic data for the Fe-MOF formulation in animals were not available in the public literature. Researchers should generate this data in their own studies.
Experimental Protocols
Protocol 1: In Vitro Caco-2 Cell Permeability Assay
Objective: To determine the bidirectional permeability of Larotrectinib across a Caco-2 cell monolayer to assess its intestinal permeability and potential for active efflux.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Larotrectinib stock solution (in DMSO)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be >250 Ω·cm².
-
Alternatively, perform a Lucifer yellow permeability assay. The apparent permeability (Papp) of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Add HBSS containing the test concentration of Larotrectinib (e.g., 10 µM, with final DMSO concentration <0.5%) to the apical (donor) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Follow the same procedure as above, but add the Larotrectinib-containing HBSS to the basolateral (donor) chamber and sample from the apical (receiver) chamber.
-
-
Sample Analysis:
-
Analyze the concentration of Larotrectinib in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B) An efflux ratio >2 is indicative of active efflux.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of a Larotrectinib formulation in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g) with jugular vein catheters
-
Larotrectinib formulation for oral administration (e.g., solution, suspension, SEDDS)
-
Larotrectinib solution for intravenous (IV) administration (in a suitable vehicle like DMSO/PEG400)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
-
LC-MS/MS system for quantification
Methodology:
-
Animal Acclimatization and Fasting:
-
Acclimatize the rats for at least 3 days before the study.
-
Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
-
Dosing:
-
Oral Group (n=3-5 rats): Administer the Larotrectinib formulation by oral gavage at the desired dose (e.g., 10 mg/kg).
-
IV Group (n=3-5 rats): Administer the Larotrectinib solution as a bolus injection via the tail vein at a lower dose (e.g., 1 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at the following time points:
-
IV: Pre-dose, 2, 5, 15, 30 minutes, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Oral: Pre-dose, 15, 30 minutes, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Place the blood samples into anticoagulant tubes, mix gently, and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the concentration of Larotrectinib in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the following parameters for both oral and IV routes:
-
Area under the plasma concentration-time curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Calculate the absolute oral bioavailability (F%) using the following equation: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
Visualizations
Caption: Larotrectinib inhibits the TRK signaling pathway.
Caption: Workflow for improving oral bioavailability.
References
- 1. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. In vitro Methods for In vitro-In vivo Correlation (IVIVC) for Poorly Water Soluble Drugs: Lipid Based Formulation Perspective | Bentham Science [benthamscience.com]
- 4. primescholars.com [primescholars.com]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. In vitro Methods for In vitro-In vivo Correlation (IVIVC) for Poorly Water Soluble Drugs: Lipid Based Formulation Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Proper storage and handling to ensure Larotrectinib stability
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and experimental use of Larotrectinib to ensure its stability and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for reconstituting Larotrectinib powder for research purposes?
A1: For research applications, Larotrectinib powder (free base or sulfate salt) can be reconstituted in organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent.[1] For instance, a stock solution of Larotrectinib free base can be prepared in DMSO at a concentration of 86 mg/mL (200.73 mM).[2] Similarly, Larotrectinib sulfate can be dissolved in DMSO to create a stock solution.[3]
Q2: How should I store Larotrectinib stock solutions?
A2: Proper storage of Larotrectinib stock solutions is crucial for maintaining its stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. Under these conditions, the stock solution in DMSO can be stable for extended periods.
Q3: What is the stability of Larotrectinib in aqueous solutions and cell culture media?
A3: Larotrectinib has pH-dependent solubility.[4] While specific quantitative data on its stability in various cell culture media over time is limited in publicly available literature, forced degradation studies have shown that it undergoes degradation under acidic, basic, oxidative, and thermal stress conditions.[5][6] It is advisable to prepare fresh dilutions of Larotrectinib in your aqueous buffer or cell culture medium for each experiment from a frozen stock solution. Avoid prolonged storage of diluted Larotrectinib in aqueous solutions at room temperature or 4°C.
Q4: What are the recommended storage conditions for the commercial forms of Larotrectinib (capsules and oral solution)?
A4: Larotrectinib capsules should be stored at a controlled room temperature between 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C and 30°C (59°F to 86°F).[6] The oral solution should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F) and should not be frozen.[6] Once opened, the oral solution has a limited shelf life and should be discarded after a specified period as indicated by the manufacturer.[6]
Troubleshooting Guides
Issue 1: Precipitation of Larotrectinib in Cell Culture Media
-
Possible Cause: The concentration of Larotrectinib may exceed its solubility limit in the aqueous environment of the cell culture medium, especially when diluting a high-concentration DMSO stock.
-
Troubleshooting Steps:
-
Lower the final concentration: If experimentally feasible, reduce the final working concentration of Larotrectinib.
-
Increase the solvent percentage: While keeping the final DMSO concentration non-toxic to your cells (typically below 0.5%), a slightly higher percentage may help maintain solubility. Always include a vehicle control with the same DMSO concentration in your experiments.
-
Prepare intermediate dilutions: Instead of a single large dilution, perform serial dilutions of your high-concentration stock in your cell culture medium.
-
Warm the medium: Gently warming the cell culture medium to 37°C before adding the Larotrectinib stock solution can aid in dissolution.
-
Vortex immediately after dilution: Ensure rapid and thorough mixing upon adding the Larotrectinib stock to the medium.
-
Issue 2: Inconsistent or Lack of Expected Biological Activity
-
Possible Cause: This could be due to degradation of the compound, improper dosing, or issues with the experimental setup.
-
Troubleshooting Steps:
-
Verify stock solution integrity: Use a fresh aliquot of your Larotrectinib stock solution. If you suspect degradation, prepare a fresh stock from the powder.
-
Confirm cell line sensitivity: Ensure that your cell line expresses a TRK fusion protein, which is the target of Larotrectinib. The IC50 values for Larotrectinib can vary between different TRK fusion-positive cell lines.[7]
-
Optimize drug concentration and treatment duration: Perform a dose-response experiment to determine the optimal concentration and a time-course experiment to find the ideal treatment duration for your specific cell line and assay.
-
Check for off-target resistance: In some cases, cells can develop resistance to TRK inhibitors through the activation of bypass signaling pathways, such as the MAPK pathway.[5]
-
Issue 3: High Background in Western Blot for Phospho-TRK
-
Possible Cause: Non-specific antibody binding or issues with the blocking step can lead to high background.
-
Troubleshooting Steps:
-
Optimize antibody concentration: Titrate your primary and secondary antibodies to find the optimal concentrations that provide a strong signal without high background.
-
Increase blocking time/change blocking agent: Extend the blocking time (e.g., to 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA in TBST instead of non-fat milk, or vice versa).
-
Increase the number and duration of washes: After antibody incubations, increase the number of washes with TBST and the duration of each wash to remove non-specifically bound antibodies.
-
Use fresh buffers: Ensure all your buffers (lysis buffer, running buffer, transfer buffer, TBST) are freshly prepared.
-
Quantitative Data Summary
Table 1: Larotrectinib Stability Under Forced Degradation Conditions
| Stress Condition | Degradation Kinetics |
| 0.1 N HCl | Zero-order[5] |
| 0.5 N HCl | First-order[5] |
| 0.1 N NaOH | First-order[5] |
| 0.5 N NaOH | Zero-order[5] |
| 3% H₂O₂ | First-order[5] |
| 5% H₂O₂ | First-order[5] |
| Water | First-order[5] |
| Thermal Stress | Zero-order[5] |
Table 2: In Vitro Metabolic Stability of Larotrectinib
| Parameter | Value |
| In Vitro Half-life (t½) in Human Liver Microsomes | 48.8 min[8] |
| Intrinsic Clearance (Clint) in Human Liver Microsomes | 14.19 µL/min/mg[8] |
Detailed Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from a study on colon cancer cells.[9]
-
Cell Seeding: Seed your TRK fusion-positive cancer cells in a 96-well plate at a density of 3 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Larotrectinib in your complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Larotrectinib. Include a vehicle-only control (e.g., DMSO at the highest concentration used for the drug dilutions).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for TRK Pathway Inhibition
This protocol is a general guideline for assessing the inhibition of TRK phosphorylation.
-
Cell Lysis: After treating your cells with Larotrectinib for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-TRK (p-TRK) overnight at 4°C with gentle agitation. Use an antibody against total TRK and a housekeeping protein (e.g., GAPDH or β-actin) on separate blots or after stripping as loading controls.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Migration Assay (Transwell Assay)
This protocol provides a general framework for a transwell migration assay.[2][10][11]
-
Cell Preparation: Culture your cells to 80-90% confluency. Harvest the cells and resuspend them in a serum-free medium at a desired concentration (e.g., 1 x 10⁵ cells/mL).
-
Assay Setup: Place transwell inserts (with an appropriate pore size for your cells, typically 8 µm for cancer cells) into the wells of a 24-well plate.
-
Chemoattractant Addition: Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.
-
Cell Seeding: Add the cell suspension to the upper chamber of the transwell insert. If testing the effect of Larotrectinib on migration, include the desired concentration of the drug in the cell suspension.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for cell migration (e.g., 24-48 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with a fixative (e.g., methanol or 4% paraformaldehyde) and then stain them with a staining solution (e.g., crystal violet).
-
Cell Counting: Count the number of migrated cells in several random fields under a microscope.
-
Data Analysis: Compare the number of migrated cells in the Larotrectinib-treated group to the control group.
Visualizations
Caption: Larotrectinib inhibits TRK signaling pathways.
Caption: General experimental workflow for Larotrectinib.
Caption: Troubleshooting decision tree for Larotrectinib experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 3. View of A QbD-based stability-indicating RP-HPLC method for larotrectinib: degradation kinetics and integrated white, green, and blue analytical assessment [japtronline.com]
- 4. bayer.com [bayer.com]
- 5. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Stability Assessment of Larotrectinib Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Determining the optimal duration of Larotrectinib exposure for cellular assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal duration of Larotrectinib exposure for various cellular assays. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of Larotrectinib?
A1: Larotrectinib is a highly selective, ATP-competitive inhibitor of the Tropomyosin Receptor Kinase (TRK) family of receptor tyrosine kinases (TRKA, TRKB, and TRKC).[1][2] In cancers harboring NTRK gene fusions, the resulting chimeric TRK fusion proteins are constitutively active, leading to uncontrolled cell proliferation and survival.[3] Larotrectinib blocks the ATP-binding site of these TRK fusion proteins, inhibiting their kinase activity and downstream signaling pathways, which can induce apoptosis and cell cycle arrest.[1][4]
Q2: What is a typical starting concentration range for Larotrectinib in cellular assays?
A2: Based on preclinical studies, Larotrectinib demonstrates potent activity with half-maximal inhibitory concentration (IC50) values typically in the low nanomolar range (5-11 nM) for TRK inhibition.[5] For cell-based assays, a common concentration used is around 300 nM, which has been shown to be effective in colon cancer cell lines.[1] However, the optimal concentration is cell-type dependent and should be determined empirically through dose-response experiments.
Q3: How long should I expose my cells to Larotrectinib for a typical cell viability assay?
A3: A 24-hour exposure is a common starting point for cell viability assays with Larotrectinib.[1] However, the optimal duration can vary depending on the cell line's doubling time and the specific research question. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal endpoint for your specific model system.[6]
Q4: For how long should I treat my cells with Larotrectinib before assessing apoptosis?
A4: The timing for apoptosis assays is critical and highly dependent on the cell line and Larotrectinib concentration. Apoptotic events can be detected within hours of treatment.[7][8] A time-course experiment is strongly recommended to capture the peak of apoptotic activity. Shorter time points (e.g., 6, 12, 24 hours) are often suitable for detecting early apoptotic events like caspase activation, while longer time points may be necessary to observe later events like DNA fragmentation.[7][9]
Q5: When should I lyse my cells after Larotrectinib treatment to analyze signaling pathway modulation by Western blot?
A5: Inhibition of TRK signaling by Larotrectinib is a rapid event. To observe changes in the phosphorylation status of downstream effectors like AKT and ERK, shorter treatment times are generally recommended. Time points ranging from 30 minutes to a few hours (e.g., 1, 2, 4, 6 hours) are often sufficient to detect significant changes in protein phosphorylation. A time-course experiment is the best approach to pinpoint the optimal duration for observing the desired signaling effects in your specific cell line.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low cytotoxicity observed in a TRK-fusion positive cell line. | 1. Suboptimal drug concentration or exposure time.2. Cell line misidentification or loss of TRK fusion expression.3. Drug degradation. | 1. Perform a dose-response (e.g., 1 nM to 10 µM) and time-course (e.g., 24, 48, 72 hours) experiment.2. Verify the identity of your cell line (e.g., by STR profiling) and confirm the presence of the NTRK gene fusion.3. Prepare fresh drug stocks and store them properly according to the manufacturer's instructions. |
| High variability between replicate wells in viability assays. | 1. Uneven cell seeding.2. Edge effects in the microplate.3. Inconsistent drug dilution and addition. | 1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette.2. Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.3. Prepare a master mix of the drug dilution and add it consistently to each well. |
| Difficulty detecting apoptosis. | 1. The timing of the assay is not optimal.2. The chosen apoptosis assay is not sensitive enough for the cell type or treatment condition. | 1. Conduct a time-course experiment to identify the peak of apoptosis.2. Try a different apoptosis assay (e.g., switch from Annexin V to a caspase activity assay) or a combination of assays.[10] |
| Inconsistent phosphorylation signals in Western blots. | 1. Timing of cell lysis is not optimal.2. Protein degradation during sample preparation. | 1. Perform a time-course experiment with shorter incubation times to capture transient phosphorylation events.2. Work quickly on ice and use phosphatase and protease inhibitors in your lysis buffer. |
Quantitative Data Summary
Table 1: Larotrectinib IC50 Values in TRK Fusion-Positive Cancer Cell Lines
| Cell Line | Cancer Type | NTRK Fusion | Assay Duration | IC50 (nM) | Reference |
| COLO205 | Colon Cancer | Not Specified | 24 hours | 356 | [1] |
| HCT116 | Colon Cancer | Not Specified | 24 hours | 305 | [1] |
| Various | Pan-cancer | Various | Not Specified | 5-11 | [5] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from a study on colon cancer cells.[1]
-
Cell Seeding: Seed cells (e.g., 3 x 10³ cells/well for COLO205 and HCT116) in a 96-well plate and allow them to adhere overnight.
-
Larotrectinib Treatment: The following day, treat the cells with a range of Larotrectinib concentrations (e.g., 100 nM to 4000 nM) for 24 hours.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot for TRK Signaling Pathway Analysis
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentration of Larotrectinib for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[11]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11] Incubate with primary antibodies (e.g., anti-phospho-TRK, anti-TRK, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12] Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Visualizations
Caption: Larotrectinib inhibits constitutively active TRK fusion proteins, blocking downstream signaling pathways.
Caption: General experimental workflow for cellular assays with Larotrectinib.
Caption: A logical approach to troubleshooting Larotrectinib cellular assays.
References
- 1. Larotrectinib induces autophagic cell death through AMPK/mTOR signalling in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Response and Mechanisms of Resistance to Larotrectinib and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cell viability assays | Abcam [abcam.com]
- 11. nacalai.com [nacalai.com]
- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Potential drug-drug interactions with Larotrectinib in co-treatment studies
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding potential drug-drug interactions when co-administering Larotrectinib. The following troubleshooting guides and frequently asked questions (FAQs) address common experimental challenges and provide insights into the underlying pharmacological principles.
Troubleshooting Guide & FAQs
Q1: We observed unexpected toxicity in our preclinical model when co-administering Larotrectinib with a novel compound. How can we begin to investigate a potential drug-drug interaction?
A1: Start by determining if the novel compound is a substrate, inhibitor, or inducer of Cytochrome P450 3A4 (CYP3A4) or P-glycoprotein (P-gp). Larotrectinib is primarily metabolized by CYP3A4 and is also a substrate of the P-gp efflux transporter.[1][2] Inhibition of CYP3A4 or P-gp can lead to increased plasma concentrations of Larotrectinib, potentially causing toxicity. Conversely, induction of these pathways can decrease Larotrectinib's efficacy.
Q2: Our in vitro experiment shows that our compound of interest inhibits CYP3A4. What are the potential consequences for co-treatment with Larotrectinib in a clinical setting?
A2: Co-administration of Larotrectinib with a strong CYP3A4 inhibitor is not recommended. Clinical data has shown that co-administration with itraconazole, a strong CYP3A4 inhibitor, resulted in a 4.3-fold increase in the area under the curve (AUC) and a 2.8-fold increase in the maximum concentration (Cmax) of Larotrectinib. If co-administration is unavoidable, a 50% reduction in the Larotrectinib dose is recommended.[1]
Q3: We are planning a study involving a compound that is a known P-gp inhibitor. What is the likely impact on Larotrectinib's pharmacokinetics?
A3: A preclinical study in mice demonstrated that the P-gp inhibitor elacridar increased the oral availability of Larotrectinib by 2.7-fold and significantly enhanced its brain-to-plasma ratio by 5.0-fold.[3][4] This suggests that co-administration with a P-gp inhibitor could increase Larotrectinib's systemic exposure and its penetration into the central nervous system. This could be therapeutically relevant but also carries a risk of increased toxicity.
Q4: Can we co-administer Larotrectinib with standard cytotoxic chemotherapy regimens?
A4: There is limited published data from formal clinical trials on the co-administration of Larotrectinib with cytotoxic chemotherapy. The pivotal clinical trials for Larotrectinib (LOXO-TRK-14001, SCOUT, and NAVIGATE) had exclusion criteria that prohibited the concurrent use of other anticancer therapies.[5][6] However, case reports exist where patients have received Larotrectinib following the failure of chemotherapy, suggesting a sequential rather than concurrent administration approach in clinical practice.[7] Any planned co-administration should be preceded by a thorough in vitro and in vivo assessment of potential interactions.
Q5: We are designing a clinical trial and need to outline the protocol for assessing a potential drug-drug interaction with Larotrectinib. What would a typical study design look like?
A5: A standard approach would be a crossover study design in healthy volunteers. Participants would receive a single dose of Larotrectinib alone in the first period. After a washout period, they would receive the interacting drug for a specified duration to reach steady-state, followed by co-administration of a single dose of Larotrectinib in the second period. Pharmacokinetic parameters (AUC, Cmax, etc.) of Larotrectinib would be measured in both periods to determine the effect of the co-administered drug. For an example protocol, please refer to the "Experimental Protocols" section below.
Data on Drug-Drug Interactions with Larotrectinib
The following tables summarize the key quantitative data from clinical and preclinical studies on drug-drug interactions with Larotrectinib.
| Interacting Agent | Mechanism | Study Type | Effect on Larotrectinib Pharmacokinetics | Citation |
| Itraconazole | Strong CYP3A4 Inhibitor | Clinical | ▲ 4.3-fold increase in AUC▲ 2.8-fold increase in Cmax | [1] |
| Rifampin | Strong CYP3A4 Inducer & OATP1A/1B Inhibitor | Preclinical (mice) | ▲ 1.9-fold increase in oral availability | [4] |
| Ritonavir | CYP3A Inhibitor & P-gp Inhibitor | Preclinical (mice) | ▲ 1.5-fold increase in plasma exposure | [4] |
| Elacridar | P-gp/ABCG2 Inhibitor | Preclinical (mice) | ▲ 2.7-fold increase in oral availability▲ 5.0-fold increase in brain-to-plasma ratio | [3][4] |
| Midazolam | Sensitive CYP3A4 Substrate | Clinical | The effect of Larotrectinib on sensitive CYP3A4 substrates has not been fully characterized, but co-administration should be avoided. |
Experimental Protocols
1. Clinical Study of a Strong CYP3A4 Inhibitor (Itraconazole) with Larotrectinib (Reconstructed Protocol)
-
Study Design: Open-label, two-period, fixed-sequence crossover study in healthy adult volunteers.
-
Period 1: Subjects receive a single oral dose of Larotrectinib (e.g., 100 mg). Serial blood samples are collected over 72 hours to determine the pharmacokinetic profile of Larotrectinib.
-
Washout Period: A washout period of at least 7 days.
-
Period 2: Subjects receive multiple doses of a strong CYP3A4 inhibitor (e.g., Itraconazole 200 mg once daily) for several days to achieve steady-state concentrations. On the last day of itraconazole administration, a single oral dose of Larotrectinib (e.g., 100 mg) is co-administered. Serial blood samples are collected over 72 hours.
-
Pharmacokinetic Analysis: Plasma concentrations of Larotrectinib are measured using a validated LC-MS/MS method. Pharmacokinetic parameters (AUC, Cmax, t1/2) are calculated for both periods and the geometric mean ratios are determined to quantify the effect of the inhibitor.
2. Preclinical Study of a P-gp Inhibitor (Elacridar) with Larotrectinib
-
Animal Model: Wild-type mice.
-
Drug Administration: A cohort of mice receives an oral dose of elacridar. After a specified time, the same mice are administered an oral dose of Larotrectinib (e.g., 10 mg/kg). A control group receives only Larotrectinib.
-
Sample Collection: Serial blood samples are collected via tail vein at various time points post-Larotrectinib administration. At the end of the study, brain and other tissues are collected.
-
Analysis: Larotrectinib concentrations in plasma and tissue homogenates are determined by LC-MS/MS. Pharmacokinetic parameters are calculated to assess the impact of elacridar on the oral availability and tissue distribution of Larotrectinib.[3][4]
Visualizations
Caption: Metabolic pathways of Larotrectinib and points of drug-drug interactions.
Caption: Workflow for a clinical drug-drug interaction study.
References
- 1. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Rifampin and ritonavir increase oral availability and elacridar enhances overall exposure and brain accumulation of the NTRK inhibitor larotrectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. targetedonc.com [targetedonc.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Rapid, complete and sustained tumour response to the TRK inhibitor larotrectinib in an infant with recurrent, chemotherapy-refractory infantile fibrosarcoma carrying the characteristic ETV6-NTRK3 gene fusion - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor solubility of Larotrectinib in aqueous buffers
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the solubility of Larotrectinib in aqueous buffers for research applications.
Larotrectinib Physicochemical Properties
Understanding the physicochemical properties of Larotrectinib is crucial for its effective use in experiments. Larotrectinib is a selective inhibitor of tropomyosin receptor kinases (TRK) and is available as a free base or a sulfate salt.[1][2][3] The sulfate salt is generally used in formulations due to its improved solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂F₂N₆O₂ (Larotrectinib) C₂₁H₂₄F₂N₆O₆S (Larotrectinib Sulfate) | [3][4] |
| Molecular Weight | 428.44 g/mol (Larotrectinib) 526.5 g/mol (Larotrectinib Sulfate) | [3][4] |
| Aqueous Solubility | pH-dependent.[5][6] "Very soluble" at pH 1.0, "freely soluble" at pH 6.8.[5][6] The sulfate salt solubility is >10 mg/mL below pH 1.5, dropping to ~1 mg/mL above pH 3.5.[7] Another source reports 0.238 mg/mL.[8] | [5][6][7][8] |
| Organic Solvent Solubility | DMSO: 86 mg/mL (200.72 mM) Ethanol: 86 mg/mL | [4] |
| pKa (Strongest Basic) | 0.7 | [8] |
| LogP | 2.07 | [8] |
Frequently Asked Questions (FAQs)
Q1: Why is my Larotrectinib powder not dissolving in my neutral aqueous buffer (e.g., PBS at pH 7.4)?
A: Larotrectinib's aqueous solubility is highly dependent on pH.[5][6] It is significantly more soluble in acidic conditions (pH < 3.5) and less soluble at neutral or basic pH.[7] Direct dissolution in a neutral buffer like PBS will likely result in poor solubility, especially at higher concentrations.
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of Larotrectinib for in vitro experiments.[9][10] It is soluble in DMSO at concentrations as high as 86 mg/mL (200.72 mM).[4] Always use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can reduce the solubility of the compound.[4]
Q3: My Larotrectinib dissolved perfectly in DMSO, but it precipitated when I diluted it into my cell culture medium. What's happening and how can I fix it?
A: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of Larotrectinib in the final aqueous solution exceeds its solubility limit in that specific medium. The salts in buffers can also decrease the solubility of compounds diluted from a DMSO stock.[11]
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest solution is to reduce the final working concentration of Larotrectinib in your experiment.
-
Optimize Dilution Technique: Add the DMSO stock solution to your pre-warmed aqueous buffer slowly, preferably drop-wise, while gently vortexing or stirring the buffer.[9] This helps prevent localized high concentrations that can initiate precipitation.
-
Use Sonication: After dilution, briefly sonicating the solution in a water bath can help re-dissolve fine precipitates.[11]
-
Check Final DMSO Concentration: While a higher final DMSO concentration can aid solubility, it may also impact cell viability. Most cell lines can tolerate DMSO up to 0.5%, but it is crucial to keep it as low as possible (ideally ≤0.1%) and to include a vehicle control (buffer with the same final DMSO concentration) in all experiments.
-
Visual Confirmation: After preparing the working solution, add a drop to a slide and check for precipitation under a microscope.[9]
Q4: Can I adjust the pH of my buffer to improve Larotrectinib solubility?
A: Yes. Since Larotrectinib is more soluble at a lower pH, acidifying your buffer can improve solubility.[7] However, you must ensure the final pH of the working solution is compatible with your experimental system. For cell-based assays, significant deviations from physiological pH (7.2-7.4) can induce stress or toxicity, confounding your results.
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
This protocol provides a method for preparing a concentrated stock solution, which can be stored for later use.
Materials:
-
Larotrectinib powder (e.g., 5 mg)
-
Anhydrous, high-purity DMSO
-
Microcentrifuge tubes or cryogenic vials
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Allow the vial of Larotrectinib powder to equilibrate to room temperature before opening to prevent condensation.
-
Gently tap the vial to ensure all powder is at the bottom.[9]
-
To prepare a 50 mM stock solution from 5 mg of Larotrectinib (MW: 428.44 g/mol ), add 233.4 µL of DMSO.
-
Calculation: (5 mg / 428.44 g/mol ) / 0.050 mol/L = 0.0002334 L = 233.4 µL
-
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is slow, place the vial in a sonicator bath for 5-10 minutes.[9]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9]
-
Store the aliquots at -20°C or -80°C. Stored correctly, the powder is stable for 3 years at -20°C, and stock solutions in DMSO are stable for up to 1 year at -80°C.[4]
Protocol 2: Preparation of a 1 µM Working Solution in Cell Culture Medium
This protocol describes the serial dilution of a DMSO stock into an aqueous buffer.
Materials:
-
50 mM Larotrectinib stock solution in DMSO
-
Target aqueous buffer (e.g., cell culture medium), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw a single-use aliquot of the 50 mM Larotrectinib stock solution.
-
Prepare an intermediate dilution by adding 2 µL of the 50 mM stock to 998 µL of the pre-warmed medium. This creates a 100 µM solution with 0.2% DMSO. Mix gently by inversion or light vortexing.
-
Prepare the final 1 µM working solution by adding 10 µL of the 100 µM intermediate solution to 990 µL of the pre-warmed medium.
-
Vortex the final solution gently. The final DMSO concentration will be 0.002%, which is well-tolerated by most cell lines.
-
Visually inspect the solution for any signs of precipitation. If any is observed, refer to the troubleshooting guide.
-
Crucially , prepare a vehicle control that contains the same final concentration of DMSO (0.002%) in the cell culture medium.
Visualizations
Larotrectinib Mechanism of Action
Larotrectinib is a potent and selective ATP-competitive inhibitor of TRK fusion proteins (TRKA, TRKB, and TRKC).[1][4] In cancers driven by NTRK gene fusions, the resulting chimeric TRK proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways such as MAPK and PI3K/AKT.[12][13] Larotrectinib blocks this activation, thereby inhibiting tumor cell proliferation and survival.[2][12]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Larotrectinib | C21H22F2N6O2 | CID 46188928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Larotrectinib Sulfate | C21H24F2N6O6S | CID 67330085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. DailyMed - VITRAKVI- larotrectinib capsule VITRAKVI- larotrectinib solution, concentrate [dailymed.nlm.nih.gov]
- 7. bayer.com [bayer.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. tribioscience.com [tribioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]
- 13. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Look at Larotrectinib and Entrectinib for NTRK Fusion-Positive Cancers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Larotrectinib and Entrectinib, two pioneering TRK inhibitors for the treatment of NTRK fusion-positive solid tumors. This analysis is based on available clinical trial data and published research.
Neurotrophic tyrosine receptor kinase (NTRK) gene fusions are oncogenic drivers found across a wide range of solid tumors. The development of targeted therapies against the resulting TRK fusion proteins has marked a significant advancement in precision oncology. Larotrectinib and Entrectinib are two leading TRK inhibitors that have demonstrated remarkable efficacy in this patient population. While both drugs target the TRK family of proteins, key differences in their profiles, including their secondary targets and clinical trial data, warrant a detailed comparison.
Mechanism of Action: A Tale of Two Inhibitors
Larotrectinib is a highly selective inhibitor of TRKA, TRKB, and TRKC proteins.[1][2] Its mechanism revolves around blocking the ATP binding site of these kinases, thereby inhibiting the downstream signaling pathways—primarily the RAS/MEK/ERK and PI3K/AKT pathways—that are constitutively activated by NTRK fusions and drive tumor growth and proliferation.[3][4]
Entrectinib is also a potent inhibitor of TRKA, TRKB, and TRKC.[5][6] However, it is a multi-kinase inhibitor that also targets ROS1 and anaplastic lymphoma kinase (ALK) rearrangements.[5][6] This broader spectrum of activity makes it a therapeutic option for a wider range of molecularly defined tumors. Like Larotrectinib, Entrectinib functions by competing with ATP to inhibit the kinase activity of its targets, thereby suppressing downstream signaling cascades.[7][8]
Comparative Efficacy: A Data-Driven Overview
Direct head-to-head clinical trials comparing Larotrectinib and Entrectinib have not been conducted. However, a substantial amount of data from their respective pivotal trials and subsequent analyses, including matching-adjusted indirect comparisons (MAICs), allows for a comparative assessment of their efficacy.[9][10][11]
The pivotal trials for Larotrectinib included the adult Phase I LOXO-TRK-14001 study, the pediatric Phase I/II SCOUT study, and the Phase II NAVIGATE basket trial.[1][12] For Entrectinib, the key trials were the Phase I ALKA-372-001 and STARTRK-1 studies, and the Phase II STARTRK-2 basket trial.[13][14][15]
Overall Efficacy in NTRK Fusion-Positive Tumors
| Efficacy Endpoint | Larotrectinib (Integrated Analysis) | Entrectinib (Integrated Analysis) |
| Overall Response Rate (ORR) | 75%[16] | 61.2%[14][17] |
| Complete Response (CR) | 22%[16] | 15.7%[14] |
| Median Duration of Response (DoR) | 49.3 months[18] | 20.0 months[14][17] |
| Median Progression-Free Survival (PFS) | 35.4 months[18] | 13.8 months[14][17] |
| Median Overall Survival (OS) | Not Reached[18] | 23.9 months[13] |
Note: Data is derived from integrated analyses of the respective pivotal trials and may have different data cutoff dates.
An indirect treatment comparison suggests that Larotrectinib may be associated with a longer overall survival and duration of response compared to Entrectinib.[10][19]
Efficacy in Patients with Central Nervous System (CNS) Metastases
Both drugs have demonstrated the ability to cross the blood-brain barrier and have shown efficacy in patients with CNS metastases.
| Efficacy in CNS Metastases | Larotrectinib | Entrectinib |
| Intracranial ORR | 73% (in a cohort of 19 patients)[16] | 63.6% (in 11 patients with measurable CNS disease)[14][17] |
Experimental Protocols: A Glimpse into the Clinical Trials
The clinical development of both Larotrectinib and Entrectinib utilized a tumor-agnostic approach, enrolling patients with various solid tumors harboring NTRK fusions.
Key Aspects of the Pivotal Trial Protocols:
-
Study Design: The pivotal studies for both drugs were single-arm, open-label, multicenter, basket trials.[1][12][20]
-
Patient Population: Eligible patients had locally advanced or metastatic solid tumors with a documented NTRK gene fusion and had no satisfactory alternative treatments.[1][12][20] Both adult and pediatric populations were studied.[12][21][22]
-
Intervention:
-
Endpoints:
-
The primary endpoint for the pivotal trials was Overall Response Rate (ORR) as assessed by an independent review committee according to Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[1][2][12][13]
-
Secondary endpoints included Duration of Response (DoR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.[13][17]
-
-
Tumor Assessment: Tumor responses were typically assessed via CT or MRI scans at baseline and then every 8 weeks.[1]
-
Safety Assessment: Adverse events were graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[9][14][24]
Visualizing the Science: Pathways and Processes
To better understand the context of this comparison, the following diagrams illustrate the key signaling pathway and a generalized experimental workflow for the clinical trials of these agents.
Caption: NTRK fusion signaling pathway and points of inhibition.
Caption: Generalized workflow of the NTRK inhibitor clinical trials.
Safety and Tolerability
Both Larotrectinib and Entrectinib are generally well-tolerated. The most common treatment-related adverse events for both drugs are of grade 1 or 2 and are typically manageable.[11][15]
Larotrectinib: Common adverse events include fatigue, nausea, dizziness, anemia, and increased liver enzymes.[11] Entrectinib: Common adverse events include fatigue, constipation, dysgeusia (taste distortion), edema, dizziness, and weight gain.[13][15]
Dose reductions and treatment discontinuations due to treatment-related adverse events have been reported for both drugs.[11]
Resistance Mechanisms
As with other targeted therapies, acquired resistance can emerge in patients treated with TRK inhibitors. The most common on-target resistance mechanism involves the development of solvent front mutations in the NTRK kinase domain.[25][26] Off-target resistance, through the activation of bypass signaling pathways, has also been observed.[19] The development of next-generation TRK inhibitors aims to overcome these resistance mechanisms.[25]
Conclusion
Larotrectinib and Entrectinib have transformed the treatment landscape for patients with NTRK fusion-positive cancers, offering highly effective and generally well-tolerated therapeutic options. Larotrectinib stands out for its high selectivity and impressive efficacy data in a broad pediatric and adult population. Entrectinib offers the advantage of targeting multiple oncogenic drivers (TRK, ROS1, and ALK) and has also demonstrated significant intracranial activity. The choice between these agents may depend on the specific molecular profile of the tumor, the presence of CNS metastases, and patient-specific factors. The ongoing collection of real-world evidence and further research into resistance mechanisms will continue to refine the optimal use of these important targeted therapies.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. New response evaluation criteria in solid tumours: revised RECIST guideline (version 1.1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NTRK gene fusions as novel targets of cancer therapy across multiple tumour types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. bioportal.bioontology.org [bioportal.bioontology.org]
- 7. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]
- 8. NTRK Fusions, from the Diagnostic Algorithm to Innovative Treatment in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Effectiveness of Larotrectinib and Entrectinib for TRK Fusion Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. project.eortc.org [project.eortc.org]
- 14. dctd.cancer.gov [dctd.cancer.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. STARTRK-2 - Clinical trial • Breast Cancer Foundation NZ [breastcancerfoundation.org.nz]
- 18. radiopaedia.org [radiopaedia.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fda.gov [fda.gov]
- 22. STARTRK: Phase I/II Study of Entrectinib in Children and Young Adults with Aggressive Solid or Brain Tumors | St. Jude Care & Treatment [stjude.org]
- 23. onclive.com [onclive.com]
- 24. taylorandfrancis.com [taylorandfrancis.com]
- 25. Safety and Antitumor Activity of the Multi-Targeted Pan-TRK, ROS1, and ALK Inhibitor Entrectinib (RXDX-101): Combined Results from Two Phase 1 Trials (ALKA-372-001 and STARTRK-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Head-to-Head In Vitro Comparison of Larotrectinib and Other Pan-TRK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The discovery of oncogenic fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes has ushered in a new era of precision oncology. Tropomyosin receptor kinase (TRK) inhibitors have demonstrated remarkable efficacy in patients with TRK fusion-positive cancers, irrespective of the tumor's histological origin. Larotrectinib, a first-generation pan-TRK inhibitor, has shown significant clinical activity. However, the emergence of acquired resistance mutations has necessitated the development of next-generation inhibitors. This guide provides a detailed in vitro comparison of larotrectinib with other prominent pan-TRK inhibitors, including entrectinib, selitrectinib, and repotrectinib, with a focus on their potency against wild-type TRK fusions and clinically relevant resistance mutations.
Comparative Efficacy: Potency Against Wild-Type and Mutant TRK Fusions
The in vitro potency of pan-TRK inhibitors is a critical determinant of their therapeutic potential. The following tables summarize the half-maximal inhibitory concentrations (IC50) of larotrectinib, entrectinib, selitrectinib, and repotrectinib against various TRK fusion proteins and their acquired resistance mutations, as determined by cellular proliferation assays.
Table 1: In Vitro Potency (IC50, nM) of Pan-TRK Inhibitors Against Wild-Type TRK Fusions
| TRK Fusion | Larotrectinib | Entrectinib | Selitrectinib | Repotrectinib |
| TRKA Fusions | ||||
| LMNA-NTRK1 | 23.5 | 1.3 | 3.9 | <0.2 |
| TRKB Fusions | ||||
| ETV6-NTRK2 | 49.4 | 0.3 | 1.8 | <0.2 |
| TRKC Fusions | ||||
| ETV6-NTRK3 | 33.1 | 0.7 | 2.5 | <0.2 |
Data compiled from cellular proliferation assays. Lower IC50 values indicate greater potency.
Table 2: In Vitro Potency (IC50, nM) Against TRKA Resistance Mutations
| TRKA Mutation | Larotrectinib | Entrectinib | Selitrectinib | Repotrectinib |
| Solvent Front Mutations | ||||
| G595R | >1500 | 413 | 10.3 | 1.1 |
| Gatekeeper Mutations | ||||
| F589L | >1500 | 60.4 | 12.1 | 0.7 |
| xDFG Mutations | ||||
| G667C | >1500 | 876 | 341 | 67.6 |
| Compound Mutations | ||||
| G595R + F589L | >1500 | >1500 | 124 | 14.6 |
Data compiled from cellular proliferation assays. Lower IC50 values indicate greater potency.[1]
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the methods used for in vitro comparison, the following diagrams illustrate the TRK signaling pathway and a typical experimental workflow for determining inhibitor potency.
TRK Signaling Pathway
References
Larotrectinib Demonstrates Superior Tumor Control in an Intra-Patient Analysis Compared to Prior Therapies
An objective comparison reveals that Larotrectinib significantly extends progression-free survival in patients with TRK fusion cancer when directly compared to their own responses to previous treatments. This intra-patient analysis highlights the potent and targeted efficacy of Larotrectinib in a real-world context.
Researchers, scientists, and drug development professionals can now access a detailed comparison of tumor response to Larotrectinib versus prior therapies, supported by robust experimental data. This guide provides a comprehensive overview of the clinical evidence, methodologies, and the underlying mechanism of action of this targeted therapy.
Superior Efficacy of Larotrectinib: An Intra-Patient Comparison
A retrospective, exploratory analysis of patients with advanced tropomyosin receptor kinase (TRK) fusion cancer treated with Larotrectinib provides compelling evidence of its superior efficacy compared to prior lines of therapy. This intra-patient comparison utilizes the Growth Modulation Index (GMI) to offer a direct measure of treatment benefit. The GMI is the ratio of progression-free survival (PFS) on Larotrectinib to the time to progression (TTP) on the patient's most recent prior therapy. A GMI of ≥ 1.33 is considered a threshold for meaningful clinical activity.[1][2][3][4][5]
The data clearly demonstrates that for the majority of patients, Larotrectinib significantly prolonged the time before their cancer progressed compared to their previous treatment. In an expanded dataset of 140 patients, 74% had a GMI of ≥1.33.[3] The median TTP on the prior therapy was 3.0 months, whereas the median PFS on Larotrectinib was 33.0 months, showcasing a substantial improvement in disease control.[3]
Quantitative Analysis of Tumor Response
The following tables summarize the key quantitative data from the intra-patient comparative analysis.
| Metric | Overall Patient Cohort (n=72) | Metastatic Disease Cohort (n=53) |
| Median TTP on Prior Therapy | 3.0 months (95% CI, 2.6–4.4) | 4.4 months (95% CI, 2.8–6.1) |
| Median PFS on Larotrectinib | Not Estimable (NE) (95% CI, NE) | 19.3 months (95% CI, 10.9–NE) |
| Hazard Ratio (HR) | 0.220 (95% CI, 0.146–0.332) | 0.228 (95% CI, 0.146–0.357) |
| Median GMI (Arithmetic) | 2.68 (range 0.01–48.75) | Not Reported |
| Median GMI (Kaplan-Meier) | 6.46 | Not Reported |
| Patients with GMI ≥ 1.33 | 65% | Not Reported |
| Data from Italiano et al., Cancers 2020.[2] |
| Metric | Expanded Patient Cohort (n=140) |
| Median TTP on Prior Therapy | 3.0 months (95% CI 2.1–3.5) |
| Median PFS on Larotrectinib | 33.0 months (95% CI 16.6–34.9) |
| Median GMI (Kaplan-Meier) | 8.9 (95% CI 6.2–17.4) |
| Patients with GMI ≥ 1.33 | 74% |
| Data from Italiano et al., ASCO 2021.[3] |
Mechanism of Action: Targeting the Root of Oncogenesis
Larotrectinib is a highly selective inhibitor of the Tropomyosin Receptor Kinase (TRK) family of proteins (TRKA, TRKB, and TRKC).[6][7] In TRK fusion cancers, a chromosomal rearrangement leads to the fusion of an NTRK gene with another gene, resulting in the production of a constitutively active TRK fusion protein.[7][8] This aberrant protein continuously signals through downstream pathways, such as the MAPK and PI3K/AKT pathways, driving tumor cell proliferation and survival.[8][9] Larotrectinib directly binds to the ATP-binding site of the TRK kinase domain, preventing its activation and shutting down these oncogenic signals.[7][10]
Caption: TRK signaling pathway and Larotrectinib's mechanism of action.
Experimental Protocols
The intra-patient comparative analysis was conducted as a retrospective, exploratory analysis of data from three multicenter, open-label, single-arm clinical trials: NCT02122913, SCOUT (NCT02637687), and NAVIGATE (NCT02576431).[2][11]
Patient Eligibility: Patients with TRK fusion cancer who had received at least one prior line of systemic therapy for locally advanced or metastatic disease were included in the analysis.[3] The presence of an NTRK gene fusion was determined by local laboratories using Next-Generation Sequencing (NGS) or Fluorescence In Situ Hybridization (FISH).[11]
Data Collection:
-
Time to Progression (TTP) on Prior Therapy: This was assessed by the investigator and defined as the time from the start of the most recent systemic therapy to the time of disease progression or treatment discontinuation for any reason.[3][5]
-
Progression-Free Survival (PFS) on Larotrectinib: This was determined by an independent review committee according to RECIST v1.1 criteria.[3][5] PFS was defined as the time from the start of Larotrectinib to the first documented disease progression or death from any cause. Patients who had not progressed were censored at the date of their last tumor assessment.[1]
Growth Modulation Index (GMI) Calculation: The GMI was calculated for each patient as the ratio of their PFS on Larotrectinib to their TTP on the immediate prior line of therapy (GMI = PFS / TTP).[3][5]
Caption: Experimental workflow for the intra-patient GMI analysis.
Logical Framework of Comparison
The use of an intra-patient control, where each patient's response to Larotrectinib is compared to their own response to a previous therapy, is a powerful method to assess drug efficacy in the context of rare diseases where large, randomized controlled trials are not feasible.[1][4] This design inherently controls for inter-patient variability in tumor biology and aggressiveness.
Caption: Logical relationship of the intra-patient comparative analysis.
Conclusion
The intra-patient analysis provides strong evidence that Larotrectinib offers a significant clinical benefit over prior therapies for patients with TRK fusion cancer. The substantial improvement in progression-free survival, as quantified by the Growth Modulation Index, underscores the transformative impact of this targeted therapy. These findings support the use of genomic testing to identify patients with NTRK gene fusions who may benefit from Larotrectinib.[12][13] The overall response rate for Larotrectinib in clinical trials is approximately 75-79%, with durable responses observed across various tumor types.[2][14][15] This contrasts with the typically more limited efficacy of conventional chemotherapies in this molecularly defined patient population.
References
- 1. research.regionh.dk [research.regionh.dk]
- 2. Larotrectinib versus Prior Therapies in Tropomyosin Receptor Kinase Fusion Cancer: An Intra-Patient Comparative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Larotrectinib versus Prior Therapies in Tropomyosin Receptor Kinase Fusion Cancer: An Intra-Patient Comparative Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]
- 9. NTRK Therapy among Different Types of Cancers, Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. FDA approves larotrectinib for solid tumors with NTRK gene fusions | FDA [fda.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Long-term efficacy and safety of larotrectinib in patients with tropomyosin receptor kinase (TRK) fusion lung cancer. - ASCO [asco.org]
- 14. Pooled Analysis of Phase I/II Trials of Larotrectinib in TRK Fusion–Positive Solid Tumors - The ASCO Post [ascopost.com]
- 15. Larotrectinib in patients with TRK fusion-positive solid tumours: a pooled analysis of three phase 1/2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to First and Second-Generation TRK Inhibitors: Navigating Resistance in Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the resistance profiles of first and second-generation Tropomyosin Receptor Kinase (TRK) inhibitors. By presenting supporting experimental data, detailed methodologies, and clear visualizations, we aim to facilitate a deeper understanding of the evolving landscape of TRK-targeted cancer therapies.
The advent of TRK inhibitors has marked a significant breakthrough in precision oncology, offering remarkable responses in patients with tumors harboring NTRK gene fusions. However, as with many targeted therapies, the emergence of drug resistance poses a clinical challenge. This has spurred the development of next-generation inhibitors designed to overcome these resistance mechanisms. This guide delves into the distinct resistance profiles of first and second-generation TRK inhibitors, providing a comprehensive overview for the scientific community.
First-Generation TRK Inhibitors: A Paradigm Shift and the Inevitability of Resistance
First-generation TRK inhibitors, such as larotrectinib and entrectinib, have demonstrated high response rates and durable efficacy in patients with TRK fusion-positive cancers.[1][2] These type I inhibitors function by binding to the active conformation of the TRK kinase domain, competing with ATP and thereby blocking downstream signaling.[1]
Despite their initial success, a significant portion of patients eventually develop resistance, limiting the long-term benefit of these drugs.[3] Resistance mechanisms are broadly categorized into two main types: on-target and off-target.
On-Target Resistance: Mutations at the Kinase Domain
On-target resistance is the more common mechanism of acquired resistance to first-generation TRK inhibitors and involves the development of secondary mutations within the NTRK kinase domain itself.[3][4][5] These mutations sterically hinder the binding of the inhibitor to the ATP-binding pocket or alter the kinase's conformation.[3] Three principal regions within the kinase domain are hotspots for these mutations:
-
Solvent-Front Mutations: These are the most frequently observed on-target mutations.[4][5][6] Examples include NTRK1 G595R, NTRK2 G639R, and NTRK3 G623R.[3][4] The substitution of a small glycine residue with a bulkier one, like arginine, obstructs the inhibitor's entry into the binding site.
-
Gatekeeper Mutations: Located deeper within the ATP-binding pocket, these mutations, such as NTRK1 F589L, NTRK2 F633L, and NTRK3 F617L/I, also impede inhibitor binding.[3][4][7]
-
xDFG Motif Mutations: Mutations in the xDFG motif of the activation loop, for instance, TRKA G667C, can also confer resistance.[7][8]
Off-Target Resistance: Activation of Bypass Signaling Pathways
Off-target resistance mechanisms involve the activation of alternative signaling pathways that bypass the need for TRK signaling to drive tumor growth and survival.[1][3] These mechanisms are less common than on-target mutations but present a significant clinical challenge.[4] Examples of bypass pathways implicated in resistance to first-generation TRK inhibitors include:
-
Activation of the MAPK pathway through mutations in genes like KRAS and BRAF (e.g., BRAF V600E).[1][4][9][10]
-
Amplification of other receptor tyrosine kinases, such as MET .[1][4]
-
Activation of the IGF1R pathway .[3]
Second-Generation TRK Inhibitors: Designed to Overcome Resistance
The predictable nature of on-target resistance mutations spurred the rapid development of second-generation TRK inhibitors, including selitrectinib (LOXO-195) and repotrectinib.[1][11][12] These inhibitors were specifically designed to bind effectively to TRK kinases harboring the common solvent-front and gatekeeper mutations that confer resistance to first-generation agents.[1][13][14] Repotrectinib, for instance, has a compact macrocyclic structure that allows it to fit into the ATP-binding pocket despite the presence of bulky resistance mutations.[15][16]
Second-generation inhibitors have shown clinical activity in patients who have progressed on first-generation TRK inhibitors due to on-target resistance.[6][13] However, they are generally not effective against off-target resistance mechanisms.[1] Furthermore, resistance to second-generation inhibitors can also emerge, often through the acquisition of new on-target mutations, including compound mutations, or the activation of bypass pathways.[7][13] For instance, xDFG mutations have shown limited sensitivity to some second-generation inhibitors.[1][7]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency (IC50 values) of first and second-generation TRK inhibitors against wild-type TRK kinases and common resistance mutations. Lower IC50 values indicate greater potency.
| Inhibitor Class | Inhibitor | Target | Wild-Type IC50 (nM) | G595R (Solvent Front) IC50 (nM) | G623R (Solvent Front) IC50 (nM) | F589L (Gatekeeper) IC50 (nM) | G667C (xDFG) IC50 (nM) |
| First-Generation | Larotrectinib | TRKA/B/C | 5-11[17] | >600[18] | - | >600[18] | - |
| Entrectinib | TRKA/B/C | 1-5[1][17] | >400-fold decrease[18] | - | <0.2-60.4[18] | - | |
| Second-Generation | Selitrectinib (LOXO-195) | TRKA/B/C | <1[11] | 2.0-9.8[11][19] | 2.0-9.8[11][19] | - | 2.0-9.8[11][19] |
| Repotrectinib | TRKA/B/C | <0.2[18] | Potent activity | Potent activity | Potent activity | Potent activity |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here are compiled from multiple sources for comparative purposes.
Experimental Protocols
The data presented in this guide are derived from various preclinical and clinical studies. The key experimental methodologies employed to characterize the resistance profiles of TRK inhibitors are outlined below.
Cell-Based Proliferation Assays
Objective: To determine the concentration of an inhibitor required to inhibit the growth of cancer cell lines by 50% (IC50).
Methodology:
-
Cell Line Selection: Cancer cell lines harboring specific NTRK fusions (e.g., KM12 colorectal cancer cells with TPM3-NTRK1 fusion) or engineered cell lines (e.g., Ba/F3 cells) expressing wild-type or mutant TRK fusion proteins are used.[11][18]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Inhibitor Treatment: A serial dilution of the TRK inhibitor is added to the wells. Control wells receive vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8) or a fluorescence-based assay.[20]
-
Data Analysis: The absorbance or fluorescence readings are normalized to the control wells, and the IC50 values are calculated by fitting the data to a dose-response curve using appropriate software.
In Vitro Kinase Assays
Objective: To measure the direct inhibitory activity of a compound on the enzymatic activity of purified TRK kinases.
Methodology:
-
Kinase and Substrate Preparation: Purified recombinant wild-type or mutant TRK kinase domains and a suitable peptide substrate (e.g., poly-EAY) are prepared.[21]
-
Reaction Setup: The kinase, substrate, and ATP (often radiolabeled with ³³P) are incubated with varying concentrations of the inhibitor in a reaction buffer.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by measuring the incorporation of the radioactive phosphate into the substrate.[21]
-
Data Analysis: The kinase activity is plotted against the inhibitor concentration to determine the IC50 value.
Xenograft Models in Mice
Objective: To evaluate the in vivo efficacy of TRK inhibitors in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells harboring NTRK fusions or engineered cells expressing TRK fusion proteins are subcutaneously implanted into immunocompromised mice (e.g., nude mice).[11]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Inhibitor Administration: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. The inhibitor is administered orally or via another appropriate route at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth curves are plotted for each group to assess the anti-tumor activity of the inhibitor. At the end of the study, tumors may be excised for further analysis, such as western blotting to assess target engagement (e.g., levels of phosphorylated TRK).[11]
Visualizing TRK Signaling and Resistance
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and resistance mechanisms discussed in this guide.
Caption: TRK Signaling Pathway
References
- 1. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. targetedonc.com [targetedonc.com]
- 7. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. onclive.com [onclive.com]
- 13. ascopubs.org [ascopubs.org]
- 14. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Repotrectinib | C18H18FN5O2 | CID 135565923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. insitro.com [insitro.com]
Benchmarking Larotrectinib's Efficacy Against Standard-of-Care Chemotherapies in NTRK Gene Fusion Cancers
A Comparative Guide for Researchers and Drug Development Professionals
Larotrectinib, a first-in-class, highly selective tropomyosin receptor kinase (TRK) inhibitor, has emerged as a paradigm-shifting therapy for patients with cancers harboring neurotrophic tyrosine receptor kinase (NTRK) gene fusions. This guide provides an objective comparison of Larotrectinib's efficacy against standard-of-care chemotherapies, supported by clinical trial data and real-world evidence.
Mechanism of Action: Targeting the Oncogenic Driver
NTRK gene fusions are chromosomal abnormalities that lead to the creation of chimeric TRK fusion proteins.[1][2] These fusion proteins are constitutively active, driving uncontrolled cell proliferation and survival across various tumor types.[1][3][4] Larotrectinib is an ATP-competitive inhibitor that selectively binds to the TRK kinase domain, blocking downstream signaling pathways such as the MAPK and PI3K-AKT pathways, thereby inducing tumor cell apoptosis and inhibiting tumor growth.[2][3][5] This targeted approach provides a strong rationale for its efficacy in tumors defined by this specific genetic alteration, irrespective of their tissue of origin.[6]
Comparative Efficacy: Clinical Trial and Real-World Data
The efficacy of Larotrectinib has been evaluated in a series of single-arm clinical trials, including a pivotal pooled analysis of adult and pediatric patients with various solid tumors harboring NTRK gene fusions. Due to the rarity of these fusions, head-to-head randomized controlled trials against standard chemotherapy are challenging to conduct.[7] Therefore, comparative efficacy is often assessed through historical controls, intra-patient comparisons, and matching-adjusted indirect comparisons (MAICs) with real-world data.
Overall Response Rates (ORR)
Larotrectinib has demonstrated high and durable overall response rates across a wide range of tumor types.[8][9] An updated pooled analysis of 218 patients showed an ORR of 75%.[10][11] In contrast, historical data for standard-of-care chemotherapies in later lines of therapy show significantly lower response rates. For instance, in non-small cell lung cancer (NSCLC), the ORR for Larotrectinib was 75%, compared to up to 29% for second-line or subsequent historical treatments.[10]
| Tumor Type | Larotrectinib ORR (%) | Standard of Care (SOC) ORR (%) | Citation(s) |
| Pan-Tumor (TRK Fusion) | 75% (Investigator Assessed) | Varies by tumor type and line of therapy | [10][11][12] |
| NSCLC | 75% | Up to 29% (Second-line or later) | [10] |
| Colorectal Cancer | 37.5% | Varies | [13] |
| Soft Tissue Sarcoma | 52.2% | Varies | [11] |
| Differentiated Thyroid Cancer | 81.0% | Varies | [13] |
| Infantile Fibrosarcoma | High response rates | Varies | [12][14] |
Progression-Free and Overall Survival (PFS & OS)
Comparative analyses consistently suggest that Larotrectinib improves survival outcomes compared to standard-of-care therapies. A matching-adjusted indirect comparison using real-world data found that Larotrectinib was associated with a 78% lower risk of death compared to standard of care, with a median OS of 39.7 months versus 10.2 months for the standard-of-care cohort.[15][16][17]
Another study comparing Larotrectinib to real-world non-TRK inhibitor therapies showed a significantly longer median PFS (36.8 vs. 5.2 months) and a higher, though not yet reached, median OS compared to 37.2 months for the real-world cohort.[7][18][19]
| Efficacy Endpoint | Larotrectinib | Standard of Care (SOC) / Real-World Data | Citation(s) |
| Median Overall Survival (OS) | Not Reached / 39.7 months | 37.2 months / 10.2 months | [7][15][16][17][18] |
| Median Progression-Free Survival (PFS) | 29.4 months / 36.8 months | 5.2 months | [7][18][19] |
| Median Duration of Response (DoR) | 32.9 months / 49.3 months | Varies | [10] |
Experimental Protocols
The primary evidence for Larotrectinib's efficacy comes from a pooled analysis of three multicenter, open-label, single-arm clinical trials:
-
NCT02122913: A Phase 1 dose-escalation study in adult patients with solid tumors.
-
NCT02637687 (SCOUT): A Phase 1/2 study in pediatric patients.
-
NCT02576431 (NAVIGATE): A Phase 2 basket trial in adolescent and adult patients with TRK fusion-positive cancers.[10]
In these trials, patients with locally advanced or metastatic solid tumors harboring an NTRK gene fusion who had received standard therapy or for whom no satisfactory standard therapy was available were enrolled. Larotrectinib was administered orally, and tumor response was assessed by an independent review committee using RECIST v1.1 criteria.
Comparative effectiveness studies, such as the VICTORIA study (NCT05192642), have utilized real-world data from sources like the Flatiron Health/Foundation Medicine database.[17][19][20] These studies employ methodologies like propensity score weighting and matching-adjusted indirect comparisons to balance patient characteristics between the Larotrectinib clinical trial cohorts and real-world cohorts receiving non-TRK inhibitor therapies.[7][15][16][18]
Conclusion
The available data from clinical trials and real-world studies strongly suggest that Larotrectinib offers a significant improvement in efficacy over standard-of-care chemotherapies for patients with TRK fusion-positive cancers. Its high and durable response rates, coupled with prolonged progression-free and overall survival, underscore the value of this targeted therapy. The tissue-agnostic approval of Larotrectinib represents a landmark in precision oncology, highlighting the importance of routine molecular testing to identify patients who may benefit from this highly effective treatment.[5][6]
References
- 1. NTRK gene fusions as novel targets of cancer therapy across multiple tumour types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety of current treatment options for NTRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Larotrectinib | C21H22F2N6O2 | CID 46188928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Larotrectinib Compared With Real-World Non–Tropomyosin Receptor Kinase Inhibitor Therapies in Patients With Tropomyosin Receptor Kinase Fusion Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mskcc.org [mskcc.org]
- 9. mskcc.org [mskcc.org]
- 10. Comparative Effectiveness of Larotrectinib and Entrectinib for TRK Fusion Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jmcp.org [jmcp.org]
- 12. cancernetwork.com [cancernetwork.com]
- 13. The potential long-term comparative effectiveness of larotrectinib vs standard of care for treatment of metastatic TRK fusion thyroid cancer, colorectal cancer, and soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic benefit of larotrectinib over the historical standard of care in patients with locally advanced or metastatic infantile fibrosarcoma (EPI VITRAKVI study) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. targetedonc.com [targetedonc.com]
- 16. researchgate.net [researchgate.net]
- 17. Survival Outcomes of Patients With Tropomyosin Receptor Kinase Fusion-Positive Cancer Receiving Larotrectinib Versus Standard of Care: A Matching-Adjusted Indirect Comparison Using Real-World Data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. ascopubs.org [ascopubs.org]
- 20. researchgate.net [researchgate.net]
Identification and validation of predictive biomarkers for Larotrectinib response
A Comparative Guide to Predictive Biomarkers for Larotrectinib Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of predictive biomarkers for identifying patient populations responsive to Larotrectinib, a first-in-class, highly selective tropomyosin receptor kinase (TRK) inhibitor. It also examines alternative therapeutic options and presents the experimental data and protocols essential for biomarker validation and clinical decision-making.
Larotrectinib is a tumor-agnostic therapy approved for adult and pediatric patients with solid tumors that have a neurotrophic receptor tyrosine kinase (NTRK) gene fusion.[1][2][3] These fusions lead to the production of constitutively active TRK fusion proteins, which act as oncogenic drivers.[2][4][5] Larotrectinib is designed to inhibit the kinase activity of all three TRK proteins (TRKA, TRKB, and TRKC), thereby blocking downstream signaling pathways that promote tumor growth and survival.[1][4][6][7]
Primary Predictive Biomarker: NTRK Gene Fusions
The presence of an NTRK1, NTRK2, or NTRK3 gene fusion is the definitive predictive biomarker for a positive response to Larotrectinib.[8] These fusions are rare but occur across a wide variety of adult and pediatric cancers.[6][8] Clinical trials have demonstrated that Larotrectinib has marked and durable antitumor activity in patients with TRK fusion-positive cancers, irrespective of the tumor type or the patient's age.[9]
Mechanisms of Resistance: Secondary Biomarkers
While initial responses to Larotrectinib are often robust, acquired resistance can develop over time.[6][10] Understanding these resistance mechanisms is crucial for patient management and the development of next-generation therapies. Resistance can be categorized as on-target or off-target.[6][10]
-
On-target resistance involves the acquisition of secondary mutations within the NTRK kinase domain that interfere with Larotrectinib binding.[6][11] The most common on-target mutations occur at the solvent front residue (e.g., NTRK1 G595R, NTRK3 G623R) or the xDFG motif (e.g., NTRK1 G667C).[12]
-
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for TRK signaling.[6][10] These can include mutations in genes such as BRAF, KRAS, or activation of pathways like the MAPK and IGF1R pathways.[6][11][13]
These resistance mutations serve as negative predictive biomarkers for continued Larotrectinib efficacy.
Comparative Analysis of Larotrectinib and Alternatives
The primary alternative to Larotrectinib is Entrectinib, another first-generation TRK inhibitor that also targets ROS1 and ALK.[3][14] Second-generation TRK inhibitors, such as Selitrectinib, are in development to overcome acquired resistance to first-generation agents.[15]
| Feature | Larotrectinib (Vitrakvi®) | Entrectinib (Rozlytrek®) | Standard Chemotherapy |
| Target | Highly selective for TRKA, TRKB, TRKC | TRKA/B/C, ROS1, ALK | Non-specific cytotoxic effects |
| Predictive Biomarker | NTRK gene fusions | NTRK1/2/3, ROS1, ALK fusions | Tumor type and stage |
| Overall Response Rate (ORR) in NTRK+ Tumors | 75%-80%[1][9][16] | 57%[1][3] | Varies significantly by tumor type |
| Median Duration of Response (DoR) | Not reached in initial pivotal trials, 35.2 months in later analysis[9][17] | 10.4 months | Varies significantly by tumor type |
| Intracranial Activity | Yes[17] | Yes | Generally limited |
Data compiled from multiple clinical trials. Direct head-to-head comparisons are limited, and some data comes from indirect treatment comparisons.[14][18][19][20]
Experimental Protocols for Biomarker Identification
Accurate detection of NTRK gene fusions is critical for patient selection. Several methodologies are available, each with distinct advantages and limitations.
Comparison of NTRK Fusion Detection Methods
| Method | Principle | Advantages | Disadvantages |
| Immunohistochemistry (IHC) | Detects overexpression of pan-TRK proteins. | Widely available, rapid, and cost-effective screening tool.[5] | Not specific for fusions; detects wild-type TRK. Lower sensitivity for NTRK3 fusions.[21][22] Positive results require confirmation.[5] |
| Fluorescence In Situ Hybridization (FISH) | Uses fluorescent probes to detect chromosomal rearrangements of NTRK genes. | Can detect fusions with unknown partners (break-apart probes).[5] | Can have lower sensitivity and robustness.[23] Labor-intensive. |
| Reverse Transcription PCR (RT-PCR) | Amplifies specific known fusion transcripts. | High sensitivity and specificity for known fusions.[21] | Cannot detect novel or unknown fusion partners.[8] |
| Next-Generation Sequencing (NGS) | Sequences DNA or RNA to identify fusion events. | Can detect known and novel fusion partners, and assess other genomic alterations simultaneously.[21] RNA-based NGS is highly sensitive for transcribed fusions.[24] | Higher cost and longer turnaround time.[21] DNA-based NGS may miss some fusions. |
Detailed Methodologies
1. Immunohistochemistry (IHC) Protocol (Screening)
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0).
-
Primary Antibody: Sections are incubated with a pan-TRK monoclonal antibody (e.g., clone EPR17341).
-
Detection System: A polymer-based detection system with a chromogen (e.g., DAB) is used for visualization.
-
Interpretation: Staining intensity and pattern are assessed. A positive result is typically defined as moderate to strong cytoplasmic, membranous, or nuclear staining.[22]
2. Next-Generation Sequencing (NGS) Protocol (Confirmation)
-
Nucleic Acid Extraction: DNA and/or RNA are extracted from FFPE tumor tissue or liquid biopsy samples.
-
Library Preparation:
-
RNA-based: RNA is reverse transcribed to cDNA. Libraries are prepared using methods like anchored multiplex PCR, amplicon-based PCR, or hybrid capture-based enrichment to target NTRK gene regions.[24]
-
DNA-based: DNA is fragmented, and libraries are prepared using hybrid capture to enrich for intronic regions of NTRK genes and common fusion partners.
-
-
Sequencing: Libraries are sequenced on a high-throughput sequencing platform.
-
Bioinformatic Analysis: Sequencing data is aligned to the human reference genome. Specialized algorithms are used to identify fusion-supporting reads that span the breakpoint of two different genes.
Visualizing Key Pathways and Processes
TRK Signaling and Larotrectinib Inhibition
Caption: TRK signaling pathway, oncogenic activation by NTRK fusion, and inhibition by Larotrectinib.
Biomarker Validation Workflow
Caption: Workflow for identifying patients with NTRK fusion-positive cancers for Larotrectinib therapy.
Relationship Between Biomarker Status and Clinical Outcome
Caption: Logical relationship between NTRK biomarker status, Larotrectinib treatment, and clinical outcome.
References
- 1. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]
- 5. hematologyandoncology.net [hematologyandoncology.net]
- 6. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current therapeutic landscape and resistance mechanisms to larotrectinib | Cancer Biology & Medicine [cancerbiomed.org]
- 11. ascopubs.org [ascopubs.org]
- 12. ctDNA analysis of NTRK fusion and mechanisms of acquired resistance to TRK inhibitors. - ASCO [asco.org]
- 13. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indirect Treatment Comparison of Larotrectinib versus Entrectinib in Treating Patients with TRK Gene Fusion Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety of current treatment options for NTRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
- 17. Rationale and design of ON-TRK: a novel prospective non-interventional study in patients with TRK fusion cancer treated with larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. targetedonc.com [targetedonc.com]
- 19. researchgate.net [researchgate.net]
- 20. Comparative Effectiveness of Larotrectinib and Entrectinib for TRK Fusion Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NTRK Fusions, from the Diagnostic Algorithm to Innovative Treatment in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 23. Comparison of NTRK fusion detection methods in microsatellite-instability-high metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. rna-seqblog.com [rna-seqblog.com]
Larotrectinib in CNS Malignancies: A Comparative Efficacy Analysis of Primary versus Metastatic Tumors
A detailed examination of Larotrectinib's performance in patients with Tropomyosin Receptor Kinase (TRK) fusion-positive primary Central Nervous System (CNS) tumors and CNS metastases reveals distinct efficacy profiles. This guide provides a comprehensive comparison based on available clinical trial data, experimental protocols, and the underlying mechanism of action to inform researchers, scientists, and drug development professionals.
Larotrectinib, a first-in-class, highly selective TRK inhibitor, has demonstrated significant antitumor activity in tumors harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions.[1][2] Its approval for a tumor-agnostic indication marked a pivotal moment in precision oncology.[3] This analysis focuses on its efficacy within the challenging landscape of CNS tumors, comparing its effects on primary brain and spinal cord tumors against tumors that have metastasized to the CNS from other primary sites.
Quantitative Efficacy Analysis
Clinical data from trials such as the phase I/II SCOUT (NCT02637687) and the phase II NAVIGATE (NCT02576431) basket trial provide the primary evidence for Larotrectinib's efficacy in TRK fusion-positive CNS tumors.[1][4] The following tables summarize the key efficacy endpoints for both primary and metastatic CNS tumor cohorts.
Table 1: Efficacy of Larotrectinib in Primary CNS Tumors
| Efficacy Endpoint | All Patients (n=38)[5][6] | Pediatric (n=38)[7] | Adult (n=17)[7] | High-Grade Glioma (n=23)[6] | Low-Grade Glioma (n=9)[6] |
| Overall Response Rate (ORR) | 30% (95% CI: 16–47) | 37% (95% CI: 22%-54%) | 6% (95% CI: 0%-29%) | 26% (95% CI: 9%-51%)[4] | 38% (95% CI: 9%-76%)[4] |
| 24-Week Disease Control Rate (DCR) | 73% (95% CI: 56–86) | 74% (95% CI: 57%-87%) | 12% (95% CI: 1%-36%) | 68% (95% CI: 45–86) | 89% (95% CI: 52–100) |
| Median Duration of Response (DoR) | Not Reached | Not Reported | Not Reported | Not Reported | Not Reported |
| 12-Month DoR Rate | 64% | Not Reported | Not Reported | Not Reported | Not Reported |
| Median Progression-Free Survival (PFS) | 16.5 months (95% CI: 6.7–NE) | Not Reported | Not Reported | Not Reported | Not Reported |
| 24-Month Overall Survival (OS) Rate | 65% | Not Reported | Not Reported | Not Reported | Not Reported |
| Median Time to Response | 1.9 months | 1.87 months[4] | Not Reported | Not Reported | Not Reported |
Data from various data cutoffs (July 2020, July 2021, July 2023) across multiple studies.[1][6][7] Note the significant difference in response between pediatric and adult populations with primary CNS tumors.
Table 2: Efficacy of Larotrectinib in Metastatic CNS Tumors
| Efficacy Endpoint | Value | Patient Population | Source |
| Overall Response Rate (ORR) | 60% (95% CI: 15-95) | 5 evaluable patients with solid tumors and brain metastases | [8] |
| Intracranial ORR | 75% | 12 evaluable patients with brain metastases (across all sites of disease) | [1] |
| Best Intracranial Response | 100%, 46%, 14% tumor reduction | 3 patients with measurable intracranial disease at baseline | [1] |
| Disease Control | Stable disease in 40% of patients | 5 evaluable patients with solid tumors and brain metastases | [8] |
The data suggests a notably higher overall response rate for Larotrectinib in patients with CNS metastases compared to those with primary CNS tumors (60-75% vs. 30-37%).[1][6][7][8] However, the patient population for metastatic CNS tumors in these analyses is considerably smaller, warranting cautious interpretation. In primary CNS tumors, the efficacy appears more pronounced in pediatric patients than in adults.[7]
Mechanism of Action: TRK Pathway Inhibition
Larotrectinib is a potent and selective inhibitor of all three Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC), which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[9] In TRK fusion-positive cancers, a chromosomal rearrangement leads to the fusion of an NTRK gene with an unrelated gene partner.[10] This results in a chimeric TRK fusion protein that is constitutively active, leading to uncontrolled activation of downstream signaling pathways that drive tumor cell proliferation and survival, such as the MAPK and PI3K-AKT pathways.[9][11] Larotrectinib binds to the ATP-binding pocket of the TRK kinase domain, blocking its activity and effectively shutting down this oncogenic signaling cascade.[11]
Experimental Protocols
The primary data for this analysis is derived from the SCOUT and NAVIGATE clinical trials. The general methodology for these studies is outlined below.
Key Methodologies:
-
Patient Population: Patients with a diagnosis of a solid tumor (including primary CNS tumors) or brain metastases that harbored an NTRK gene fusion were enrolled.[12] Fusions were identified by certified local laboratories using methods like fluorescence in situ hybridization (FISH), reverse transcriptase-polymerase chain reaction (RT-PCR), or next-generation sequencing (NGS).[10][13]
-
Treatment Protocol: Larotrectinib was administered orally and continuously. The dosage for adults was 100 mg twice daily, while for pediatric patients it was 100 mg/m², with a maximum dose of 100 mg, twice daily.[6] Treatment continued until disease progression, unacceptable toxicity, or patient withdrawal.[14]
-
Efficacy Assessment: The primary endpoint was the Overall Response Rate (ORR), as assessed by the investigator.[1][2] Tumor responses were evaluated using the Response Assessment in Neuro-Oncology (RANO) criteria for primary CNS tumors and/or the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1) for systemic disease and brain metastases.[8]
-
Safety Profile: Adverse events were monitored and graded according to standard criteria. The safety profile of Larotrectinib was generally manageable, with most treatment-related adverse events being grade 1 or 2.[1][6]
Conclusion
Larotrectinib demonstrates clear clinical activity in patients with TRK fusion-positive CNS tumors. The existing data points towards a higher objective response rate in the context of CNS metastases compared to primary CNS tumors.[1][8] Within the primary CNS tumor cohort, pediatric patients, particularly those with low-grade gliomas, appear to derive more significant benefits in terms of response rates than adults.[4][7] The durable responses and high disease control rates observed in primary CNS tumors, coupled with a manageable safety profile, establish Larotrectinib as a valuable therapeutic option.[1] These findings underscore the critical importance of routine NTRK gene fusion testing for all patients diagnosed with CNS tumors to identify those who may benefit from this targeted therapy.[4]
References
- 1. Efficacy and safety of larotrectinib in TRK fusion-positive primary central nervous system tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. efficacy-and-safety-of-larotrectinib-in-trk-fusion-positive-primary-central-nervous-system-tumors - Ask this paper | Bohrium [bohrium.com]
- 3. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. targetedonc.com [targetedonc.com]
- 6. ascopubs.org [ascopubs.org]
- 7. onclive.com [onclive.com]
- 8. New data on Vitrakvi® (larotrectinib) in TRK fusion cancer patients with brain metastases or primary central nervous system (CNS) tumors [prnewswire.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. hematologyandoncology.net [hematologyandoncology.net]
- 11. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Larotrectinib in Treating Patients With Previously Untreated TRK Fusion Solid Tumors and TRK Fusion Relapsed Acute Leukemia | UCSF Brain Tumor Center [braintumorcenter.ucsf.edu]
- 14. researchgate.net [researchgate.net]
Larotrectinib in TRK Fusion Cancers: A Comparative Review of Efficacy and Safety in Adult vs. Pediatric Patients
Larotrectinib, a first-in-class, highly selective tropomyosin receptor kinase (TRK) inhibitor, has demonstrated significant and durable antitumor activity in both adult and pediatric patients with solid tumors harboring neurotrophic tyrosine receptor kinase (NTRK) gene fusions.[1][2][3] This review provides a comparative analysis of the safety and efficacy of Larotrectinib in these two populations, supported by data from key clinical trials.
Larotrectinib's mechanism of action targets the constitutively active chimeric TRK fusion proteins that arise from chromosomal rearrangements involving the NTRK1, NTRK2, or NTRK3 genes.[4][5][6][7] These fusion proteins are oncogenic drivers, promoting cell proliferation and survival through downstream signaling pathways such as MAPK and PI3K-AKT.[4] By selectively inhibiting these TRK fusion proteins, Larotrectinib effectively halts these aberrant signaling cascades, leading to tumor growth suppression and cell death.[4]
Comparative Efficacy
Clinical trial data from the LOXO-TRK-14001, SCOUT (pediatric), and NAVIGATE (adolescent/adult) studies have consistently shown high overall response rates (ORR) in both adult and pediatric patients with TRK fusion-positive cancers.[1][8][9]
| Efficacy Endpoint | Adult Population | Pediatric Population |
| Overall Response Rate (ORR) | 67% - 76%[10][11] | 94%[12] |
| Complete Response (CR) | 9% - 17%[11] | 35%[12] |
| Partial Response (PR) | 51% - 59%[11][12] | 59%[12] |
| Median Duration of Response (DoR) | 49.3 months[10] | Not Reached (84% of responders had an estimated DoR ≥1 year)[12] |
| Median Progression-Free Survival (PFS) | Not Reached (at a median follow-up of 17.2-17.5 months in one study)[11] | Not Reached (at a median follow-up of 10.7 months)[12] |
| Median Time to Response | ~1.8 months[12] | ~1.8 months[12] |
Note: The data presented is a synthesis from multiple studies and data cut-off dates. Specific values may vary between individual trials and updated analyses.
While both populations demonstrate remarkable responses, the pediatric cohort has shown a notably higher overall response rate, including a greater percentage of complete responses.[12] The durability of response is a key feature in both adults and children, with many patients remaining on treatment for extended periods.[11][12]
Comparative Safety and Tolerability
Larotrectinib is generally well-tolerated in both adult and pediatric patients, with the majority of treatment-related adverse events (TRAEs) being Grade 1 or 2.[2][7][13]
| Adverse Event Profile | Adult Population | Pediatric Population |
| Most Common TRAEs | Increased ALT/AST, fatigue, dizziness, nausea, vomiting[7] | Increased ALT/AST, decreased neutrophil count, vomiting[13] |
| Grade 3/4 TRAEs | Neutropenia, increased weight, pyrexia, anemia, pain in extremity[12] | Occurred in 17% of patients in one study, with no single event occurring in more than one patient.[13] |
| Neurotoxicity | Dizziness is prevalent; delirium and dysarthria have been reported.[7] | Generally manageable, with no Grade 3 or higher treatment-related neurological adverse events reported in a study on primary CNS tumors.[14] |
| Fractures | Incidence of 7% in a pooled analysis; mainly Grade 1 or 2 and associated with trauma or tumor-related.[10][15] | Incidence of 7.7% in a pooled analysis; mainly Grade 1 or 2 and associated with trauma or tumor-related.[10][15] |
| Treatment Discontinuation due to TRAEs | Low, with 2% of patients discontinuing in one expanded analysis.[2] | No patients discontinued due to a TRAE in the SCOUT trial.[13][16] |
The safety profile of Larotrectinib is largely consistent across age groups. Hepatotoxicity (increased liver transaminases) and hematological toxicities are common but generally manageable.[7][13] Neurological side effects, particularly dizziness, are frequently observed in the adult population.[7] Importantly, the rate of treatment discontinuation due to adverse events is low in both cohorts, underscoring the drug's tolerability.[2][13]
Experimental Protocols
The efficacy and safety of Larotrectinib have been evaluated in three key multicenter, open-label, single-arm clinical trials:
-
LOXO-TRK-14001 (NCT02122913): A Phase 1 dose-escalation and expansion study in adult patients with advanced solid tumors.[8][17] The primary objectives were to determine the maximum tolerated dose, recommended Phase 2 dose, and to assess the safety and preliminary efficacy of Larotrectinib.[17]
-
SCOUT (NCT02637687): A Phase 1/2 study in pediatric patients with advanced solid tumors, including primary central nervous system (CNS) tumors.[8][15] This trial evaluated the safety, pharmacokinetics, and antitumor activity of Larotrectinib in children.[13] The recommended Phase 2 dose for pediatric patients was determined to be 100 mg/m², with a maximum of 100 mg per dose, administered twice daily.[13]
-
NAVIGATE (NCT02576431): A Phase 2 basket trial in adolescent and adult patients with solid tumors harboring an NTRK gene fusion.[8][15] This study was designed to evaluate the efficacy and safety of Larotrectinib in a tumor-agnostic manner across various cancer types.[1]
In these trials, Larotrectinib was administered orally until disease progression or unacceptable toxicity.[11][18] Tumor response was typically assessed by the investigator and an independent review committee using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[11]
Signaling Pathway and Experimental Workflow
Caption: TRK Signaling Pathway and Larotrectinib Inhibition.
Caption: Generalized Larotrectinib Clinical Trial Workflow.
References
- 1. mskcc.org [mskcc.org]
- 2. Larotrectinib Efficacy and Safety in Adult Patients With Tropomyosin Receptor Kinase Fusion Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Larotrectinib | C21H22F2N6O2 | CID 46188928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. A Study to Test the Effect of the Drug Larotrectinib in Adults and Children With NTRK-fusion Positive Solid Tumors [clin.larvol.com]
- 10. Bayer United States of America - Latest Analyses of Vitrakvi® (larotrectinib) Support Consistently Meaningful Clinical Profile for Both Adult and Pediatric Patients with TRK Fusion Cancer [bayer2019tf.q4web.com]
- 11. Larotrectinib efficacy and safety in adult TRK fusion cancer patients. - ASCO [asco.org]
- 12. targetedonc.com [targetedonc.com]
- 13. Larotrectinib for paediatric solid tumours harbouring NTRK gene fusions: a multicentre, open-label, phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. A Study to Test the Safety and Efficacy of the Drug Larotrectinib for the Treatment of Tumors With NTRK-fusion in Children [clin.larvol.com]
- 16. onclive.com [onclive.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. ascopubs.org [ascopubs.org]
Enduring Responses: A Comparative Analysis of Larotrectinib's Long-Term Durability in TRK Fusion Cancers
New York, NY – November 7, 2025 – For researchers and drug development professionals navigating the landscape of targeted cancer therapies, the long-term efficacy of a treatment is a paramount consideration. Larotrectinib, a first-in-class TRK inhibitor, has demonstrated significant and lasting responses in patients with TRK fusion-positive cancers. This guide provides a comprehensive evaluation of the durability of response to Larotrectinib in long-term studies, with a comparative analysis against alternative therapeutic options, supported by experimental data and detailed methodologies.
Larotrectinib has shown robust and durable responses across a wide range of tumor types in patients with NTRK gene fusions.[1][2][3] Long-term follow-up from a pooled analysis of three pivotal clinical trials (NCT02122913, NCT02576431, and NCT02637687) highlights the sustained benefit of this targeted therapy.[4] In an expanded dataset of 218 patients, the overall response rate (ORR) was 75%, with a median duration of response (DoR) of 49.3 months.[5] The median progression-free survival (PFS) reached 35.4 months, and the median overall survival (OS) had not been reached at a median follow-up of 22.3 months, with 24- and 36-month OS rates of 81% and 77%, respectively.[5] These findings underscore the long-term clinical benefit of Larotrectinib in a tumor-agnostic setting.
Comparative Efficacy of TRK Inhibitors and Standard of Care
While direct head-to-head trials are lacking, comparative analyses offer insights into the relative efficacy of Larotrectinib against other TRK inhibitors and standard-of-care (SoC) treatments.
First-Generation TRK Inhibitors: Entrectinib is another first-generation TRK inhibitor approved for TRK fusion-positive solid tumors. In a pooled analysis of three trials (ALKA-372-001, STARTRK-1, and STARTRK-2), Entrectinib demonstrated an ORR of 57% in 54 patients with NTRK fusion-positive solid tumors, with a median DoR of 10.4 months and a median PFS of 11.2 months.[6][7] Matching-adjusted indirect comparisons have suggested a potential advantage for Larotrectinib over Entrectinib in terms of clinical response and survival.[8] One such analysis showed a median OS of not reached for Larotrectinib versus 23.9 months for Entrectinib.[8]
Next-Generation TRK Inhibitors: The emergence of acquired resistance to first-generation TRK inhibitors has prompted the development of next-generation agents like Repotrectinib and Selitrectinib. Repotrectinib, in the TRIDENT-1 trial, showed an ORR of 58% in TRK TKI-naïve patients, with the median DoR not yet reached.[2] In patients who had previously received a TRK inhibitor, the ORR was 50% with a median DoR of 9.8 months.[2] Selitrectinib (formerly LOXO-195) has also shown activity in patients who have developed resistance to other TRK inhibitors, with an ORR of 45% in patients whose tumors acquired an NTRK gene mutation.[9]
Standard of Care: A matching-adjusted indirect comparison using real-world data revealed a significant survival advantage for Larotrectinib over non-TRK inhibitor standard-of-care regimens. The median OS was 39.7 months for Larotrectinib compared to 10.2 months for SoC, representing a 78% lower risk of death.[10]
Quantitative Data Summary
The following tables summarize the long-term efficacy data for Larotrectinib and its comparators.
| Larotrectinib (Pooled Analysis) | |
| Metric | Value |
| Overall Response Rate (ORR) | 75%[5] |
| Median Duration of Response (DoR) | 49.3 months[5] |
| Median Progression-Free Survival (PFS) | 35.4 months[5] |
| Median Overall Survival (OS) | Not Reached[5] |
| Patients with CNS Metastases | |
| Overall Response Rate (ORR) | 73%[5] |
| Entrectinib (Pooled Analysis) | |
| Metric | Value |
| Overall Response Rate (ORR) | 57%[6][7] |
| Median Duration of Response (DoR) | 10.4 months[6][7] |
| Median Progression-Free Survival (PFS) | 11.2 months[6] |
| Median Overall Survival (OS) | 20.9 months |
| Repotrectinib (TRIDENT-1 Trial) | |
| Metric | TRK TKI-Naïve |
| Overall Response Rate (ORR) | 58%[2] |
| Median Duration of Response (DoR) | Not Estimable[2] |
| Selitrectinib (Phase I/Expanded Access) | |
| Metric | Value (in patients with acquired NTRK mutations) |
| Overall Response Rate (ORR) | 45%[9] |
| Standard of Care (Real-World Data) | |
| Metric | Value |
| Median Overall Survival (OS) | 10.2 months[10] |
Experimental Protocols
A consistent and rigorous methodology across clinical trials is crucial for evaluating and comparing drug efficacy.
Larotrectinib Clinical Trials (NCT02122913, NCT02576431, NCT02637687): These multicenter, open-label, single-arm trials enrolled pediatric and adult patients with locally advanced or metastatic solid tumors harboring an NTRK gene fusion.[4][11]
-
Dosage: Larotrectinib was administered orally at 100 mg twice daily in adults and 100 mg/m² twice daily (maximum 100 mg per dose) in pediatric patients.[4][11]
-
Response Assessment: Tumor response was assessed by the investigator and an independent review committee according to RECIST v1.1 criteria.[12]
-
Patient Population: Patients had received standard therapy if available, and some trials included patients with primary CNS tumors.[4][13]
Entrectinib Clinical Trials (ALKA-372-001, STARTRK-1, STARTRK-2): This integrated analysis included data from three ongoing phase 1 or 2 trials in adult patients with metastatic or locally advanced NTRK fusion-positive solid tumors.[14][15]
-
Dosage: Entrectinib was administered orally at a dose of at least 600 mg once daily.[14]
-
Response Assessment: The primary endpoints were ORR and DoR, evaluated by a blinded independent central review.[15]
-
Patient Population: Patients could have received previous anti-cancer therapy, except for prior TRK inhibitors.[14]
Repotrectinib Clinical Trial (TRIDENT-1): This is an ongoing phase 1/2 trial evaluating the efficacy and safety of Repotrectinib in patients with advanced solid tumors harboring ROS1 or NTRK1-3 gene fusions.[2][16]
-
Dosage: The phase 2 dose of Repotrectinib was administered until disease progression or unacceptable toxicity.[16]
-
Response Assessment: Efficacy was a key endpoint, with confirmed responses reported by physician assessment.[17]
-
Patient Population: The trial enrolled both TRK TKI-naïve and previously treated patients.[2]
Signaling Pathways and Resistance Mechanisms
The durability of response to TRK inhibitors is ultimately limited by the development of resistance. Understanding these mechanisms is critical for the development of next-generation therapies.
Caption: TRK signaling pathway and Larotrectinib's mechanism of action.
Resistance to Larotrectinib can occur through on-target mechanisms, such as mutations in the NTRK kinase domain, or off-target mechanisms, involving the activation of bypass signaling pathways.
Caption: Mechanisms of acquired resistance to Larotrectinib.
Conclusion
References
- 1. targetedonc.com [targetedonc.com]
- 2. onclive.com [onclive.com]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. Larotrectinib in patients with TRK fusion-positive solid tumours: a pooled analysis of three phase 1/2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. becarispublishing.com [becarispublishing.com]
- 6. news.cuanschutz.edu [news.cuanschutz.edu]
- 7. TRK Fusion Cancer: Patient Characteristics and Survival Analysis in the Real-World Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajmc.com [ajmc.com]
- 9. aacr.org [aacr.org]
- 10. Survival Outcomes of Patients With Tropomyosin Receptor Kinase Fusion-Positive Cancer Receiving Larotrectinib Versus Standard of Care: A Matching-Adjusted Indirect Comparison Using Real-World Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Larotrectinib (laro) long-term efficacy and safety in patients (pts) with tropomyosin receptor kinase (TRK) fusion thyroid carcinoma (TC). - ASCO [asco.org]
- 12. ascopubs.org [ascopubs.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. icm.unicancer.fr [icm.unicancer.fr]
- 15. Entrectinib in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1-2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mims.com [mims.com]
- 17. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Larotinib Mesylate Hydrate
I. Hazard Assessment and Regulatory Overview
Larotinib mesylate hydrate is a tyrosine kinase inhibitor intended for research use.[3] While the ecotoxicity of this compound is not fully characterized, the SDS for the similar compound Larotrectinib suggests it is not classified as dangerous for the environment.[4] However, due to its potent biological activity and as a matter of best practice, it should be handled and disposed of with care to prevent environmental release and occupational exposure.
Pharmaceutical waste in the United States is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[5] Depending on its characteristics, a pharmaceutical waste may be classified as hazardous. It is the responsibility of the generator (the laboratory or facility) to make this determination. Given the potent nature of tyrosine kinase inhibitors, it is prudent to manage this compound waste as, at a minimum, non-hazardous pharmaceutical waste, with a strong recommendation to handle it as hazardous waste to ensure the highest level of safety and compliance.
Key Regulatory Considerations:
| Regulatory Body | Regulation | Key Disposal Requirements |
| EPA | Resource Conservation and Recovery Act (RCRA) | Governs the disposal of solid and hazardous waste.[5] |
| Subpart P of RCRA | Specific management standards for hazardous waste pharmaceuticals from healthcare facilities. Prohibits sewering of hazardous pharmaceutical waste.[1] | |
| State & Local | Varies by jurisdiction | May have more stringent requirements than federal regulations. |
II. Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
-
2. Waste Segregation:
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated materials such as weigh boats, pipette tips, and empty vials.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Solvents used to rinse contaminated glassware.
-
3. Waste Collection and Containment:
-
Solid Waste:
-
Collect all solid waste in a designated, leak-proof, and sealable container.
-
The container should be clearly labeled as "Hazardous Pharmaceutical Waste" or "Incineration Only."[6]
-
For larger quantities, use a dedicated hazardous waste drum with a liner.
-
-
Liquid Waste:
-
Collect all liquid waste in a designated, sealed, and chemical-resistant container.
-
The container must be clearly labeled with the contents, including the name "this compound" and any solvents present.
-
Do not mix incompatible waste streams.
-
4. Labeling:
-
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste" (recommended).[5]
-
The name of the chemical: "this compound."
-
The accumulation start date.
-
The hazard characteristics (e.g., "Toxic").
-
5. Storage:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Secondary containment is recommended to prevent spills.
6. Disposal Vendor:
-
Arrange for the pickup and disposal of the waste by a licensed hazardous waste disposal company.
-
Provide the vendor with a complete inventory of the waste.
-
Retain all disposal records and manifests as required by federal, state, and local regulations.
7. Spill Management:
-
In the event of a spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE before cleaning up the spill.
-
For small powder spills, carefully sweep the material into a suitable waste disposal container.[4] Avoid generating dust. A vacuum cleaner with a HEPA filter can also be used.[4]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated waste container.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
Report the spill to the laboratory supervisor or safety officer.
-
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Larotinib mesylate hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Larotinib mesylate hydrate, a potent tyrosine kinase inhibitor. Given the potent nature of this compound, strict adherence to these procedures is paramount to ensure personnel safety and prevent contamination. The following recommendations are based on best practices for handling potent pharmaceutical compounds and data from similar tyrosine kinase inhibitors, in the absence of a publicly available Safety Data Sheet (SDS) for this compound itself.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification/Standard | Purpose |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 or EN 166 | Protects eyes from splashes and airborne particles. |
| Face Shield | - | To be worn in addition to safety glasses/goggles when there is a significant risk of splashing. | |
| Hand Protection | Nitrile Gloves | ASTM D6319 or EN 374 | Provides a barrier against skin contact. Double gloving is required. |
| Respiratory Protection | N95 or higher Respirator | NIOSH-approved | Prevents inhalation of airborne particles, especially when handling the powder form. |
| Body Protection | Disposable Lab Coat with Knit Cuffs | - | Protects skin and personal clothing from contamination. |
| Chemical-Resistant Shoe Covers | - | Prevents tracking of contaminants outside the work area. |
Operational Plan for Handling this compound
A systematic approach to handling this potent compound is critical. The following workflow outlines the key steps from preparation to disposal.
Step-by-Step Handling and Disposal Procedures
I. Preparation:
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Donning PPE: Before entering the designated area, don the required PPE in the following order:
-
Shoe covers
-
Inner pair of nitrile gloves
-
Disposable lab coat with knit cuffs
-
N95 or higher respirator
-
Safety glasses with side shields or goggles
-
Outer pair of nitrile gloves (ensure they overlap the cuffs of the lab coat)
-
Face shield (if a significant splash risk is present)
-
II. Handling:
-
Weighing: When weighing the powder, use a balance within the chemical fume hood.
-
Spill Management: In case of a spill, immediately follow your institution's established spill response procedures for potent compounds. A spill kit containing appropriate absorbent materials and cleaning solutions should be readily accessible.
III. Disposal Plan:
-
Waste Segregation: All materials that come into contact with this compound are considered hazardous waste. This includes:
-
Used PPE (gloves, lab coat, shoe covers, respirator)
-
Contaminated lab supplies (e.g., weigh boats, pipette tips)
-
Empty vials
-
-
Waste Containers: Dispose of all hazardous waste in clearly labeled, sealed, and puncture-resistant containers designated for potent pharmaceutical waste.
-
Decontamination: After handling is complete, decontaminate all surfaces and equipment in the designated area using a validated cleaning procedure.
IV. Post-Handling:
-
Doffing PPE: Remove PPE in a manner that prevents self-contamination. The general order for doffing is:
-
Shoe covers
-
Outer pair of gloves
-
Face shield or goggles
-
Lab coat (turn inside out as it is removed)
-
Inner pair of gloves
-
Respirator (remove outside of the handling area)
-
-
Hand Hygiene: Immediately after removing all PPE, wash hands thoroughly with soap and water.
By implementing these safety measures, researchers can minimize their risk of exposure and ensure the safe handling and disposal of this compound. Always consult your institution's specific safety guidelines and protocols for handling potent compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
